Product packaging for Molybdenum-95(Cat. No.:CAS No. 14392-17-7)

Molybdenum-95

Cat. No.: B3322307
CAS No.: 14392-17-7
M. Wt: 94.905837 g/mol
InChI Key: ZOKXTWBITQBERF-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molybdenum-95 (⁹⁵Mo) is a stable isotope of molybdenum with a natural abundance of 15.873(30)% . It has a standard atomic mass of 94.905839(3) u and a nuclear spin of 5/2+ . This isotope is defined by its CAS Number 14392-17-7 and has a molecular formula of Mo . This compound is a critical tool in advanced scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. As an NMR-active nuclide, it is employed to investigate the structure and dynamics of molybdenum-containing compounds in various solutions . For instance, ⁹⁵Mo NMR spectroscopy has been instrumental in identifying and characterizing complex molybdenum(VI) species in aqueous solutions, such as [Mo₂O₅(H₂O)₆]²⁺ and [MoO₂X₂(H₂O)₂] (where X = Cl or Br) . This makes it invaluable in fundamental chemistry research, materials science, and catalytic studies. The molybdenum element itself is also at the forefront of energy research, with molybdenum-based chalcogenides like MoS₂ and MoSe₂ being extensively studied for applications in photocatalytic hydrogen generation, a promising pathway for clean energy . This product, this compound, is supplied as a high-purity material to support such innovative investigations. It is intended strictly For Research Use Only and is not approved for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mo B3322307 Molybdenum-95 CAS No. 14392-17-7

Properties

IUPAC Name

molybdenum-95
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo/i1-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKXTWBITQBERF-BJUDXGSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mo]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[95Mo]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Mo
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932167
Record name (~95~Mo)Molybdenum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.905837 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14392-17-7
Record name Molybdenum, isotope of mass 95
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~95~Mo)Molybdenum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molybdenum-95: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isotopic Abundance, Physicochemical Properties, and Advanced Applications of Molybdenum-95.

Introduction

This compound (⁹⁵Mo) is a stable, naturally occurring isotope of molybdenum that has garnered significant attention across various scientific disciplines due to its unique nuclear properties. For researchers, scientists, and professionals in drug development, a thorough understanding of ⁹⁵Mo's characteristics is paramount for its effective application in advanced analytical techniques and as a tracer in complex biological systems. This technical guide provides a detailed overview of the core properties of this compound, comprehensive experimental protocols for its utilization, and visualizations of relevant biological pathways and experimental workflows.

Isotopic Abundance and Core Properties

Molybdenum has seven naturally occurring isotopes, with ⁹⁵Mo being one of the most useful for scientific research due to its favorable nuclear spin and magnetic moment.[1][2][3][4] The key isotopic and physical properties of this compound are summarized in the tables below, providing a comparative overview with other relevant molybdenum isotopes.

Table 1: Isotopic Abundance of Naturally Occurring Molybdenum Isotopes
IsotopeNatural Abundance (%)[2][3]
⁹²Mo14.649
⁹⁴Mo9.187
⁹⁵Mo 15.873 [1]
⁹⁶Mo16.673
⁹⁷Mo9.582
⁹⁸Mo24.292
¹⁰⁰Mo9.744
Table 2: Nuclear and Physical Properties of this compound
PropertyValue
Atomic Mass (Da)94.9058421[1][4]
Nuclear Spin (I)5/2[1]
Natural Abundance (%)15.92[5]
Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹)-1.751[6]
Magnetic Moment (μ/μN)-0.9142[6]
Quadrupole Moment (Q) (barns)-0.022[6][7]
NMR Frequency (MHz) at 11.74 T32.574[8]
Relative Sensitivity (¹H = 1)3.23 x 10⁻³[7]
Absolute Sensitivity (¹³C = 1)2.98[6]

Key Applications of this compound

The unique properties of ⁹⁵Mo make it an invaluable tool in several areas of research and development:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁹⁵Mo is the most frequently utilized molybdenum isotope for NMR studies.[5] Its nuclear spin of 5/2 and moderate quadrupole moment allow for the acquisition of sharp NMR signals in symmetric environments, providing detailed information about the chemical environment, structure, and dynamics of molybdenum-containing compounds.[5] It is significantly more sensitive and yields much sharper signals than ⁹⁷Mo.[5] This makes it particularly useful for characterizing organometallic complexes, polyoxometalates, and catalysts.[9][10][11]

  • Catalysis: Molybdenum-based catalysts are crucial in a wide range of industrial processes, including hydrodesulfurization in petroleum refining and selective oxidation reactions.[12][13] Solid-state ⁹⁵Mo NMR spectroscopy, often combined with quantum chemical calculations, serves as a powerful technique to probe the local structure of molybdenum active sites in heterogeneous catalysts, aiding in the rational design of more efficient catalytic materials.[14][15][16]

  • Biological Tracer Studies: As a stable isotope, ⁹⁵Mo can be used as a tracer to study the metabolism, uptake, and biokinetics of molybdenum in biological systems without the concerns associated with radioactive isotopes.[17][18][19] This is particularly relevant for understanding the role of molybdenum as an essential trace element in various enzymes.[20][21]

  • Drug Development: Molybdenum-containing compounds are being explored for their therapeutic potential. ⁹⁵Mo NMR can be a valuable tool for characterizing the structure and stability of these potential drug candidates and for studying their interactions with biological targets.

Experimental Protocols

⁹⁵Mo Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for acquiring a ⁹⁵Mo NMR spectrum of a molybdenum-containing compound in solution.

a) Sample Preparation:

  • Dissolve the Sample: Accurately weigh and dissolve the molybdenum-containing compound in a suitable deuterated solvent. The concentration should be optimized to provide a good signal-to-noise ratio, typically in the millimolar to molar range.

  • Filtration: If the solution contains any particulate matter, filter it through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm or 10 mm NMR tube.

  • Reference: An external reference of Na₂MoO₄ in D₂O (0 ppm) is commonly used.

b) NMR Data Acquisition:

  • Spectrometer Setup: Tune the NMR probe to the ⁹⁵Mo frequency (e.g., approximately 32.6 MHz on an 11.7 T spectrometer).

  • Pulse Sequence: A simple one-pulse experiment is often sufficient.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 50-100 kHz) is recommended initially to ensure all signals are captured, as ⁹⁵Mo chemical shifts can span a large range.

    • Acquisition Time: Typically 0.1-0.5 seconds.

    • Relaxation Delay: Should be at least 1-2 times the longest T₁ of the ⁹⁵Mo nucleus in the sample. A value of 1-5 seconds is a reasonable starting point.

    • Number of Scans: This will depend on the sample concentration and the natural abundance of ⁹⁵Mo. It can range from a few hundred to several thousand scans.

c) Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 10-100 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the external Na₂MoO₄ standard.

Solid-State ⁹⁵Mo NMR of Catalytic Materials

This protocol outlines the key steps for acquiring a solid-state ⁹⁵Mo NMR spectrum of a powdered catalyst sample.

a) Sample Preparation:

  • Sample Packing: Pack the finely powdered catalyst material into a zirconia rotor (e.g., 3.2 mm or 4 mm outer diameter). Ensure the sample is packed tightly and evenly to allow for stable magic-angle spinning (MAS).[22]

b) NMR Data Acquisition:

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 14.1 T or higher) equipped with a solid-state probe. Tune the probe to the ⁹⁵Mo frequency.[15]

  • Magic-Angle Spinning (MAS): Spin the sample at a moderate to fast spinning speed (e.g., 10-20 kHz) to average out anisotropic interactions.

  • Pulse Sequence: A quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence is often employed to enhance the signal intensity of broad quadrupolar patterns.[14][15]

  • Acquisition Parameters:

    • Spectral Width: Typically 200-500 kHz.

    • Pulse Lengths and Powers: Optimize the 90° pulse length for ⁹⁵Mo.

    • Recycle Delay: A short recycle delay (e.g., 1-2 seconds) can often be used due to the typically fast relaxation of ⁹⁵Mo in solid materials.

    • Number of Scans: A large number of scans (tens of thousands to millions) is usually required due to the low sensitivity and wide spectral dispersion.

c) Data Processing:

  • Fourier Transformation and Phasing: Similar to solution-state NMR, but often requires more careful phase correction due to the broad nature of the signals.

  • Spectral Deconvolution: The broad lineshapes may necessitate spectral simulation and deconvolution to extract individual site information, including chemical shift anisotropy and quadrupolar coupling parameters.[15][23][24]

⁹⁵Mo as a Tracer in Biological Systems

This protocol provides a general workflow for a biokinetic study using ⁹⁵Mo as a stable isotope tracer.[18][19]

a) Experimental Design:

  • Tracer Administration: Administer a known amount of ⁹⁵Mo-enriched compound to the biological system (e.g., cell culture, animal model, or human volunteer) via the desired route (e.g., oral, intravenous).[18]

  • Sample Collection: Collect biological samples (e.g., blood, urine, tissues) at various time points post-administration.[18][25]

  • Sample Storage: Store samples appropriately (e.g., frozen at -80°C) until analysis to prevent degradation.

b) Sample Preparation for Isotopic Analysis:

  • Digestion: Digest the biological samples using microwave-assisted acid digestion to break down the organic matrix and bring the molybdenum into solution.

  • Chromatographic Separation: Use ion-exchange chromatography to separate molybdenum from other elements in the sample matrix that could cause interferences during mass spectrometric analysis.[26]

c) Isotopic Analysis:

  • Instrumentation: Use a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) for high-precision measurement of molybdenum isotope ratios (e.g., ⁹⁵Mo/⁹⁸Mo).[26]

  • Data Analysis: Quantify the amount of the ⁹⁵Mo tracer in each sample by comparing the measured isotope ratios to the natural abundance and the isotopic composition of the enriched tracer.

  • Pharmacokinetic Modeling: Use the concentration-time data to perform pharmacokinetic modeling and determine parameters such as absorption, distribution, metabolism, and excretion rates.[18]

Mandatory Visualizations

Molybdenum Cofactor (Moco) Biosynthesis Pathway

Moco_Biosynthesis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol GTP GTP cPMP cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP Step 1 (MoaA/MoaC) MPT Molybdopterin (MPT) MPT_AMP Adenylated MPT (MPT-AMP) MPT->MPT_AMP Step 3 (Gephyrin/Cnx1) Moco Molybdenum Cofactor (Moco) MPT_AMP->Moco Step 4 (Gephyrin/Cnx1) Holoenzyme Holo-Molybdoenzyme (Active) Moco->Holoenzyme Apoenzyme Apo-Molybdoenzyme Apoenzyme->Holoenzyme cPMP_cyto cPMP cPMP_cyto->MPT Step 2 (MPT Synthase) transport->cPMP_cyto Transport MoO4 Molybdate (B1676688) (MoO₄²⁻) MoO4->MPT_AMP

Caption: The biosynthesis pathway of the Molybdenum Cofactor (Moco).

Experimental Workflow for ⁹⁵Mo NMR Spectroscopy

NMR_Workflow start Start sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep nmr_acquisition NMR Data Acquisition (Tuning, Pulse Sequence, Parameter Optimization) sample_prep->nmr_acquisition fid_processing FID Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->fid_processing spectral_analysis Spectral Analysis (Referencing, Peak Picking, Integration) fid_processing->spectral_analysis structural_elucidation Structural Elucidation / Dynamic Information spectral_analysis->structural_elucidation end End structural_elucidation->end

Caption: A generalized workflow for a ⁹⁵Mo NMR experiment.

Experimental Workflow for a ⁹⁵Mo Biological Tracer Study

Tracer_Workflow start Start tracer_admin ⁹⁵Mo Tracer Administration (Oral / IV) start->tracer_admin sample_collection Biological Sample Collection (Blood, Urine, Tissues at Time Points) tracer_admin->sample_collection sample_prep Sample Preparation (Digestion, Chromatographic Separation) sample_collection->sample_prep isotopic_analysis Isotopic Analysis (MC-ICP-MS) sample_prep->isotopic_analysis data_analysis Data Analysis (Isotope Ratio Calculation, Quantification) isotopic_analysis->data_analysis pk_modeling Pharmacokinetic Modeling data_analysis->pk_modeling end End pk_modeling->end

Caption: A typical workflow for a biological tracer study using ⁹⁵Mo.

References

A Comprehensive Technical Guide to the Nuclear Properties of Molybdenum-95

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum-95 (⁹⁵Mo) is a stable, naturally occurring isotope of molybdenum that possesses unique nuclear properties, making it a valuable tool in various scientific and technical fields. Its non-zero nuclear spin and magnetic moment render it suitable for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for probing molecular structure and dynamics. Furthermore, its neutron capture characteristics are of significant interest in nuclear engineering and materials science. This in-depth technical guide provides a comprehensive overview of the fundamental nuclear properties of this compound, including detailed data, experimental methodologies for their determination, and visualizations of key nuclear processes.

Core Nuclear Properties

The intrinsic nuclear properties of this compound are summarized in the tables below, providing a quantitative basis for its applications.

Table 1: General Nuclear Properties of this compound
PropertyValue
Atomic Number (Z) 42
Mass Number (A) 95
Atomic Mass 94.9058421 u[1]
Isotopic Abundance 15.92%[1][2][3][4]
Nuclear Spin (I) 5/2[2][3]
Parity Positive
Table 2: Electromagnetic and Stability Properties of this compound
PropertyValue
Magnetic Dipole Moment (μ) -0.9142 μN[1][5]
Electric Quadrupole Moment (Q) -0.022 barn[1][6]
Decay Mode Stable[3][7]
Half-life Stable[1][7]
Table 3: Neutron Interaction Properties of this compound
PropertyValue
Thermal Neutron Capture Cross-Section (σ) 13.4 ± 0.3 barns

Experimental Protocols for Determining Nuclear Properties

The accurate determination of the nuclear properties of this compound relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies employed for measuring key parameters.

Isotopic Abundance and Atomic Mass: Mass Spectrometry

Methodology:

Isotope-ratio mass spectrometry (IRMS) is the primary technique used to determine the natural abundance and precise atomic mass of isotopes.

  • Sample Ionization: A sample of molybdenum is introduced into the mass spectrometer and ionized, typically using thermal ionization or inductively coupled plasma (ICP).

  • Ion Acceleration: The resulting ions are accelerated by an electric field.

  • Mass Separation: The accelerated ions then pass through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter isotopes are deflected more than heavier ones.

  • Detection: A detector, such as a Faraday cup or an electron multiplier, measures the ion current for each isotope.

  • Data Analysis: The relative abundance of each isotope is calculated from the measured ion currents. The atomic mass is determined by precisely measuring the magnetic field and the deflection of the ions.

Mass_Spectrometry_Workflow cluster_MS Mass Spectrometer Ionization Sample Ionization Acceleration Ion Acceleration Ionization->Acceleration Separation Mass Separation (Magnetic Field) Acceleration->Separation Detection Ion Detection Separation->Detection Data Isotopic Abundance & Atomic Mass Data Detection->Data Analysis Sample Molybdenum Sample Sample->Ionization Introduction

Workflow for Mass Spectrometry Analysis.
Nuclear Spin, Magnetic Moment, and Quadrupole Moment: Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

NMR spectroscopy is the principal method for determining the nuclear spin, magnetic moment, and electric quadrupole moment of ⁹⁵Mo. As a quadrupolar nucleus (spin > 1/2), its NMR spectrum is sensitive to the local electronic environment.

  • Sample Preparation: A solution of a molybdenum-containing compound is prepared.

  • Application of Magnetic Field: The sample is placed in a strong, static magnetic field (B₀), which causes the nuclear spins to align either with or against the field.

  • Radiofrequency Pulse: A radiofrequency (RF) pulse is applied, which excites the nuclei to higher energy spin states.

  • Signal Detection: As the nuclei relax back to their ground state, they emit a signal that is detected by the NMR spectrometer. The frequency of this signal is characteristic of the nucleus and its chemical environment.

  • Data Analysis:

    • Nuclear Spin (I): The multiplicity of the NMR signal (the number of lines in a split peak) can reveal the nuclear spin.

    • Magnetic Moment (μ): The Larmor frequency (the precession frequency of the nucleus in the magnetic field) is directly proportional to the magnetic moment.

    • Quadrupole Moment (Q): The interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus causes line broadening and splitting in the NMR spectrum. Analysis of the line shape provides a measure of the quadrupole moment.

NMR_Methodology cluster_NMR NMR Spectrometer B0_Field Strong Magnetic Field (B₀) RF_Pulse Radiofrequency Pulse B0_Field->RF_Pulse Excitation Detection Signal Detection RF_Pulse->Detection Relaxation & Emission Data Spin, Magnetic & Quadrupole Moment Data Detection->Data Analysis Sample ⁹⁵Mo Containing Sample Sample->B0_Field Placement

Methodology for NMR Spectroscopy.
Thermal Neutron Capture Cross-Section: Neutron Activation Analysis

Methodology:

The thermal neutron capture cross-section of ⁹⁵Mo is determined by measuring the radioactivity induced in a sample after irradiation with thermal neutrons.

  • Sample Preparation: A known mass of a molybdenum sample, often in the form of a thin foil or a pure compound, is prepared.

  • Neutron Irradiation: The sample is placed in a well-characterized thermal neutron flux, typically from a nuclear reactor or a neutron source.

  • Activity Measurement: After irradiation, the sample is removed and the activity of the product nucleus (⁹⁶Mo in its excited states, which then decays) is measured using a high-resolution gamma-ray detector (e.g., a High-Purity Germanium detector).

  • Data Analysis: The neutron capture cross-section is calculated from the measured activity, the known neutron flux, the irradiation time, and the number of ⁹⁵Mo atoms in the sample.

Nuclear Energy Levels and Gamma-Ray Emissions

As a stable isotope, this compound does not undergo radioactive decay and therefore does not have a characteristic decay scheme. However, it can be excited to higher nuclear energy levels through processes such as neutron capture. When a ⁹⁵Mo nucleus captures a thermal neutron, it forms an excited state of Molybdenum-96 (⁹⁶Mo*), which then de-excites by emitting gamma rays. The study of these gamma rays provides information about the nuclear energy levels of ⁹⁶Mo.

The neutron separation energy of ⁹⁶Mo, which is the energy released upon capturing a neutron, is 9154.31 ± 0.05 keV. This energy is carried away by a cascade of gamma rays as the ⁹⁶Mo* nucleus transitions to its ground state.

Neutron_Capture_Process Mo95 ⁹⁵Mo (Ground State) Mo96_excited ⁹⁶Mo* (Excited State) E = 9154.31 keV Mo95->Mo96_excited Neutron Capture Neutron Thermal Neutron (n) Mo96_ground ⁹⁶Mo (Ground State) Mo96_excited->Mo96_ground De-excitation Gamma Gamma Rays (γ) Mo96_excited->Gamma

Neutron Capture on this compound.

Conclusion

The nuclear properties of this compound, particularly its stability, non-zero spin, and moderate neutron capture cross-section, establish it as a versatile isotope with significant applications in both fundamental research and applied sciences. A thorough understanding of these properties, as detailed in this guide, is essential for leveraging the full potential of ⁹⁵Mo in fields ranging from structural biology and materials science to nuclear reactor technology. The experimental methodologies outlined provide a framework for the precise characterization of this and other important isotopes, paving the way for future discoveries and innovations.

References

Natural occurrence and formation of Molybdenum-95

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence and Formation of Molybdenum-95

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and formation of the stable isotope this compound (⁹⁵Mo). It details its terrestrial and cosmic abundance, the nuclear processes responsible for its synthesis, and the experimental methods used for its characterization.

Natural Occurrence and Abundance

Molybdenum (Mo) is a naturally occurring element with atomic number 42. In its natural state, it is composed of seven isotopes, six of which are stable (⁹²Mo, ⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, and ⁹⁸Mo) and one of which, ¹⁰⁰Mo, is radioactive with a very long half-life.[1][2] this compound is a stable isotope and is one of the naturally occurring isotopes of molybdenum.[3]

The terrestrial abundance of molybdenum isotopes is well-established. This compound has a natural abundance of approximately 15.873 to 15.92 atom percent.[1][4][5] The isotopic composition of naturally occurring molybdenum is summarized in the table below.

Table 1: Isotopic Abundance of Naturally Occurring Molybdenum
IsotopeAtomic Mass (Da)Isotopic Abundance (atom %)
⁹²Mo91.90680714.649
⁹⁴Mo93.9050849.187
⁹⁵Mo94.905837415.873
⁹⁶Mo95.904674816.673
⁹⁷Mo96.9060179.582
⁹⁸Mo97.90540424.292
¹⁰⁰Mo99.9074689.744
Data sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW) and other sources.[1][5]

Formation of this compound

The formation of heavy elements, including this compound, occurs through various nucleosynthetic processes within stars.[6] The primary mechanisms responsible for the creation of ⁹⁵Mo are the slow neutron-capture process (s-process) and the rapid neutron-capture process (r-process).[7][8]

The s-Process (Slow Neutron Capture)

The s-process occurs in stars with relatively low neutron densities, such as Asymptotic Giant Branch (AGB) stars. In this process, stable seed nuclei capture neutrons one at a time. If the resulting nucleus is stable, it awaits the capture of another neutron. If the new nucleus is unstable, it will typically undergo beta decay before another neutron can be captured, thus increasing its atomic number and moving it closer to the valley of beta stability.[8][9] this compound is synthesized along the s-process path through a series of neutron captures and beta decays starting from lighter iron-group nuclei.

The r-Process (Rapid Neutron Capture)

The r-process, in contrast, takes place in environments with extremely high neutron fluxes, such as supernova explosions or the merger of neutron stars.[9] In these cataclysmic events, atomic nuclei are bombarded with a massive number of neutrons in a very short time. This rapid succession of neutron captures produces highly unstable, neutron-rich nuclei. These nuclei then undergo a series of beta decays, moving towards the valley of stability and forming more stable, heavier elements, including this compound.[8][9]

While both the s-process and r-process contribute to the abundance of ⁹⁵Mo, the r-process is also responsible for the formation of the most neutron-rich isotopes.[7][8]

The p-Process (Proton Capture)

It is important to note that some proton-rich isotopes of molybdenum, such as ⁹²Mo and ⁹⁴Mo, are not formed by neutron capture processes. Instead, they are synthesized through the p-process, which involves photodisintegration reactions (e.g., (γ,n), (γ,p), (γ,α)) on pre-existing s- and r-process seed nuclei in supernova explosions.[10][11][12]

Diagram of Nucleosynthesis Pathways for this compound

The following diagram illustrates the conceptual pathways for the formation of this compound via the s-process and r-process, starting from a representative seed nucleus.

G cluster_s_process s-Process Pathway cluster_r_process r-Process Pathway cluster_seed Seed Nuclei Zr94 ⁹⁴Zr Nb95 ⁹⁵Nb Zr94->Nb95 (n,γ) → ⁹⁵Zr (β⁻) Mo95_s ⁹⁵Mo Nb95->Mo95_s (β⁻) Zr_rich Neutron-rich Zr Isotope Nb_rich Neutron-rich Nb Isotope Zr_rich->Nb_rich (n,γ) ... (β⁻) Mo95_r ⁹⁵Mo Nb_rich->Mo95_r (β⁻) ... Fe_seed Iron-group Seed Nuclei Fe_seed->Zr94 Multiple steps Fe_seed->Zr_rich Multiple steps

Caption: Stellar nucleosynthesis pathways for this compound.

Experimental Protocols for Isotopic Analysis

The determination of the isotopic abundance of molybdenum, including this compound, is primarily achieved through mass spectrometry techniques.[5] The general workflow for such an analysis is outlined below.

Sample Preparation
  • Digestion: The solid sample (e.g., rock, mineral, or metal alloy) is first dissolved using a mixture of strong acids (e.g., hydrofluoric acid, nitric acid) to bring the molybdenum into an aqueous solution.

  • Chemical Separation: Molybdenum is chemically separated from the sample matrix to eliminate isobaric interferences (elements with isotopes of the same mass) and other matrix effects. This is typically accomplished using ion-exchange chromatography.[13] The sample solution is passed through a column containing a resin that selectively retains molybdenum, which is then eluted with a specific reagent.

Mass Spectrometric Analysis
  • Instrumentation: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the most common technique for high-precision isotope ratio measurements of molybdenum. Thermal Ionization Mass Spectrometry (TIMS) can also be used.[13][14]

  • Sample Introduction: The purified molybdenum solution is introduced into the plasma source of the mass spectrometer, where it is ionized.

  • Mass Separation: The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.

  • Detection: The separated ion beams corresponding to the different molybdenum isotopes are simultaneously collected by multiple detectors (Faraday cups).

  • Data Acquisition and Correction: The detector signals are converted into isotope ratios. Corrections are applied for instrumental mass bias, which is the preferential transmission of heavier or lighter isotopes through the instrument. This is typically done using a standard-sample bracketing method with a certified isotopic standard.[13]

Data Reporting

The isotopic composition of molybdenum is often reported in delta notation (δ⁹⁸/⁹⁵Mo) in parts per thousand (‰) relative to a standard reference material.[15] This notation highlights small variations in the isotopic ratios between different samples.

References

An In-depth Technical Guide to the Atomic Structure and Electron Configuration of Molybdenum-95

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core atomic structure and electron configuration of the Molybdenum-95 isotope. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this element's fundamental properties. The document summarizes key quantitative data, outlines experimental protocols for structural determination, and presents logical and workflow diagrams to illustrate core concepts.

Introduction to this compound

Molybdenum (Mo) is a transition metal located in Group 6, Period 5 of the periodic table, with an atomic number of 42.[1][2][3] It is a hard, silvery-white metal with one of the highest melting points of all naturally occurring elements.[4] Molybdenum has seven naturally occurring isotopes, and this compound is a stable, non-radioactive isotope with a natural abundance of approximately 15.92%.[5][6] Its unique nuclear and electronic properties make it valuable in various scientific and industrial applications, including in the production of medical radioisotopes and as a subject of study in nuclear magnetic resonance.[6][7][8]

Atomic Structure of this compound

The nucleus of a this compound atom contains 42 protons and 53 neutrons.[2][3] In its neutral state, the atom is surrounded by 42 electrons. This compound is distinguished by its nuclear spin of 5/2, which makes it an active nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][8]

A diagram illustrating the fundamental composition of the this compound atom is provided below.

Fig. 1: Atomic composition of a neutral this compound atom.

The fundamental properties of the subatomic particles in this compound are summarized in the table below.

PropertyValue
Atomic Number (Z)42
Mass Number (A)95
Number of Protons42
Number of Neutrons53
Number of Electrons42 (in neutral atom)
Relative Atomic Mass94.9058411 u[5][6]
Natural Abundance15.92%[5][6]
Nuclear Spin (I)5/2[5][6]
Nuclear Magnetic Moment (μ/μN)-0.9142[6]

Electron Configuration

Molybdenum is a notable exception to the Madelung rule for electron filling.[9] To achieve a more stable state, one electron from the 5s orbital moves to the 4d orbital, resulting in half-filled 5s and 4d orbitals. This configuration provides enhanced stability.

The complete ground-state electron configuration for Molybdenum is: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d⁵ 5s¹ [2][10][11]

The abbreviated or noble gas configuration is: [Kr] 4d⁵ 5s¹ [1][10][12]

The distribution of electrons across the principal energy levels (shells) is detailed in the following table.

Shell Number (n)Electron Count
12
28
318
413
51
Data sourced from multiple references.[1][2][11]

Quantitative Atomic and Physical Data

A collection of key atomic and physical properties for Molybdenum is presented below for reference and comparison.

PropertyValue
Atomic Radii
Atomic Radius (empirical)201 pm[2]
Covalent Radius130 pm[2]
Van der Waals Radius209 pm[1]
Ionic Radius (Mo⁶⁺)0.65 Å[2]
Ionization Energies
First Ionization Energy7.099 eV (684.3 kJ/mol)[2][11]
Second Ionization Energy16.461 eV (1560 kJ/mol)[2][11]
Third Ionization Energy27.16 eV (2618 kJ/mol)[2][11]
Other Properties
Electronegativity (Pauling)2.16[2][4]
Electron Affinity0.746 eV[13]
Density @ 293 K10.22 g/cm³[3]
Melting Point2623 °C (2896 K)[4]
Boiling Point4612 °C (4885 K)[3]
Crystal StructureBody-centered cubic[2][4]

Experimental Determination of Electron Configuration

The electron configuration of an element is not merely theoretical; it is determined through sophisticated experimental techniques.[9] Spectroscopic methods are paramount in this field. Photoelectron Spectroscopy (PES), in particular, provides direct experimental evidence for the shell and subshell model of atoms.

Photoelectron spectroscopy operates on the principle of the photoelectric effect. A sample is irradiated with high-energy photons (typically X-rays for core electrons, hence XPS, or UV light for valence electrons, hence UPS), causing electrons to be ejected. The kinetic energy of these ejected photoelectrons is measured. The binding energy of each electron can then be calculated using the equation:

Ebinding = Ephoton - Ekinetic

A spectrum is generated by plotting the number of ejected electrons versus their binding energy. The peaks in the spectrum correspond to the different energy levels (orbitals) of the electrons in the atom. The intensity of each peak is proportional to the number of electrons in that orbital.

A generalized workflow for determining electron configuration via PES is shown below.

prep Sample Preparation (e.g., solid Mo-95 target) chamber Introduction into Ultra-High Vacuum Chamber prep->chamber 1 irradiate Irradiation with Monochromatic Photons (X-ray/UV) chamber->irradiate 2 eject Photoelectric Effect: Electron Ejection irradiate->eject 3 analyzer Energy Analysis of Ejected Electrons eject->analyzer 4 detect Electron Detection (Count vs. Kinetic Energy) analyzer->detect 5 process Data Processing: Calculate Binding Energy detect->process 6 spectrum Generate PES Spectrum (Intensity vs. Binding Energy) process->spectrum 7 interpret Interpretation: Assign peaks to orbitals, confirm configuration spectrum->interpret 8

Fig. 2: Generalized workflow for Photoelectron Spectroscopy.

Other techniques that contribute to understanding electron configurations include X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), which provide information about the oxidation state and local atomic environment, indirectly confirming electronic structure.[14] The historic Davisson-Germer experiment was pivotal in establishing the wave-like nature of electrons, a cornerstone of the orbital theory that governs electron configurations.[15]

References

Physical and chemical characteristics of Molybdenum-95

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Molybdenum-95

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stable isotope this compound (⁹⁵Mo), detailing its fundamental nuclear, atomic, and chemical properties. It is intended to serve as a technical resource, consolidating key data and outlining experimental methodologies relevant to its characterization and application in research and development.

Core Physical and Chemical Properties

This compound is one of the seven naturally occurring isotopes of molybdenum.[1] It is a stable, non-radioactive isotope, making it suitable for a variety of applications without the need for radiological handling protocols.[2] Its unique nuclear properties, particularly its nuclear spin and small electric quadrupole moment, make it a valuable nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Nuclear and Atomic Properties

The fundamental properties of the ⁹⁵Mo nucleus and atom are summarized below. These parameters are critical for applications ranging from nuclear physics to materials science and analytical chemistry.

PropertyValue
Atomic Number (Z) 42[4]
Neutron Number (N) 53[4]
Mass Number (A) 95[4]
Relative Atomic Mass 94.9058421 u[4][5]
Natural Abundance 15.92%[3][5][6]
Half-life Stable[4][5]
Nuclear Spin (I) 5/2[3][4][7]
Parity +1[5]
Magnetic Moment -0.9142 µN[5][8]
g-factor -0.3657[4]
Electric Quadrupole Moment (Q) -0.022 barn (-0.022 x 10⁻²⁸ m²)[4][5][9]
Mass Excess -87.707492 MeV[5]
Binding Energy 8.648674 MeV[5]
General Physical and Chemical Data (for Elemental Molybdenum)

While the following properties pertain to elemental molybdenum, they provide essential context for handling and utilizing ⁹⁵Mo in its elemental or compound forms.

PropertyValue
Electron Configuration [Kr] 4d⁵ 5s¹[2][6]
Electronegativity (Pauling) 2.16[1][4]
Atomic Radius 139 pm[2][4]
Covalent Radius 145 pm[4]
Van der Waals Radius 209 pm[2]
Melting Point 2623 °C (2896 K)[6][10]
Boiling Point 4640 °C (4913 K)[10]
Density (at 20°C) 10.28 g/cm³[11]
Appearance Silvery-gray metal[1][2]
Crystal Structure Body-Centered Cubic (BCC)[4]

Nuclear Magnetic Resonance (NMR) Properties

⁹⁵Mo is an NMR-active nucleus. Despite being a quadrupolar nucleus (spin I > 1/2), its very small electric quadrupole moment results in relatively sharp NMR signals for a nucleus of its type, especially in symmetric chemical environments.[3] This characteristic makes ⁹⁵Mo NMR spectroscopy a powerful tool for studying the structure, dynamics, and bonding of molybdenum-containing compounds.[3][12] It is the preferred isotope for molybdenum NMR over ⁹⁷Mo due to its higher sensitivity and much narrower signal lines.[3]

PropertyValue
Spin Quantum Number (I) 5/2[3][9]
Quadrupolar Nature Yes[3]
Relative Sensitivity (vs. ¹H) 3.23 x 10⁻³[9]
Absolute Sensitivity (vs. ¹H) 5.07 x 10⁻⁴[9]
Chemical Shift Range ~6700 ppm (from approx. -3000 to +3700 ppm)[9]
Frequency Ratio (Ξ) 6.516926%[3]
Standard Reference 2 M Na₂MoO₄ in D₂O[3][9]

Experimental Protocols: ⁹⁵Mo NMR Spectroscopy

The primary experimental technique for probing the local environment of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology allows for detailed characterization of molybdenum complexes in both liquid and solid states.

Liquid-State ⁹⁵Mo NMR

Objective: To determine the chemical environment, symmetry, and structure of soluble molybdenum compounds.

Methodology:

  • Sample Preparation: A solution of the molybdenum-containing compound is prepared in a suitable deuterated solvent (e.g., D₂O, acetonitrile-d₃). A typical concentration is in the millimolar to molar range. A reference standard, such as 2M Na₂MoO₄ in D₂O, is often used externally.[9]

  • Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is used.

  • Data Acquisition: A standard one-dimensional pulse sequence is typically employed. Key parameters include the spectral width (to encompass the wide chemical shift range), pulse width (calibrated for a 90° pulse), and relaxation delay.

  • Signal Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain spectrum.

  • Analysis: The resulting spectrum is analyzed for:

    • Chemical Shift (δ): Provides information about the electronic environment and oxidation state of the molybdenum atom.

    • Linewidth (W₁/₂): The width of the resonance signal at half-height is highly sensitive to the symmetry of the electric field gradient at the nucleus. Symmetrical environments (e.g., tetrahedral MoO₄²⁻) give sharp lines, while less symmetrical environments lead to significant line broadening due to quadrupolar relaxation.[3][12]

    • Coupling Constants: Spin-spin coupling to other nuclei is rarely resolved due to line broadening but can provide structural information if observed.

Solid-State ⁹⁵Mo NMR

Objective: To characterize the coordination environment (e.g., tetrahedral vs. octahedral) and local structure of molybdenum in solid materials, such as glasses and complex crystalline powders.[13]

Methodology:

  • Sample Preparation: The solid sample is finely powdered and packed into a zirconia rotor.

  • Instrumentation: A high-field solid-state NMR spectrometer is required, often operating at 18.8 T or higher to improve resolution.[13] A probe capable of Magic-Angle Spinning (MAS) is essential.

  • Data Acquisition:

    • Magic-Angle Spinning (MAS): The sample is spun at a high frequency (several kHz) at an angle of 54.74° relative to the main magnetic field. This technique averages out anisotropic interactions, leading to narrower lines.

    • Multiple-Quantum MAS (MQMAS): This is a two-dimensional NMR experiment that can further resolve signals from different molybdenum sites that may overlap in a simple 1D MAS spectrum, providing clearer information on isotropic chemical shifts and quadrupolar coupling constants.[13]

  • Analysis: The spectra are analyzed to distinguish between different Mo-O coordination environments. For instance, corner- and edge-shared MoO₆ octahedra can be differentiated from MoO₄ tetrahedra based on their distinct isotropic shifts and quadrupolar coupling constants (CQ).[13]

Visualizations

The following diagrams illustrate a key experimental workflow and a significant application of this compound.

G cluster_workflow Workflow for Liquid-State ⁹⁵Mo NMR Spectroscopy cluster_analysis Key Parameters prep Sample Preparation (Dissolve Mo Compound in Deuterated Solvent) place Insert Sample into NMR Spectrometer prep->place acquire Signal Acquisition (Apply RF Pulses, Record FID) place->acquire process Data Processing (Fourier Transform) acquire->process analyze Spectrum Analysis process->analyze shift Chemical Shift (δ) - Electronic Environment analyze->shift width Linewidth (W₁/₂) - Molecular Symmetry analyze->width relax Relaxation Time (T₁, T₂) - Molecular Dynamics analyze->relax

Caption: A typical experimental workflow for ⁹⁵Mo NMR spectroscopy.

G cluster_production Application Pathway: Production of Medical Radioisotopes mo95 This compound (⁹⁵Mo) Stable Isotope Target Material accelerator Particle Accelerator (Cyclotron) mo95->accelerator Target reaction Nuclear Reaction e.g., proton bombardment accelerator->reaction Irradiation ru97 Ruthenium-97 (⁹⁷Ru) Radioisotope Product reaction->ru97 Transmutation application Application in Nuclear Medicine (e.g., Tumor Imaging) ru97->application Use

Caption: Production pathway of Ruthenium-97 from a ⁹⁵Mo target.

Applications in Research and Development

Beyond its central role in fundamental NMR studies, this compound serves several specialized functions:

  • Medical Isotope Production: ⁹⁵Mo is used as a target material for the production of the medical radioisotope Ruthenium-97 (⁹⁷Ru) via particle accelerator bombardment.[4][8]

  • Nutrition and Biomedical Studies: As a stable isotope, ⁹⁵Mo can be used as a tracer in human nutrition studies to safely track the uptake, metabolism, and excretion of molybdenum without exposing subjects to radiation.[2][8]

  • Geochemical and Environmental Tracing: The isotopic fractionation of molybdenum, including ⁹⁵Mo, is studied to understand planetary differentiation processes, such as core formation, and to trace biogeochemical cycles in marine environments.[14][15]

  • Nuclear Materials Science: Depleted this compound has been proposed for use in advanced nuclear fuel elements to improve performance and safety in high-flux reactors.[14]

References

A Technical Guide to the Discovery and History of Molybdenum Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum (Mo), a transition metal with atomic number 42, plays a crucial role in various scientific and industrial fields, including materials science, catalysis, and nuclear medicine. Understanding the isotopic composition of molybdenum is fundamental to its application and study. This technical guide provides an in-depth exploration of the discovery and history of molybdenum's stable and radioactive isotopes. It details the pioneering experimental work that led to their identification, presents key quantitative data in a structured format, and outlines the experimental protocols employed by early researchers. Visual diagrams of the experimental workflows and logical relationships are provided to enhance comprehension.

The Discovery of the Element Molybdenum

Before the identification of its isotopes, the element molybdenum itself had to be distinguished from other substances. For centuries, the mineral molybdenite (now known to be molybdenum disulfide, MoS₂) was confused with graphite (B72142) and lead ore (galena) due to its similar appearance and lubricating properties. The name "molybdenum" is derived from the Greek word "molybdos," meaning lead.

In 1778, the Swedish chemist Carl Wilhelm Scheele conducted experiments that definitively proved molybdenite was a sulfide (B99878) of a new, distinct element.[1] He treated molybdenite with hot nitric acid, producing a white powder which he deduced was the oxide of the new element.[1] However, Scheele was unable to isolate the metal himself. Following Scheele's work, Peter Jacob Hjelm, another Swedish chemist, successfully isolated the metal in 1781 by reducing the white oxide with carbon and linseed oil.[1]

The Dawn of Isotope Discovery: Mass Spectrometry

The discovery of isotopes—atoms of the same element with different masses—was a direct result of the development of mass spectrometry in the early 20th century. The pioneering work of J.J. Thomson with his parabola mass spectrograph and later, the more advanced mass spectrographs developed by F.W. Aston, enabled the separation of ions based on their mass-to-charge ratio, revealing that many elements were composed of multiple isotopes.[2]

Discovery of the Stable Isotopes of Molybdenum

The definitive identification of the stable isotopes of molybdenum was accomplished by Francis William Aston in 1930 . In his publication "The Constitution of Molybdenum," Aston reported the results of his analysis using his third-generation mass spectrograph.[3]

Experimental Protocol: Aston's Mass Spectrograph (1927 Model)

Aston's third mass spectrograph, with which he analyzed molybdenum, represented a significant improvement in resolution and accuracy over his earlier models. The fundamental principles of its operation are outlined below:

  • Ionization: A sample of a volatile molybdenum compound, likely molybdenum hexacarbonyl (Mo(CO)₆) due to its volatility, was introduced into a discharge tube. An electrical discharge then ionized the molecules.

  • Acceleration: The positively charged molybdenum ions were accelerated by an electric field.

  • Velocity Focusing: The ion beam was passed through a region with a uniform electric field between two parallel plates, which dispersed the ions based on their energy.

  • Momentum Focusing: The dispersed beam then entered a region with a strong magnetic field, perpendicular to the electric field. This magnetic field was designed to refocus the ions with the same mass-to-charge ratio, regardless of their initial velocity, onto a single point on a photographic plate.

  • Detection: The impact of the ions on the photographic plate created a series of lines, or a mass spectrum, with each line corresponding to a specific isotope of molybdenum. The position of the line indicated the mass of the isotope, and the intensity of the line was proportional to its abundance.

Aston_Mass_Spectrograph cluster_source Ion Source cluster_analysis Mass Analyzer cluster_detection Detector ion_source Discharge Tube (Ionization of Mo Compound) accelerating_plates Accelerating Electric Field ion_source->accelerating_plates Mo+ ions electric_field Velocity Focusing (Electric Field) accelerating_plates->electric_field magnetic_field Momentum Focusing (Magnetic Field) electric_field->magnetic_field Dispersed Beam photographic_plate Photographic Plate (Mass Spectrum) magnetic_field->photographic_plate Focused Beams

Workflow of Aston's Mass Spectrograph for Molybdenum Isotope Analysis.
Quantitative Data: Stable Isotopes of Molybdenum

Aston's work revealed that natural molybdenum is a composite of several stable isotopes. Modern measurements have refined the natural abundances of these isotopes.

IsotopeMass Number (A)Protons (Z)Neutrons (N)Natural Abundance (%)
⁹²Mo92425014.53
⁹⁴Mo9442529.15
⁹⁵Mo95425315.84
⁹⁶Mo96425416.67
⁹⁷Mo9742559.60
⁹⁸Mo98425624.39
¹⁰⁰Mo10042589.82

Discovery of Radioactive Molybdenum Isotopes

The discovery of radioactive isotopes of molybdenum occurred later, primarily through the use of particle accelerators and nuclear reactors. These artificial isotopes are not found in nature (with the exception of minute traces from spontaneous fission of heavy elements).

Experimental Protocols for the Production and Identification of Radioactive Isotopes

The general workflow for the discovery of a new radioactive isotope involved the following steps:

  • Target Bombardment: A stable isotope target was bombarded with high-energy particles (e.g., protons, deuterons, neutrons) in a cyclotron or nuclear reactor.

  • Radiochemical Separation: The bombarded target, now containing a mixture of the original target material and newly formed radioactive isotopes, underwent chemical processing to isolate the molybdenum fraction.

  • Radiation Detection and Half-Life Measurement: The isolated molybdenum sample was then analyzed using radiation detectors (e.g., Geiger-Müller counters, scintillation detectors) to measure the type and energy of the emitted radiation and to determine the half-life of the decay.

  • Mass Identification: In some cases, mass spectrometry was used to confirm the mass number of the newly discovered radioactive isotope.

Radioactive_Isotope_Discovery cluster_production Production cluster_separation Separation cluster_identification Identification accelerator Particle Accelerator or Nuclear Reactor target Stable Isotope Target accelerator->target Particle Bombardment radiochemistry Radiochemical Separation target->radiochemistry detection Radiation Detection (Half-life, Decay Mode) radiochemistry->detection Isolated Mo Fraction mass_spec Mass Spectrometry (Mass Number) detection->mass_spec

General Workflow for the Discovery of Radioactive Molybdenum Isotopes.
Key Radioactive Isotopes of Molybdenum

The following table summarizes the discovery and properties of some of the most significant radioactive isotopes of molybdenum.

IsotopeDiscoverer(s)Year of DiscoveryMethod of ProductionHalf-lifeDecay Mode(s)
⁹⁰MoNot definitively documented in searches1953Cyclotron bombardment5.56 hoursβ+, EC
⁹¹MoNot definitively documented in searches1948Cyclotron bombardment15.49 minutesβ+, EC
⁹³MoNot definitively documented in searches-Neutron activation of ⁹²Mo4,000 yearsEC
⁹⁹MoProduct of Uranium Fission1930s-1940sNeutron irradiation of ²³⁵U65.94 hoursβ⁻
¹⁰¹MoNot definitively documented in searches1941Cyclotron bombardment14.61 minutesβ⁻

Note on the Discovery of Mo-99: Molybdenum-99 was identified as a significant fission product during early research into nuclear fission in the late 1930s and early 1940s as part of the Manhattan Project. Its importance as the parent isotope of Technetium-99m, a crucial medical radioisotope, led to extensive study and the development of dedicated production methods.[4][5]

Conclusion

The history of the discovery of molybdenum's isotopes is intrinsically linked to the advancement of experimental physics and chemistry. From the foundational work of Scheele and Hjelm in identifying the element to Aston's pioneering use of mass spectrometry to unravel its stable isotopic composition, and the subsequent creation of radioactive isotopes in particle accelerators and nuclear reactors, our understanding of this versatile element has continuously evolved. The data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and professionals, highlighting the ingenuity and meticulous work that has shaped our knowledge of molybdenum and its isotopes, which continue to be of great importance in science and medicine.

References

An In-depth Technical Guide to the Safe Handling of Molybdenum-95

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Molybdenum-95 (⁹⁵Mo), a stable isotope of molybdenum. While ⁹⁵Mo is not radioactive, the chemical properties of molybdenum and its compounds necessitate rigorous safety protocols in a laboratory setting. This document outlines the potential hazards, exposure limits, and best practices for handling, storage, and disposal to ensure the safety of all personnel.

Core Safety and Hazard Information

This compound is a stable, non-radioactive isotope of the element molybdenum.[1][2][3] It is naturally occurring with an atomic mass of 94.905842 Da.[2][3] The primary hazards associated with ⁹⁵Mo are related to the chemical toxicity of molybdenum and its compounds, particularly in powdered form. Molybdenum powder is considered a flammable solid and can pose a fire and explosion hazard when dispersed in the air.[4]

Hazard Identification:

  • Flammability: Molybdenum powder is a flammable solid.[4]

  • Health Hazards: Inhalation of molybdenum dust can irritate the nose and throat.[4] High levels of exposure may lead to headache, fatigue, loss of appetite, and muscle and joint pain.[4] There is also a potential risk of liver and kidney damage with repeated exposure.[4] Some molybdenum compounds are suspected of causing reproductive harm.

Physical and Chemical Properties of this compound
PropertyValue
Atomic Number 42
Atomic Mass 94.905837 g/mol
Appearance Silvery-white metal
Melting Point 2623 °C (4753 °F)
Boiling Point 4639 °C (8382 °F)
Density 10.2 g/cm³
Radioactivity Stable, non-radioactive
Natural Abundance ~15.9%

(Data sourced from multiple chemical and isotopic databases)

Occupational Exposure Limits for Molybdenum
Regulatory BodyExposure Limit (as Mo)Notes
OSHA (PEL) 15 mg/m³Total dust, 8-hour time-weighted average
ACGIH (TLV) 10 mg/m³Inhalable fraction, 8-hour time-weighted average
ACGIH (TLV) 3 mg/m³Respirable fraction, 8-hour time-weighted average
NIOSH (REL) 15 mg/m³10-hour time-weighted average

(PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit)

Best Practices for Laboratory Handling

Given that detailed experimental protocols for safety studies are not publicly available, this section outlines best practices for handling this compound in a laboratory setting, derived from safety data sheets and general laboratory safety guidelines.

Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area. A certified chemical fume hood is recommended to minimize inhalation exposure.

  • Containment: For procedures that may generate dust, use of a glove box or other containment enclosure is advisable.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Body Protection: A lab coat should be worn. For larger quantities or when significant dust generation is possible, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below the occupational limits, a NIOSH-approved respirator with N95, R95, or P95 filters should be used.

Handling and Storage
  • Handling: Avoid creating dust. Use non-sparking tools when handling molybdenum powder. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Spills: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep or vacuum the spilled material, avoiding dust generation. Place the material in a sealed container for disposal.

Visualized Workflows

The following diagrams illustrate standard workflows for handling chemical substances and responding to emergencies in a laboratory setting.

G General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare and Inspect Workspace/Fume Hood Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure this compound Prepare Workspace->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Clean Workspace Clean and Decontaminate Workspace Perform Experiment->Clean Workspace Dispose Waste Dispose of Waste in Labeled Containers Clean Workspace->Dispose Waste Remove PPE Remove and Dispose/Clean PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: General workflow for handling this compound in a laboratory.

G Emergency Response for Chemical Exposure/Spill Incident Chemical Spill or Exposure Occurs Assess Assess the Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Immediate Area if Necessary Assess->Evacuate If unsafe Alert Alert Supervisor and Emergency Services Assess->Alert If safe First Aid Administer First Aid (Eye wash, safety shower, etc.) Alert->First Aid Contain Spill Contain Spill if Trained and Safe to Do So Alert->Contain Spill Report Complete Incident Report First Aid->Report Contain Spill->Report

Caption: Emergency response procedure for incidents involving this compound.

References

Molybdenum-95: A Technical Deep Dive for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Unique Advantages and Applications of Molybdenum-95 Over Other Stable Molybdenum Isotopes

Executive Summary

Molybdenum, an essential trace element, possesses a rich isotopic landscape with seven stable isotopes, each with distinct nuclear properties. Among these, this compound (⁹⁵Mo) stands out due to its unique nuclear spin, making it a powerful tool for nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive comparison of ⁹⁵Mo with its stable counterparts, detailing its superior characteristics for advanced research and drug development applications. We present a comparative analysis of their nuclear properties, delve into experimental protocols for isotope analysis and NMR spectroscopy, and explore the role of molybdenum in biological systems. This guide is intended to be a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Comparative Analysis of Stable Molybdenum Isotopes

Molybdenum's stable isotopes offer a range of properties, but ⁹⁵Mo possesses a key feature that sets it apart for specific analytical techniques. The following table summarizes the fundamental nuclear and physical properties of all seven stable molybdenum isotopes.

IsotopeAtomic Mass (Da)[1]Natural Abundance (%)[1]Nuclear Spin (I)[1]Quadrupole Moment (barns)Magnetic Moment (μN)[1]NMR Active
⁹²Mo91.90680914.84000No
⁹⁴Mo93.9050889.25000No
⁹⁵Mo 94.905842 15.92 5/2 -0.015 -0.9142 Yes
⁹⁶Mo95.90467916.68000No
⁹⁷Mo96.9060219.555/2+0.255-0.9335Yes
⁹⁸Mo97.90540824.13000No
¹⁰⁰Mo99.907479.63000No

The most significant differentiator for ⁹⁵Mo is its nuclear spin of 5/2, which makes it NMR-active. While ⁹⁷Mo also has a nuclear spin of 5/2, its larger quadrupole moment leads to broader NMR signals, making ⁹⁵Mo the preferred isotope for high-resolution NMR studies. The other stable isotopes, with a nuclear spin of 0, are NMR-inactive.

This compound in Advanced Research Applications

The unique properties of ⁹⁵Mo make it an invaluable tool in various scientific and research domains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁹⁵Mo NMR spectroscopy is a powerful technique for probing the local chemical environment of molybdenum in molecules. Its sensitivity to the electronic structure and symmetry around the molybdenum atom provides detailed insights into:

  • Coordination Chemistry: Characterizing the structure and bonding of molybdenum complexes.

  • Catalysis: Studying the mechanism of molybdenum-catalyzed reactions.

  • Bioinorganic Chemistry: Investigating the active sites of molybdoenzymes.

  • Materials Science: Analyzing the structure of molybdenum-containing materials.

Isotope Tracers in Biological and Environmental Studies

Stable isotopes, including ⁹⁵Mo, are used as tracers to study metabolic pathways and environmental processes without the safety concerns associated with radioactive isotopes.[2] By introducing ⁹⁵Mo-enriched compounds into a system, researchers can track the uptake, distribution, and metabolism of molybdenum.[3][4]

Precursor for Medical Radioisotopes

Stable isotopes of molybdenum serve as target materials for the production of medically important radioisotopes. While ⁹⁸Mo is the primary precursor for the widely used technetium-99m (⁹⁹ᵐTc) generator via neutron capture to produce ⁹⁹Mo, other isotopes also play a role in nuclear medicine. For instance, enriched ⁹⁵Mo can be used as a target for cyclotron production of other radioisotopes.

Role in Drug Development

The application of molybdenum isotopes, particularly ⁹⁵Mo, in drug development is a growing field of interest.

Molybdenum-Based Drugs

Molybdenum-containing compounds have been investigated for their therapeutic potential in various diseases.[5] The ability to use ⁹⁵Mo NMR can aid in the characterization and quality control of these novel drug candidates.

Stable Isotope Labeling in Pharmacokinetic Studies

Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies.[6] While carbon-14 (B1195169) and tritium (B154650) are traditionally used, there is potential for employing ⁹⁵Mo-labeled drug candidates to trace their metabolic fate, particularly for molybdenum-based therapeutics. This approach offers the advantage of non-radioactive handling and detection via mass spectrometry.

Experimental Protocols

Molybdenum Isotope Analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

Objective: To determine the isotopic composition of molybdenum in a sample.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in an appropriate acid mixture.

    • Separate molybdenum from the sample matrix using anion exchange chromatography.

    • Purify the molybdenum fraction to remove any interfering elements.

  • Instrumental Analysis:

    • Introduce the purified molybdenum solution into the MC-ICP-MS.

    • Measure the ion beams of the different molybdenum isotopes simultaneously using multiple Faraday cup detectors.

    • Correct for instrumental mass bias using a normalization technique, such as sample-standard bracketing or the use of a double spike.

  • Data Analysis:

    • Calculate the isotope ratios relative to a standard reference material.

    • Report the data in delta notation (δ⁹⁸/⁹⁵Mo) in parts per thousand (‰).

⁹⁵Mo Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ⁹⁵Mo NMR spectrum of a molybdenum-containing compound.

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the molybdenum-containing sample in a deuterated solvent. The concentration will depend on the compound's solubility and the spectrometer's sensitivity.[7][8]

    • Filter the solution to remove any particulate matter.[8]

    • Transfer the solution to a high-quality NMR tube.[8]

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the NMR probe to the ⁹⁵Mo frequency.

  • Data Acquisition:

    • Set the appropriate experimental parameters, including pulse sequence, acquisition time, relaxation delay, and number of scans. Due to the low natural abundance and gyromagnetic ratio of ⁹⁵Mo, a larger number of scans is often required.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shifts to a known standard, such as an external reference of Na₂MoO₄ in D₂O.

Visualizing Molybdenum's Biological Role and Experimental Workflows

Molybdenum Cofactor (Moco) Biosynthesis Pathway

Molybdenum's primary role in biology is as a component of the molybdenum cofactor (Moco), which is essential for the function of several enzymes.[9][10] The biosynthesis of Moco is a complex, multi-step process.

Moco_Biosynthesis GTP GTP cPMP cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP Step 1 MPT Molybdopterin (MPT) cPMP->MPT Step 2 (Sulfuration) Mo_MPT Molybdenum Cofactor (Moco) MPT->Mo_MPT Step 3 (Molybdenum Insertion) Apoenzymes Apoenzymes Mo_MPT->Apoenzymes Molybdate Molybdate (MoO4^2-) Molybdate->Mo_MPT Molybdoenzymes Active Molybdoenzymes Apoenzymes->Molybdoenzymes Moco Insertion

Caption: The Molybdenum Cofactor (Moco) biosynthesis pathway.

Workflow for ⁹⁵Mo NMR Experiment

The following diagram illustrates a typical workflow for conducting a ⁹⁵Mo NMR experiment.

Mo95_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match acquire Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Chemical Shift Referencing phase->reference analyze Spectral Analysis and Interpretation reference->analyze

Caption: A generalized workflow for a ⁹⁵Mo NMR experiment.

Production of Medical Radioisotopes from Molybdenum Targets

The production of medical radioisotopes, such as ⁹⁹ᵐTc, often starts with the irradiation of a molybdenum target.

Medical_Isotope_Production cluster_target Target Preparation cluster_irradiation Irradiation cluster_processing Chemical Processing cluster_generator Generator Assembly Mo98_target Enriched ⁹⁸Mo Target reactor Nuclear Reactor (Neutron Bombardment) Mo98_target->reactor dissolution Target Dissolution reactor->dissolution separation Separation of ⁹⁹Mo dissolution->separation purification Purification of ⁹⁹Mo separation->purification generator ⁹⁹Mo/⁹⁹ᵐTc Generator purification->generator

Caption: Workflow for the production of ⁹⁹Mo/⁹⁹ᵐTc generators.

Conclusion

This compound stands as a uniquely powerful tool among the stable isotopes of molybdenum, primarily due to its favorable NMR properties. Its application in elucidating molecular structures, studying reaction mechanisms, and potentially tracing the metabolic fate of novel therapeutics offers significant advantages for researchers and drug development professionals. While other stable isotopes of molybdenum have their specific uses, the versatility and analytical power of ⁹⁵Mo make it an indispensable resource for advancing our understanding of molybdenum chemistry and biology. As analytical techniques continue to improve in sensitivity, the demand for and applications of enriched this compound are expected to grow, further solidifying its importance in the scientific community.

References

The Geochemical Journey of Molybdenum-95: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molybdenum (Mo), a trace transition metal, plays a pivotal role in a myriad of biogeochemical processes, most notably those linked to changes in Earth's redox state. Among its seven stable isotopes, Molybdenum-95 (⁹⁵Mo) serves as a crucial reference isotope for tracing these processes. Variations in the isotopic ratios of molybdenum, typically expressed as δ⁹⁸/⁹⁵Mo, provide a powerful tool for reconstructing past environmental conditions and understanding the complex cycling of this element in natural systems. This technical guide delves into the core principles of ⁹⁵Mo's geochemical behavior, detailing the analytical methodologies used to study it and presenting key quantitative data for researchers in geochemistry and related scientific fields.

The Geochemical Behavior of Molybdenum: A Tale of Redox Sensitivity

The geochemistry of molybdenum is fundamentally governed by its redox-sensitive nature.[1][2] In oxic (oxygen-rich) environments, such as modern oceans, molybdenum is predominantly found as the highly soluble and mobile molybdate (B1676688) oxyanion (MoO₄²⁻).[3][4] This stability in oxygenated waters makes it the most abundant transition metal in the oceans.[5][6]

Conversely, in anoxic (oxygen-poor) and particularly euxinic (sulfide-rich) waters, molybdenum's behavior changes dramatically.[5] It is readily removed from the water column through reactions with hydrogen sulfide (B99878) to form thiomolybdates, which are then scavenged by organic matter or iron sulfides.[7] This bimodal behavior is the cornerstone of its use as a paleoredox proxy, allowing scientists to track shifts in marine oxygen levels throughout Earth's history.[1][2][8]

Isotopic Fractionation of Molybdenum

Significant mass-dependent fractionation of molybdenum isotopes occurs during various geological and biological processes, leading to distinct isotopic signatures in different Earth reservoirs. The notation used to express these variations is δ⁹⁸/⁹⁵Mo, which represents the per mil (‰) deviation of the ⁹⁸Mo/⁹⁵Mo ratio in a sample relative to a standard reference material (NIST SRM 3134).[9]

Key fractionation processes include:

  • Adsorption onto Oxides: In oxic environments, lighter Mo isotopes are preferentially adsorbed onto iron (Fe) and manganese (Mn) (oxyhydr)oxides.[5][10] This process leaves the surrounding water enriched in heavier isotopes and imparts a light isotopic signature to the sediments.[8][10]

  • Magmatic and Hydrothermal Processes: Isotopic fractionation also occurs at high temperatures. For instance, during the exsolution of fluids from silicic melts, lighter Mo isotopes are preferentially incorporated into the aqueous fluid phase.[11] This leads to variability in the δ⁹⁸/⁹⁵Mo of igneous rocks and associated hydrothermal mineral deposits.[12][13][14]

  • Continental Weathering: The weathering of rocks on land releases molybdenum into rivers. This process is complex, with both the lithology of the bedrock and fractionation during weathering influencing the final isotopic composition of river water.[5][15][16] Generally, river waters are isotopically heavier than the continental crust from which they derive.[17]

  • Biological Cycling: Molybdenum is an essential cofactor for enzymes involved in the nitrogen cycle, such as nitrogenase.[2][18] Biological uptake and assimilation can also lead to isotopic fractionation.[19]

Quantitative Data on this compound Abundance

The following tables summarize the δ⁹⁸/⁹⁵Mo values for major natural reservoirs and materials. These values are essential for constraining geochemical models and interpreting the Mo isotope record.

Table 1: δ⁹⁸/⁹⁵Mo in Major Earth Reservoirs

ReservoirAverage δ⁹⁸/⁹⁵Mo (‰)Range of δ⁹⁸/⁹⁵Mo (‰)References
Upper Continental Crust (UCC)~0.0 to +0.4-0.56 to +0.59[3][4][20]
Earth's Mantle~ -0.20-1.03 to +0.10[9][21]
Seawater+2.3Relatively Uniform[7][8]
River Water (Dissolved)~ +0.7-0.1 to +2.4[4][5][15]
River Bed Materials/Suspended Load-0.26 to +1.4-0.90 to +1.4[5][17][22]

Table 2: δ⁹⁸/⁹⁵Mo in Sedimentary and Igneous Rocks

Rock TypeDepositional/Formation EnvironmentAverage δ⁹⁸/⁹⁵Mo (‰)Range of δ⁹⁸/⁹⁵Mo (‰)References
Sedimentary Rocks
Oxic Sediments (Fe-Mn Nodules/Crusts)Oxygen-rich deep sea~ -0.7-0.63 to -0.42[23]
Euxinic Sediments (Black Shales)Anoxic, H₂S-rich waters~ +1.0 to +2.3Can approach seawater value[5][8]
Carbonate RocksVaries with pore water chemistry~ +1.98 (authigenic)1.02 to 3.07[16]
Igneous Rocks
Granitic RocksContinental crust~ +0.08-0.35 to +0.59[3]
Mid-Ocean Ridge Basalts (MORBs)Mantle-derived~ -0.19-0.80 to +0.05[3]
Molybdenites (MoS₂)Magmatic-hydrothermal systemsHighly variable-1.62 to +2.27[15][20]

Table 3: Experimentally Determined Mo Isotope Fractionation Factors (Δ⁹⁸/⁹⁵Mo)

ProcessFractionation (Δ⁹⁸/⁹⁵Mo solid-solution)TemperatureReferences
Adsorption on Birnessite (Mn-oxide)~ -1.8‰1 - 50 °C[11]
Adsorption on Goethite (Fe-oxyhydroxide)~ -1.4‰25 °C[5]
Fluid-Melt Partitioning (Silicic Magma)-0.43‰ to -0.17‰ (Δ⁹⁸/⁹⁵Mo fluid-melt)High T[11][24]

Experimental Protocols for Molybdenum Isotope Analysis

The precise measurement of molybdenum isotope ratios is a complex analytical task, typically performed using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][19][25] A generalized workflow involves sample digestion, chemical purification of molybdenum, and isotopic measurement.

Sample Digestion

Solid samples such as rocks and sediments are digested to bring the molybdenum into solution. This is typically achieved using a mixture of strong acids (e.g., hydrofluoric, nitric, and hydrochloric acids) in a clean laboratory environment to minimize contamination.

Chemical Separation and Purification

Prior to isotopic analysis, molybdenum must be separated from the sample matrix to avoid isobaric interferences (elements with isotopes of the same mass) and matrix effects during MC-ICP-MS analysis.[25] This is most commonly accomplished through ion-exchange chromatography.[1][26]

  • Anion Exchange Chromatography: A widely used method involves using anion exchange resins (e.g., Bio-Rad AG1-X8).[8][26] Molybdenum forms anionic complexes in certain acid mixtures, which bind to the resin while interfering cations are washed away. The purified molybdenum is then eluted using a different acid mixture.

  • Chelating Resins: Resins like Chelex-100 are also effective for separating Mo from matrix elements, particularly excess iron.[1][26]

Isotopic Measurement by MC-ICP-MS

The purified molybdenum solution is introduced into the MC-ICP-MS. To achieve the highest precision, a double-spike technique is often employed.[9][27] This involves adding a known amount of an artificially enriched mixture of two molybdenum isotopes (e.g., ⁹⁷Mo and ¹⁰⁰Mo) to the sample before the chemical purification step. This allows for the correction of any isotopic fractionation that occurs during the chemical separation and the mass spectrometry measurement itself, yielding highly accurate and precise δ⁹⁸/⁹⁵Mo data.[27] The long-term external precision for δ⁹⁸/⁹⁵Mo is typically better than ±0.06‰ (2SD).[27][28]

Visualizing Molybdenum's Geochemical Pathways

Diagrams are essential for visualizing the complex relationships in molybdenum's geochemical cycle and the analytical procedures used to study it.

Geochemical_Cycle_of_Molybdenum cluster_terrestrial Terrestrial System cluster_marine Marine System cluster_mantle Mantle & Magmatic System ContinentalCrust Continental Crust (δ⁹⁸/⁹⁵Mo ≈ 0 to +0.4‰) Weathering Weathering ContinentalCrust->Weathering Rivers Rivers (Dissolved) (δ⁹⁸/⁹⁵Mo ≈ +0.7‰) Weathering->Rivers Heavier isotopes preferentially dissolved Soils Soils & Sediments (Lighter Isotopes) Weathering->Soils Lighter isotopes retained Seawater Seawater Reservoir (δ⁹⁸/⁹⁵Mo ≈ +2.3‰) Rivers->Seawater Primary Input Flux OxicSinks Oxic Sediments (Fe-Mn Oxides) (δ⁹⁸/⁹⁵Mo ≈ -0.7‰) Seawater->OxicSinks Lighter isotopes scavenged EuxinicSinks Euxinic Sediments (Black Shales) (δ⁹⁸/⁹⁵Mo up to +2.3‰) Seawater->EuxinicSinks Quantitative removal (little fractionation) Mantle Mantle (δ⁹⁸/⁹⁵Mo ≈ -0.2‰) Magma Magma Generation Mantle->Magma Magma->ContinentalCrust Crust Formation Hydrothermal Hydrothermal Fluids (Lighter Isotopes) Magma->Hydrothermal Fluid Exsolution

Caption: The global geochemical cycle of Molybdenum (Mo).

Analytical_Workflow_Mo_Isotopes cluster_prep Sample Preparation cluster_purification Chemical Purification cluster_analysis Isotopic Analysis Sample 1. Geological Sample (Rock, Sediment, Water) Spiking 2. Double Spike Addition (e.g., ⁹⁷Mo + ¹⁰⁰Mo) Sample->Spiking Digestion 3. Acid Digestion Spiking->Digestion Chromatography 4. Ion-Exchange Chromatography Digestion->Chromatography MatrixRemoval Waste: Matrix Elements Chromatography->MatrixRemoval MoElution 5. Purified Mo Fraction Chromatography->MoElution MCICPMS 6. MC-ICP-MS Analysis MoElution->MCICPMS DataProcessing 7. Data Processing (Double-spike correction) MCICPMS->DataProcessing Result Result: δ⁹⁸/⁹⁵Mo Value DataProcessing->Result

Caption: Analytical workflow for high-precision Mo isotope analysis.

Relevance to Broader Scientific Fields

While the core application of ⁹⁵Mo geochemistry lies in paleoceanography and earth sciences, the analytical techniques and understanding of molybdenum's behavior in natural systems have broader implications. For drug development professionals, the interest in specific isotopes often relates to their use as tracers in metabolic studies or for radiological applications. Although stable isotopes like ⁹⁵Mo are not radioactive, their precise quantification is fundamental to isotope dilution studies, which are a gold standard for determining concentrations of elements in biological matrices. Understanding the natural isotopic background and behavior of essential trace elements like molybdenum is critical for such biomedical applications.

References

The Role of Molybdenum-95 in Planetary Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Molybdenum (Mo) isotopes, particularly the stable isotope Molybdenum-95 (⁹⁵Mo), have emerged as a powerful tool in planetary science for unraveling the complex processes that governed the formation and evolution of our solar system. With a natural abundance of approximately 15.9%, ⁹⁵Mo serves as a crucial tracer for nucleosynthetic processes, planetary differentiation including core formation, and the late-stage accretionary history of terrestrial planets. This technical guide provides a comprehensive overview of the role of ⁹⁵Mo in planetary science studies, detailing the analytical methodologies for its isotopic analysis, presenting key quantitative data from various planetary materials, and illustrating the fundamental concepts through detailed diagrams. This document is intended for researchers, scientists, and professionals in geochemistry, cosmochemistry, and planetary science.

Introduction: The Significance of this compound in Cosmochemistry

Molybdenum's seven stable isotopes (⁹²Mo, ⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, ⁹⁸Mo, and ¹⁰⁰Mo) are synthesized through three distinct nucleosynthetic pathways: the slow neutron-capture process (s-process), the rapid neutron-capture process (r-process), and the proton-capture process (p-process). This diversity in origin makes the isotopic composition of molybdenum a sensitive recorder of the stellar environments that contributed material to the early solar nebula. ⁹⁵Mo is produced by both the s-process and the r-process, making its abundance in planetary materials a key data point for understanding the mixing and homogenization of presolar grains within the protoplanetary disk.

Furthermore, molybdenum is a moderately siderophile (iron-loving) element, meaning it partitions between silicate (B1173343) mantles and metallic cores during planetary differentiation. The isotopic fractionation of molybdenum, including ⁹⁵Mo, during high-temperature processes like core formation provides invaluable constraints on the physical and chemical conditions of planetary interiors. Isotopic variations of ⁹⁵Mo in meteorites, terrestrial rocks, and other planetary samples thus offer a window into the building blocks of planets and the timing and mechanisms of their formation.

Nucleosynthetic Pathways of Molybdenum Isotopes

The isotopic abundances of molybdenum in solar system materials are a direct consequence of the contributions from different stellar nucleosynthetic sources. Understanding these pathways is fundamental to interpreting Mo isotopic data in a cosmochemical context.

Nucleosynthesis_of_Molybdenum r_process r-process (Rapid Neutron Capture) Mo95 ⁹⁵Mo r_process->Mo95 Mo97 ⁹⁷Mo r_process->Mo97 Mo100 ¹⁰⁰Mo r_process->Mo100 p_process p-process (Proton Capture) Mo94 ⁹⁴Mo p_process->Mo94 Mo92 ⁹²Mo Mo96 ⁹⁶Mo Mo98 ⁹⁸Mo s_process s_process s_process->Mo95 s_process->Mo96 s_process->Mo97 s_process->Mo98

Caption: Nucleosynthetic origins of stable molybdenum isotopes.

Quantitative Data Presentation: this compound Isotopic Compositions

The isotopic composition of molybdenum is typically reported in delta (δ) or epsilon (ε) notation, representing parts per thousand or parts per ten thousand deviation, respectively, from a standard reference material. The δ⁹⁸/⁹⁵Mo notation is commonly used, reflecting the mass-dependent fractionation. Nucleosynthetic anomalies are often reported as εiMo, where 'i' is the isotope of interest, normalized to a stable isotope pair (e.g., ⁹⁶Mo/⁹⁸Mo) to correct for instrumental mass fractionation.

Sample TypeSub-Groupδ⁹⁸/⁹⁵Mo (‰)ε⁹⁵MoMolybdenum Concentration (ppm)Reference
Chondrites
Carbonaceous (CV)-~0.95~1.5[1]
Enstatite (EH)-~0.0~7.0[2]
Ordinary (H, L, LL)-~0.00.6 - 1.2[2]
Achondrites
Angrites-~0.0-[2]
Ureilites---
Iron Meteorites
IAB-~0.05 - 15[2]
IIAB-~0.55 - 20[2]
IIIAB-~0.55 - 25[3]
IVA-~0.52 - 10[2]
IVB-~0.51 - 5[2]
Pallasites Main Group-~0.55 - 20[3]
Terrestrial & Planetary Samples
Bulk Silicate Earth (BSE)-0.21 ± 0.02~0.00.05 - 0.1[1]
Upper Continental Crust0.0 to +0.7-~1.0[4]
Lunar SamplesLimited Data--
Martian Meteorites (SNC)Limited Data--

Note: The table above is a compilation of representative data. Isotopic compositions and concentrations can vary significantly within meteorite groups. "Limited Data" for Lunar and Martian samples indicates a scarcity of published ⁹⁵Mo-specific isotopic data in the public domain as of the last update of this guide.

Experimental Protocols for Molybdenum Isotopic Analysis

The precise and accurate determination of molybdenum isotopic compositions in geological and cosmochemical samples requires rigorous analytical procedures to isolate molybdenum from the sample matrix and to correct for instrumental mass fractionation. The following protocol outlines a typical workflow using a double-spike technique and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Digestion
  • Sample Weighing: Accurately weigh an appropriate amount of powdered sample material (typically 50-200 mg, depending on the expected Mo concentration) into a clean Teflon beaker.

  • Spiking: Add a calibrated ⁹⁷Mo-¹⁰⁰Mo double-spike solution to the sample. The amount of spike added is calculated to achieve a spike-to-sample Mo ratio of approximately 1:1 for optimal error minimization.

  • Digestion:

    • For silicate-rich samples (e.g., chondrites, terrestrial rocks), add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) (typically in a 3:1 ratio). Seal the beaker and heat on a hotplate at ~120°C for 48-72 hours.

    • For metal-rich samples (e.g., iron meteorites), use a mixture of concentrated hydrochloric acid (HCl) and HNO₃ (aqua regia).

  • Evaporation and Re-dissolution: After complete digestion, evaporate the acid mixture to dryness. Re-dissolve the residue in a known volume of dilute HNO₃ or HCl to prepare it for column chemistry.

Molybdenum Separation via Ion-Exchange Chromatography

A two-stage ion-exchange chromatography procedure is typically employed to separate Mo from the sample matrix and potential isobaric interferences (e.g., Zr, Ru).

  • First Stage (Anion Exchange):

    • Condition an anion exchange resin (e.g., AG1-X8) with dilute HCl.

    • Load the sample solution onto the column.

    • Elute the matrix elements with increasing concentrations of HCl and/or HNO₃.

    • Collect the Mo fraction using a specific acid mixture (e.g., a mixture of HF and HCl).

  • Second Stage (Cation or Anion Exchange):

    • A second column step may be necessary to further purify the Mo fraction and remove any remaining interfering elements. The specific resin and elution procedure will depend on the nature of any remaining contaminants.

  • Purity Check: Analyze an aliquot of the purified Mo fraction by Quadrupole ICP-MS to ensure that the concentrations of interfering elements like Zr and Ru are negligible relative to Mo.

Isotopic Measurement by MC-ICP-MS
  • Instrument Tuning: Tune the MC-ICP-MS for optimal sensitivity and stability using a pure Mo standard solution.

  • Data Acquisition: Introduce the purified sample solution into the MC-ICP-MS. Measure the ion beams of all seven Mo isotopes simultaneously using a static Faraday cup configuration. Also monitor for potential interferences on adjacent masses.

  • Mass Bias Correction: The raw isotopic ratios are corrected for instrumental mass fractionation using the iterative double-spike deconvolution algorithm. This mathematical correction uses the known isotopic composition of the double spike and the measured isotopic ratios of the spiked sample to solve for the true, unfractionated isotopic composition of the sample.

  • Data Reporting: The corrected Mo isotopic compositions are reported in δ or ε notation relative to a certified reference material (e.g., NIST SRM 3134).

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chemical Separation cluster_2 Isotopic Analysis Sample_Weighing 1. Sample Weighing (50-200 mg) Spiking 2. Add ⁹⁷Mo-¹⁰⁰Mo Double Spike Sample_Weighing->Spiking Digestion 3. Acid Digestion (HF-HNO₃ or Aqua Regia) Spiking->Digestion Evaporation 4. Evaporation & Re-dissolution Digestion->Evaporation Anion_Exchange 5. Anion Exchange Chromatography Evaporation->Anion_Exchange Purity_Check 6. Purity Check (ICP-MS) Anion_Exchange->Purity_Check MC_ICP_MS 7. MC-ICP-MS Measurement Purity_Check->MC_ICP_MS Mass_Bias_Correction 8. Double-Spike Mass Bias Correction MC_ICP_MS->Mass_Bias_Correction Data_Reporting 9. Data Reporting (δ or ε) Mass_Bias_Correction->Data_Reporting

Caption: General analytical workflow for Mo isotopic analysis.

Key Applications of this compound in Planetary Science

Tracing Solar System Heritage: The NC-CC Dichotomy

One of the most significant discoveries enabled by Mo isotopic analysis is the fundamental dichotomy between non-carbonaceous (NC) and carbonaceous (CC) meteorites. These two groups represent materials that originated in distinct regions of the early solar system, likely separated by the formation of Jupiter. CC meteorites, thought to have formed in the outer solar system, are characterized by an excess of r-process Mo isotopes, including ⁹⁵Mo, relative to NC meteorites from the inner solar system.[1] This isotopic signature allows scientists to trace the origin of planetary building blocks and understand the large-scale architecture of the protoplanetary disk.

NC_CC_Dichotomy The NC-CC Dichotomy based on Molybdenum Isotopes Inner_Solar_System Inner Solar System (Non-Carbonaceous Reservoir) NC_Meteorites NC Meteorites (Enstatite, Ordinary Chondrites, some Iron Meteorites) Inner_Solar_System->NC_Meteorites Terrestrial_Planets Terrestrial Planets (e.g., Earth) Inner_Solar_System->Terrestrial_Planets Primary Building Blocks Outer_Solar_System Outer Solar System (Carbonaceous Reservoir) CC_Meteorites CC Meteorites (Carbonaceous Chondrites, some Iron Meteorites) Outer_Solar_System->CC_Meteorites Outer_Solar_System->Terrestrial_Planets Late Accretion Jupiter Jupiter's Formation Jupiter->Inner_Solar_System Separation Jupiter->Outer_Solar_System Mo_Isotope_Signature Distinct ε⁹⁵Mo Signatures NC_Meteorites->Mo_Isotope_Signature Lower ε⁹⁵Mo CC_Meteorites->Mo_Isotope_Signature Higher ε⁹⁵Mo Protoplanetary_Disk Protoplanetary_Disk Protoplanetary_Disk->Outer_Solar_System Accretion

Caption: The NC-CC dichotomy and its implications for solar system architecture.

Constraining Core Formation and Planetary Differentiation

The partitioning of molybdenum between metal and silicate phases is sensitive to temperature, pressure, and oxygen fugacity. As such, the isotopic composition of Mo in mantle-derived rocks can provide constraints on the conditions of core formation.[5] Isotopic fractionation of ⁹⁵Mo during this process can help to determine the extent of metal-silicate equilibration and the timing of core segregation in planetary bodies.

The Late Veneer Hypothesis

The "late veneer" hypothesis posits that the abundances of highly siderophile elements (HSEs) in the mantles of terrestrial planets were established by the accretion of a small amount of chondritic material after core formation was complete.[6][7] Molybdenum, being moderately siderophile, is a key element in testing this hypothesis. The Mo isotopic composition of the bulk silicate Earth, which falls between the NC and CC reservoirs, suggests that a significant portion of Earth's late veneer was composed of carbonaceous, outer solar system material.[1]

Future Directions and Challenges

The study of this compound in planetary science is a rapidly evolving field. Future research will likely focus on:

  • Improving Analytical Precision: Continued advancements in mass spectrometry will enable the analysis of smaller sample sizes with higher precision, allowing for the investigation of individual mineral grains and microscopic inclusions.

  • Expanding the Sample Suite: A critical need exists for more high-precision Mo isotopic data for lunar and Martian samples to better understand the formation and evolution of these bodies and their relationship to the Earth and meteorite parent bodies.

  • Integrating with Other Isotope Systems: Combining Mo isotopic data with other isotopic systems (e.g., W, Ru, Hf) will provide a more complete picture of the processes that shaped the early solar system.

  • Experimental Studies: Further experimental work is needed to better constrain the isotopic fractionation of Mo under a wider range of planetary formation conditions.

Conclusion

This compound has proven to be an indispensable tool in planetary science, providing unique insights into the nucleosynthetic heritage of our solar system, the processes of planetary formation and differentiation, and the late-stage delivery of volatile-rich materials to the terrestrial planets. As analytical techniques continue to improve and a more diverse range of planetary materials are analyzed, the study of ⁹⁵Mo will undoubtedly continue to refine our understanding of the cosmos.

References

Fundamental interactions of Molybdenum-95 with neutrons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Interactions of Molybdenum-95 with Neutrons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions between the this compound (95Mo) isotope and neutrons. Understanding these interactions is crucial for a variety of applications, including nuclear reactor design, criticality safety, and the production of medical isotopes. This compound, a stable isotope with a natural abundance of 15.92%, plays a significant role in these fields.[1][2] This document summarizes key quantitative data, details common experimental protocols for measuring these interactions, and provides visualizations of the underlying processes.

When a neutron approaches a 95Mo nucleus, several interaction pathways are possible, each characterized by a specific probability or "cross-section." The primary interactions include neutron capture, elastic scattering, and inelastic scattering. At higher neutron energies, other reactions such as (n,p) and (n,α) can also occur.

G cluster_interactions Neutron Interactions with this compound n_in Incident Neutron (n) Mo96_star 96Mo* (Compound Nucleus) n_in->Mo96_star Absorption Mo95 95Mo Target Nucleus Mo95->Mo96_star n_out_elastic Scattered Neutron (n) Mo96_star->n_out_elastic Elastic Scattering (n,n) Mo95_out_elastic 95Mo (Ground State) Mo96_star->Mo95_out_elastic n_out_inelastic Scattered Neutron (n') Mo96_star->n_out_inelastic Inelastic Scattering (n,n') Mo95_star 95Mo* (Excited State) Mo96_star->Mo95_star gamma_out Gamma Ray (γ) Mo96_star->gamma_out Radiative Capture (n,γ) Mo96_out 96Mo (Ground State) Mo96_star->Mo96_out G cluster_workflow Generalized Time-of-Flight (TOF) Experimental Workflow start Pulsed Particle Beam (e.g., from LINAC) target Heavy Metal Target (e.g., Ta) start->target neutrons Pulsed Neutron Production target->neutrons flight_path Travel Down Known Flight Path neutrons->flight_path t = 0 sample Interaction with 95Mo Sample flight_path->sample detection Detection of Neutrons or Gamma-Rays sample->detection t = arrival analysis Data Acquisition & Energy Calculation detection->analysis cross_section Determine Energy-Dependent Cross-Section analysis->cross_section

References

Theoretical Blueprint of a Complex Core: Molybdenum-95 Nuclear Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The molybdenum-95 (⁹⁵Mo) nucleus, with 42 protons and 53 neutrons, presents a fascinating case study in nuclear structure physics. As an odd-neutron isotope situated in a transitional mass region, its structure is governed by a complex interplay between single-particle and collective degrees of freedom. Understanding this structure is not only fundamental to nuclear physics but also has implications for fields that utilize molybdenum isotopes, including nuclear medicine and materials science. This guide provides a detailed examination of the theoretical models used to describe ⁹⁵Mo, supported by experimental data and methodologies.

Theoretical Frameworks for this compound

The structure of ⁹⁵Mo is primarily described by three key theoretical models: the Nuclear Shell Model, the Collective Model, and the Interacting Boson-Fermion Model (IBFM). Each model provides a different lens through which to understand the nucleus's properties.

The Nuclear Shell Model

The Shell Model is a cornerstone of nuclear structure theory, positing that nucleons (protons and neutrons) occupy quantized energy levels, or shells, within the nucleus, analogous to electron shells in an atom. For ⁹⁵Mo, the 42 protons fill shells up to the 1f₇/₂ orbital, while the 53 neutrons place the last odd neutron beyond the N=50 closed shell.

The properties of ⁹⁵Mo are therefore largely determined by this single valence neutron and its interactions with the even-even ⁹⁴Mo core. The low-lying states are interpreted as the coupling of this odd neutron, occupying orbitals such as the 2d₅/₂, 3s₁/₂, 1g₇/₂, and 2d₃/₂, to the ground and excited states of the ⁹⁴Mo core.

Shell model calculations for ⁹⁵Mo are performed within a defined model space, which truncates the number of active orbitals and nucleons to make computation feasible. For nuclei in this mass region, a typical model space might include the (1f₅/₂, 2p₃/₂, 2p₁/₂, 1g₉/₂) orbitals for protons and (2d₅/₂, 3s₁/₂, 1g₇/₂, 2d₃/₂, 1h₁₁/₂) for neutrons, relative to a core like ⁸⁸Sr or ⁹⁰Zr. The interaction between the valence nucleons is described by a realistic or empirically-fitted effective interaction. High-spin states, in particular, are often dominated by the excitation of the g₉/₂ neutron across the N=50 shell gap.[1]

The Collective Model

The Collective Model treats the nucleus as a deformable liquid drop, capable of rotations and vibrations. While the Shell Model focuses on individual nucleon behavior, the Collective Model describes cooperative phenomena involving many nucleons. For an odd-mass nucleus like ⁹⁵Mo, this is often realized through a particle-core coupling approach.

In this framework, the odd valence neutron is coupled to the collective motions (vibrations or rotations) of the even-even ⁹⁴Mo core. The resulting energy spectrum of ⁹⁵Mo is then a combination of the single-particle energies and the collective energy levels of the core. The success of this model depends on the collective nature of the core nucleus. The low-lying spectrum of ⁹⁴Mo shows vibrational characteristics, suggesting that a particle-vibration coupling model is a suitable approach for describing the low-energy states of ⁹⁵Mo.

The Interacting Boson-Fermion Model (IBFM)

The Interacting Boson-Fermion Model (IBFM) provides a powerful bridge between the single-particle and collective pictures. In this model, the even-even ⁹⁴Mo core is described by interacting bosons (representing pairs of nucleons) with angular momenta L=0 (s-bosons) and L=2 (d-bosons). The single odd neutron is the "fermion" which is then coupled to this system of bosons.

The IBFM Hamiltonian includes terms for the boson core, the single fermion, and, crucially, a boson-fermion interaction term that dictates the coupling. This interaction typically consists of monopole, quadrupole, and exchange terms. By fitting the parameters of this Hamiltonian to experimental data, the IBFM can provide a comprehensive description of the energy levels and electromagnetic properties of odd-mass nuclei. For ⁹⁵Mo, the IBFM can describe the structure of level sequences by considering the coupling of a neutron in various single-particle orbitals to the collective structure of the ⁹⁴Mo core.[1]

Data Presentation: Experimental Nuclear Structure of ⁹⁵Mo

The following tables summarize the adopted experimental data for the energy levels and gamma-ray transitions in ⁹⁵Mo, as compiled in the Evaluated Nuclear Structure Data File (ENSDF).[2][3][4] This data is primarily derived from experiments such as heavy-ion fusion-evaporation reactions and deuteron-induced stripping reactions.

Table 1: Adopted Energy Levels of ⁹⁵Mo

Level Energy (keV)Spin and Parity (Jπ)Half-life
0.05/2+STABLE
204.123/2+1.57 ns
765.797/2+1.18 ps
947.829/2+0.47 ps
1024.11/2+1.18 ps
1073.8(5/2)+0.28 ps
1332.5(11/2-)
1540.511/2+0.17 ps
1551.7(9/2+)
2232.215/2+0.35 ps
2580.017/2+
2733.119/2+0.31 ps

Note: This table presents a selection of low-lying and yrast (lowest energy for a given spin) states. The full level scheme is significantly more complex. Energies are given with typical uncertainties of less than 0.1 keV.

Table 2: Selected Adopted Gamma-Ray Transitions in ⁹⁵Mo

Initial Energy (keV)Final Energy (keV)Gamma Energy (keV)Multipolarity
204.120.0204.12M1+E2
765.790.0765.79M1+E2
765.79204.12561.67M1+E2
947.820.0947.82E2
947.82765.79182.03M1+E2
1024.1204.12819.98M1
1540.5947.82592.68M1+E2
2232.21540.5691.7E2
2733.12580.0153.1M1+E2
2733.12232.2500.9E2

Note: Multipolarity indicates the character of the electromagnetic radiation (E for electric, M for magnetic) and the angular momentum carried away (e.g., 1 for dipole, 2 for quadrupole). Mixed multipolarities are common.

Experimental Protocols

The experimental data for ⁹⁵Mo are primarily obtained through in-beam gamma-ray spectroscopy following nuclear reactions. A representative and powerful technique is the heavy-ion fusion-evaporation reaction.

Methodology: Heavy-Ion Fusion-Evaporation Reaction

This method is used to populate high-spin states in nuclei.

1. Projectile and Target: A beam of heavy ions is accelerated to a specific energy and directed onto a thin target foil. To study ⁹⁵Mo, a reaction such as ³⁶S + ⁶⁵Cu → ¹⁰¹Rh* → ⁹⁵Mo + α + p + n was used.[1] Here, a beam of ³⁶S ions strikes a ⁶⁵Cu target.

2. Compound Nucleus Formation: The projectile and target nuclei fuse, forming a highly excited compound nucleus (¹⁰¹Rh* in this case). This compound nucleus is unstable and has high angular momentum.

3. Particle Evaporation: The compound nucleus de-excites by "evaporating" light particles, such as neutrons (n), protons (p), and alpha particles (α). The specific particles evaporated determine the final residual nucleus (⁹⁵Mo).

4. Gamma-Ray Emission: After particle emission ceases, the residual nucleus is still in an excited, high-spin state. It cascades down towards its ground state by emitting a sequence of gamma rays.

5. Detection and Data Acquisition:

  • Detector Array: The target is surrounded by a large array of high-purity Germanium (HPGe) detectors (e.g., Gammasphere). These detectors are chosen for their excellent energy resolution, allowing for precise measurement of the gamma-ray energies.
  • Coincidence Measurement: The key to constructing a level scheme is measuring which gamma rays are emitted in coincidence (at nearly the same time). The electronics are configured to record events where two or more detectors fire within a very short time window (nanoseconds).
  • Data Analysis: By analyzing these coincidence relationships, physicists can piece together the cascade of gamma rays and determine the sequence of excited states (the level scheme). For example, if gamma ray A is frequently detected in coincidence with gamma ray B, it implies they are part of the same decay cascade. The relative intensities of the gamma rays at different detector angles are also used to deduce the multipolarity of the transitions and the spins of the nuclear states.

Visualizations

The relationships between the theoretical models and the experimental workflow can be visualized to provide a clearer understanding of the nuclear structure investigation process.

Theoretical_Models_Workflow Shell_Model Shell Model (Single-Particle Focus) Energy_Levels Energy Levels Shell_Model->Energy_Levels Spins Spins & Parities Shell_Model->Spins Transitions Transition Rates (B(E2), B(M1)) Shell_Model->Transitions Collective_Model Collective Model (Deformation Focus) Collective_Model->Energy_Levels Collective_Model->Spins Collective_Model->Transitions IBFM IBFM (Hybrid Model) IBFM->Energy_Levels IBFM->Spins IBFM->Transitions Core Even-Even Core (⁹⁴Mo) Core->Collective_Model Core->IBFM Valence Valence Neutron (53rd Neutron) Valence->Shell_Model Valence->IBFM

Caption: Interrelationship of theoretical models for ⁹⁵Mo.

Experimental_Workflow cluster_beam cluster_reaction cluster_detection cluster_analysis Accelerator 1. Heavy-Ion Accelerator (e.g., ³⁶S beam) Target 2. Target Foil (e.g., ⁶⁵Cu) Accelerator->Target Fusion 3. Fusion & Evaporation (Forms excited ⁹⁵Mo*) Target->Fusion Cascade 4. Gamma-Ray Cascade Fusion->Cascade Detector 5. HPGe Detector Array (e.g., Gammasphere) Cascade->Detector Coincidence 6. Coincidence Analysis Detector->Coincidence Level_Scheme 7. Construct Level Scheme (Energies, Spins, Transitions) Coincidence->Level_Scheme

Caption: Workflow for in-beam γ-ray spectroscopy.

References

Methodological & Application

Molybdenum-95 NMR Spectroscopy: Application Notes and Protocols for Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Molybdenum-95 NMR Spectroscopy

This compound (⁹⁵Mo) NMR spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and bonding in molybdenum-containing compounds. As a spin 5/2 nucleus with a natural abundance of 15.92%, ⁹⁵Mo is a quadrupolar nucleus. However, its relatively small quadrupole moment often results in reasonably sharp resonance lines, particularly for symmetric coordination environments.[1][2] The other NMR-active molybdenum isotope, ⁹⁷Mo, is generally not preferred due to its lower sensitivity and significantly broader signals.[1]

The key strength of ⁹⁵Mo NMR lies in its exceptionally wide chemical shift range, spanning over 6700 ppm (from approximately -3000 ppm to +3700 ppm relative to the standard reference).[3] This vast range makes the ⁹⁵Mo chemical shift exquisitely sensitive to the molybdenum oxidation state, coordination number, ligand type, and the overall geometry of the complex. This sensitivity allows for the differentiation of subtle structural and electronic changes, making it an invaluable tool in inorganic, organometallic, and materials chemistry.

Applications in Chemical Analysis

Characterization of Inorganic and Organometallic Complexes

⁹⁵Mo NMR is extensively used to characterize a wide array of molybdenum complexes in solution and the solid state. The chemical shift provides a unique fingerprint for the local environment of the molybdenum atom. For instance, the oxidation state of molybdenum significantly influences the chemical shift, with higher oxidation states generally appearing at higher frequencies (more deshielded). The nature of the coordinated ligands also has a profound effect, allowing for the study of ligand substitution reactions, fluxional processes, and the identification of isomeric species.[4]

  • Polyoxometalates (POMs): ⁹⁵Mo NMR is a crucial tool for the structural elucidation of isopolymolybdates and heteropolymolybdates in solution. Different molybdenum sites within a large POM cluster can often be resolved, providing insights into the assembly and reactivity of these complex anions.[5]

  • Molybdenum Carbonyls and Organometallics: The technique is widely applied to study molybdenum carbonyl derivatives and other organometallic compounds. The ⁹⁵Mo chemical shifts in these complexes are sensitive to the nature of the other ligands, such as phosphines, cyclopentadienyl, and arenes.[4]

  • Thiomolybdates: ⁹⁵Mo NMR can readily distinguish between different members of the [MoO₄₋ₙSₙ]²⁻ series, with each substitution of an oxygen atom by a sulfur atom causing a significant downfield shift.[1]

Catalyst Development and Characterization

In the field of catalysis, particularly in hydrodesulfurization (HDS) processes, ⁹⁵Mo NMR spectroscopy has emerged as a powerful technique for characterizing the molybdenum species on catalyst supports. Solid-state ⁹⁵Mo NMR can distinguish between different molybdenum oxide species on supports like alumina (B75360) and track their transformation during catalyst preparation, activation, and reaction.[6] The ability to probe the local structure of the molybdenum active sites provides valuable information for designing more efficient catalysts.

Materials Science

Solid-state ⁹⁵Mo NMR is employed to investigate the structure of molybdenum-containing materials such as glasses and crystalline phases. It can provide information on the coordination environment of molybdenum (e.g., tetrahedral vs. octahedral) and the connectivity of the molybdate (B1676688) units within the material's framework.[7] High-field ⁹⁵Mo NMR is particularly advantageous in this area as it enhances resolution and sensitivity, enabling the study of materials with complex structures.[6]

Potential Applications in Drug Development

While not yet a mainstream technique in drug development, ⁹⁵Mo NMR holds potential for the characterization of molybdenum-based compounds with therapeutic or diagnostic applications. Molybdenum is an essential trace element, and its complexes are being explored for various medicinal purposes. ⁹⁵Mo NMR could be a valuable tool for:

  • Quality Control: Ensuring the identity and purity of molybdenum-containing active pharmaceutical ingredients (APIs).

  • Structural Elucidation: Characterizing the structure of new metallodrug candidates and their potential metabolites.

  • Interaction Studies: Probing the binding of molybdenum complexes to biological targets, although this would likely require specialized techniques and isotopic enrichment due to the challenges of in-cell NMR.

Currently, there is limited literature on the direct application of ⁹⁵Mo NMR in drug development. However, the foundational principles of the technique suggest its utility in the analytical and structural characterization aspects of pharmaceutical sciences involving molybdenum.

Quantitative Data Presentation

The following tables summarize key ⁹⁵Mo NMR parameters for various classes of molybdenum compounds. All chemical shifts (δ) are reported in ppm relative to 2 M Na₂MoO₄ in D₂O at pD 11.[3]

Table 1: ⁹⁵Mo Chemical Shifts of Selected Molybdate and Thiomolybdate Anions

CompoundChemical Shift (δ, ppm)Linewidth (Hz)
[MoO₄]²⁻01
[MoO₃S]²⁻5305
[MoO₂S₂]²⁻115010
[MoOS₃]²⁻175015
[MoS₄]²⁻225520

Table 2: ⁹⁵Mo Chemical Shifts of Selected Molybdenum(0) Carbonyl Complexes

CompoundChemical Shift (δ, ppm)
Mo(CO)₆-1864
Mo(CO)₅(PPh₃)-1745
Mo(CO)₅(P(OPh)₃)-1548
cis-Mo(CO)₄(PPh₃)₂-1657
trans-Mo(CO)₄(PPh₃)₂-1720

Data compiled from various sources, including Grieves & Mason (1986).[4]

Table 3: ⁹⁵Mo-¹J Coupling Constants

Coupling NucleusCompound Class¹J(⁹⁵Mo-X) (Hz)
³¹PMo(0)-phosphine complexes~135
³¹PMo(0)-phosphite complexes~220
¹³CMo(CO)₆46.5

Data from Alyea & Somogyvari (1988) and Wasylishen et al. (1997).

Table 4: ⁹⁵Mo Quadrupolar Coupling Constants (Cq) for Solid Molybdates

CompoundCq (MHz)
CaMoO₄0.35
SrMoO₄0.20
BaMoO₄0.10
PbMoO₄0.05

Data from Forgeron & Wasylishen (2008).[7]

Experimental Protocols

Protocol 1: Solution-State ⁹⁵Mo NMR Spectroscopy

This protocol outlines the general procedure for acquiring a 1D ⁹⁵Mo NMR spectrum of a soluble molybdenum complex.

1. Sample Preparation: a. Weigh 10-50 mg of the molybdenum compound into a clean, dry vial. The amount depends on the molecular weight and solubility of the compound. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆, CD₃CN). Ensure the solvent does not react with the sample. c. Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required. d. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

2. Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. c. Shim the magnetic field to achieve good homogeneity. For ⁹⁵Mo, which often has broader lines, shimming is important but may not need to be as exquisite as for high-resolution ¹H NMR. d. Tune and match the NMR probe to the ⁹⁵Mo frequency.

3. Data Acquisition: a. Set the spectrometer to the ⁹⁵Mo nucleus. b. Use a standard 1D pulse-acquire sequence. c. Key Parameters:

  • Spectral Width (SW): A large spectral width is often necessary due to the wide chemical shift range of ⁹⁵Mo. A width of 500-1000 ppm (or larger) is a good starting point.
  • Transmitter Offset (O1): Center the spectral window around the expected chemical shift region. If unknown, a good starting point is around 0 ppm.
  • Acquisition Time (AQ): Typically 0.1-0.5 seconds.
  • Relaxation Delay (D1): A delay of 1-5 times the estimated T₁ of the ⁹⁵Mo nucleus. For many molybdenum complexes, T₁ is short, so a delay of 1-2 seconds is often sufficient.
  • Pulse Width (P1): Calibrate the 90° pulse width for ⁹⁵Mo on the specific probe.
  • Number of Scans (NS): This will depend on the concentration of the sample and its natural abundance. It can range from a few hundred to many thousands of scans.

4. Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio. A value of 10-50 Hz is a reasonable starting point. c. Phase correct the spectrum manually. d. Baseline correct the spectrum. e. Reference the spectrum. If an external standard of 2 M Na₂MoO₄ in D₂O is used, its resonance is set to 0 ppm.

Protocol 2: Solid-State ⁹⁵Mo NMR Spectroscopy (Magic-Angle Spinning)

This protocol provides a general workflow for acquiring a solid-state ⁹⁵Mo NMR spectrum using Magic-Angle Spinning (MAS). High magnetic fields are highly recommended for solid-state ⁹⁵Mo NMR to improve sensitivity and resolution.[6]

1. Sample Preparation: a. Ensure the sample is a fine, dry powder. If necessary, grind the sample gently with a mortar and pestle. b. Pack the powdered sample into an appropriate MAS rotor (e.g., 4 mm, 7 mm). Pack the sample tightly and evenly to ensure stable spinning. c. Use spacers if necessary to center the sample in the active volume of the coil. d. Securely cap the rotor.

2. Spectrometer Setup: a. Insert the rotor into the solid-state NMR probe. b. Place the probe in the magnet. c. Tune and match the probe to the ⁹⁵Mo frequency. d. Set the magic angle (54.74°) carefully. This can be optimized using a standard sample like KBr.

3. Data Acquisition: a. Begin spinning the sample at the desired MAS rate. Rates of 5-15 kHz are common, depending on the rotor size and the breadth of the spectrum. b. Use a simple pulse-acquire sequence or a spin-echo sequence to avoid baseline distortions. c. Key Parameters:

  • Spectral Width (SW): A very large spectral width (e.g., 1-2 MHz) is often required to encompass the full powder pattern, including spinning sidebands.
  • Transmitter Offset (O1): Center the spectral window on the region of interest.
  • Acquisition Time (AQ): Typically short due to the rapid decay of the FID in solids.
  • Relaxation Delay (D1): Can be determined by a T₁ measurement, but often a conservative value (e.g., 5-10 s) is used initially.
  • Pulse Width (P1): Calibrate the 90° pulse for ⁹⁵Mo on the solid sample.
  • Number of Scans (NS): Usually high, ranging from several thousand to hundreds of thousands, due to the low sensitivity and broad lineshapes.

4. Data Processing: a. Apply a Fourier transform to the FID. b. Apply an appropriate line broadening (e.g., 100-500 Hz). c. Phase correct the spectrum. d. Baseline correct the spectrum. e. The resulting spectrum can be analyzed to extract the isotropic chemical shift, chemical shift anisotropy (CSA), and quadrupolar coupling parameters, often with the aid of simulation software.

Visualizations

The following diagrams illustrate typical workflows in ⁹⁵Mo NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Mo Compound in Deuterated Solvent prep2 Filter into NMR Tube prep1->prep2 acq1 Lock and Shim prep2->acq1 acq2 Tune and Match Probe acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Analyze Chemical Shift and Linewidth proc3->proc4

Caption: Workflow for Solution-State ⁹⁵Mo NMR Analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Grind Catalyst to Fine Powder prep2 Pack into MAS Rotor prep1->prep2 acq1 Insert Rotor and Set Magic Angle prep2->acq1 acq2 Spin Sample at High Speed acq1->acq2 acq3 Tune and Match Probe acq2->acq3 acq4 Acquire Solid-State FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Analyze Powder Pattern proc2->proc3 proc4 Simulate Spectrum to Extract Parameters proc3->proc4

Caption: Workflow for Solid-State ⁹⁵Mo NMR of Catalysts.

References

Molybdenum-95: A Versatile Isotope for Advanced Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Molybdenum-95 (⁹⁵Mo), a stable isotope of molybdenum, is emerging as a powerful tool in materials science, offering unique insights into the atomic-level structure, dynamics, and electronic properties of a wide range of molybdenum-containing materials. Its favorable nuclear properties make it particularly well-suited for solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, enabling researchers to probe the local environment of molybdenum atoms with high precision.

This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science research, targeting researchers, scientists, and professionals in drug development who may be exploring molybdenum-based materials.

Application Notes

The primary application of this compound in materials science lies in its use as a sensitive nucleus for solid-state NMR (SSNMR) spectroscopy.[1][2] This technique provides detailed information about the local chemical environment, including coordination number, oxidation state, and the nature of neighboring atoms.

Catalysis

Molybdenum-based catalysts are crucial in a variety of industrial processes, most notably in hydrodesulfurization (HDS) for petroleum refining.[3] ⁹⁵Mo SSNMR spectroscopy is instrumental in characterizing the structure of these catalysts.[4] It allows for the identification of different molybdenum species on the catalyst surface, such as molybdenum oxides and sulfides, and provides insights into their interaction with support materials like alumina.[2][5] By understanding the structure of the active sites, researchers can design more efficient and robust catalysts.[3]

Key applications in catalysis include:

  • Characterization of Catalyst Precursors: Elucidating the structure of polyoxomolybdates adsorbed onto support materials.[4]

  • Identification of Active Sites: Distinguishing between different molybdenum coordination environments (e.g., tetrahedral vs. octahedral) and their role in catalytic activity.[6]

  • Probing Metal-Support Interactions: Understanding how the support material influences the structure and function of the molybdenum active phase.

Glasses and Amorphous Materials

⁹⁵Mo SSNMR is a valuable technique for studying the structure of molybdenum-containing glasses, including those used for the vitrification of nuclear waste.[6] It can differentiate between various Mo-O coordination environments, such as MoO₄ tetrahedra and MoO₆ octahedra, and quantify their relative abundance.[6] This information is critical for understanding the durability and leaching behavior of these materials.

Molybdenum Clusters and Nanomaterials

The ability of ⁹⁵Mo SSNMR to probe the atomic and electronic structures of inorganic molybdenum cluster materials has been demonstrated.[1] This technique can be used to study the bonding and electronic properties of novel molybdenum sulfide (B99878) (MoS₂) nanostructures, which have applications in electronics and catalysis.[2]

Molybdenum Alloys

While the direct application of ⁹⁵Mo in the study of bulk metallic alloys is less common due to the challenges of NMR in conducting materials, its principles are relevant. Molybdenum alloys possess exceptional strength and stability at high temperatures, making them suitable for demanding applications in aerospace and high-temperature furnaces.[7][8][9][10][11][12][13] The understanding of local atomic environments, which ⁹⁵Mo NMR excels at for non-metallic systems, is crucial for predicting and improving the properties of these alloys.

Quantitative Data for this compound

PropertyValue
Natural Abundance (%)15.9
Spin (I)5/2
Gyromagnetic Ratio (γ) / 10⁷ rad T⁻¹ s⁻¹-1.752
Quadrupole Moment (Q) / fm²-2.2
Reference Compound2M Na₂MoO₄ in D₂O

Table 1: Nuclear properties of this compound.

Experimental Protocols

Protocol 1: Solid-State ⁹⁵Mo Magic-Angle Spinning (MAS) NMR of a Crystalline Powder

This protocol outlines a general procedure for acquiring a solid-state ⁹⁵Mo MAS NMR spectrum of a stable, powdered crystalline material.

1. Sample Preparation:

  • Ensure the sample is a homogenous, finely ground powder to facilitate efficient spinning and reduce spectral artifacts.
  • Pack the sample into a zirconia rotor of an appropriate diameter (e.g., 3.2 mm or 4 mm). The choice of rotor size will depend on the available NMR probe and the desired spinning speed.
  • Weigh the rotor before and after packing to determine the sample mass.

2. NMR Spectrometer Setup:

  • Insert the packed rotor into the MAS probe.
  • Tune and match the probe to the ⁹⁵Mo resonance frequency at the given magnetic field strength. The absolute frequency of the reference, 2M Na₂MoO₄ in D₂O at pD=11, is 6.516926 MHz with respect to 100.00 MHz for TMS.[14]
  • Set the magic-angle to 54.74° with high precision.

3. Data Acquisition:

  • Pulse Sequence: A simple one-pulse experiment is often sufficient for initial characterization.
  • ⁹⁵Mo Pulse Width: Determine the 90° pulse width for ⁹⁵Mo using a nutation experiment on a reference sample or the sample of interest.
  • Recycle Delay: The recycle delay should be set to at least 5 times the spin-lattice relaxation time (T₁) of the ⁹⁵Mo nucleus in the sample. T₁ values for ⁹⁵Mo can be long, sometimes requiring delays of several seconds to minutes.[2]
  • Spinning Speed: A moderate spinning speed (e.g., 10-20 kHz) is typically used. Higher spinning speeds can help to average out anisotropic interactions but may be limited by the rotor size.
  • Spectral Width: The chemical shift range for ⁹⁵Mo is very large, spanning over 6700 ppm.[14] Set the spectral width accordingly to avoid spectral folding.
  • Number of Scans: Due to the low gyromagnetic ratio and potential for broad lines, a large number of scans may be required to achieve an adequate signal-to-noise ratio.[2][14]

4. Data Processing:

  • Apply an appropriate apodization function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
  • Fourier transform the free induction decay (FID).
  • Phase correct the spectrum.
  • Reference the chemical shift scale to the 0 ppm signal of 2M Na₂MoO₄ in D₂O.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis A Material Synthesis B Grinding to Fine Powder A->B C Packing into NMR Rotor B->C D Insert Rotor into Probe C->D E Tune and Match Probe D->E F Set Magic Angle E->F G Acquire 95Mo NMR Data F->G H Fourier Transform G->H I Phase Correction H->I J Chemical Shift Referencing I->J K Spectral Analysis J->K

Figure 1: Workflow for a solid-state ⁹⁵Mo NMR experiment.

Logical_Relationship cluster_params 95Mo NMR Parameters cluster_props Material Properties A Isotropic Chemical Shift (δiso) D Mo Oxidation State A->D correlates with B Quadrupolar Coupling Constant (CQ) E Coordination Environment B->E sensitive to F Local Symmetry B->F reflects C Chemical Shift Anisotropy (CSA) G Electronic Structure C->G probes

References

Application Notes and Protocols for Molybdenum-95 Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum-95 (⁹⁵Mo) is a stable isotope of significant interest in various scientific and medical fields. Its unique nuclear properties make it a valuable tracer for metabolic studies and a precursor for the production of medical radioisotopes. The enrichment of ⁹⁵Mo from its natural abundance of approximately 15.9% is crucial for these applications. This document provides detailed application notes and protocols for the primary experimental techniques used for ⁹⁵Mo enrichment, catering to researchers, scientists, and drug development professionals.

Experimental Techniques for this compound Enrichment

Several techniques have been developed for the enrichment of molybdenum isotopes. The choice of method depends on the desired enrichment level, scale of production, and economic feasibility. The most prominent techniques include:

  • Anion-Exchange Chromatography: A laboratory-scale method suitable for achieving moderate enrichment.

  • Atomic Vapor Laser Isotope Separation (AVLIS): An advanced, highly selective method capable of achieving high enrichment levels.

  • Gas Centrifugation: An industrial-scale process for large-quantity production of enriched isotopes.

Anion-Exchange Chromatography

Anion-exchange chromatography is a robust and accessible method for isotope separation in a laboratory setting. The principle relies on the small differences in the affinity of molybdenum isotopes for an anion-exchange resin. Heavier isotopes tend to elute from the column slightly earlier than lighter isotopes.

Quantitative Data
ParameterValueReference
Resin TypeStrongly basic anion-exchange resin[1]
Column Length1.8 meters (can be multiple columns in series)[1]
Height Equivalent to a Theoretical Plate (HETP)0.25 mm[1]
Separation Factor (α) per atomic mass unit0.99998[1][2]
Experimental Protocol

Objective: To enrich ⁹⁵Mo from a natural molybdenum sample.

Materials:

  • Strongly basic anion-exchange resin (e.g., Dowex 1x8)

  • Chromatography column (1.8 m length, appropriate diameter)

  • Molybdenum starting material (e.g., Ammonium Molybdate - (NH₄)₂MoO₄)

  • Eluent: Hydrochloric acid (HCl) solution (concentration to be optimized, e.g., 0.1 M)

  • High-purity water

  • Peristaltic pump

  • Fraction collector

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for isotopic analysis

Procedure:

  • Resin Preparation: Swell the anion-exchange resin in high-purity water and pack it into the chromatography column, ensuring no air bubbles are trapped.

  • Column Equilibration: Equilibrate the column by passing the eluent (e.g., 0.1 M HCl) through it at a constant flow rate until the pH of the effluent matches the influent.

  • Sample Loading: Dissolve the molybdenum starting material in the eluent to create a concentrated solution. Carefully load the molybdenum solution onto the top of the column.

  • Elution: Begin the elution process by pumping the eluent through the column at a constant and controlled flow rate. The molybdenum will form an adsorption band that migrates down the column.

  • Fraction Collection: Collect the effluent in small, sequential fractions using a fraction collector as the molybdenum band begins to elute from the column.

  • Isotopic Analysis: Analyze the isotopic composition of molybdenum in each fraction using ICP-MS.

  • Enrichment Determination: The fractions collected at the very beginning of the elution peak will be enriched in the heavier isotopes, including ⁹⁸Mo, while the tail end of the peak will be enriched in the lighter isotopes. Fractions with enriched ⁹⁵Mo will be found between these extremes. By analyzing all fractions, those with the highest ⁹⁵Mo abundance can be identified and combined. It has been observed that heavier Mo isotopes are preferentially eluted from the resin, leading to their enrichment at the front of the adsorption band.[1]

Note: Achieving high degrees of enrichment with this method can be laborious and may require very long column lengths or recycling chromatography.[1][2]

Experimental Workflow

Anion_Exchange_Chromatography Start Prepare Molybdenum Solution ResinPrep Pack and Equilibrate Anion-Exchange Column Start->ResinPrep SampleLoad Load Molybdenum Solution onto Column ResinPrep->SampleLoad Elution Elute with HCl at a Constant Flow Rate SampleLoad->Elution FractionCollect Collect Effluent Fractions Elution->FractionCollect Analysis Analyze Isotopic Composition (ICP-MS) FractionCollect->Analysis EnrichedProduct Identify and Combine ⁹⁵Mo-Enriched Fractions Analysis->EnrichedProduct

Anion-Exchange Chromatography Workflow

Atomic Vapor Laser Isotope Separation (AVLIS)

AVLIS is a highly selective and efficient method for isotope enrichment. It utilizes the principle that different isotopes of an element have slightly different electron energy levels. By using precisely tuned lasers, it is possible to selectively excite and ionize only the desired isotope (e.g., ⁹⁵Mo) from a vapor of atoms, which can then be separated using an electric field.

Experimental Protocol

Objective: To selectively ionize and separate ⁹⁵Mo from a vaporized molybdenum sample.

Materials and Equipment:

  • Vacuum chamber

  • Electron beam vaporizer or high-temperature oven to produce an atomic beam of molybdenum

  • Tunable dye lasers (typically pumped by copper vapor or Nd:YAG lasers)

  • Optical system for directing and focusing laser beams

  • Ion collection system (electromagnetic plates)

  • Mass spectrometer for real-time monitoring of isotopic enrichment

Procedure:

  • Atomic Beam Generation: Place a sample of metallic molybdenum in the vaporizer within the vacuum chamber. Heat the sample using an electron beam to create a vapor of molybdenum atoms. Collimate the vapor to form a well-defined atomic beam.

  • Isotope-Selective Laser Excitation: Direct the beams from multiple precisely tuned lasers through the atomic beam.

    • Step 1: A first laser is tuned to a specific wavelength that is only absorbed by ⁹⁵Mo atoms, exciting them to a higher energy state.

    • Step 2: One or more subsequent lasers provide additional energy to the already excited ⁹⁵Mo atoms, raising them to an energy level where they become ionized (lose an electron). Other molybdenum isotopes do not absorb the initial laser frequency and thus are not ionized.

  • Ion Extraction: Apply a strong electric field across the atomic beam. The positively charged ⁹⁵Mo ions will be deflected from the neutral atomic beam and collected on a negatively charged collector plate.

  • Product Collection: The neutral atoms of the other molybdenum isotopes pass through the electric field unaffected and are collected on a separate surface.

  • Analysis: The enriched ⁹⁵Mo can be removed from the collector plate for use. The enrichment level can be monitored in real-time using a mass spectrometer.

Note: The specific wavelengths and energy levels required for the selective excitation and ionization of ⁹⁵Mo are highly specific and often proprietary. These parameters need to be determined through detailed spectroscopic studies of the molybdenum atom.

Experimental Workflow

AVLIS_Workflow cluster_collection Collection Start Molybdenum Metal Sample Vaporization Vaporization in Vacuum Chamber Start->Vaporization AtomicBeam Formation of Atomic Beam Vaporization->AtomicBeam SelectiveIonization Isotope-Selective Multi-Photon Ionization AtomicBeam->SelectiveIonization LaserSystem Tunable Dye Lasers LaserSystem->SelectiveIonization IonExtraction Electromagnetic Separation of Ions SelectiveIonization->IonExtraction EnrichedProduct Enriched ⁹⁵Mo (on collector plate) IonExtraction->EnrichedProduct DepletedStream Depleted Molybdenum (neutral atoms) IonExtraction->DepletedStream

AVLIS Experimental Workflow

Gas Centrifugation

Gas centrifugation is the primary industrial method for enriching isotopes on a large scale. The process involves feeding a gaseous compound of the element, in this case, Molybdenum Hexafluoride (MoF₆), into a rapidly spinning centrifuge. The centrifugal force causes the heavier molecules containing heavier molybdenum isotopes to move closer to the rotor wall, while the lighter molecules with lighter isotopes remain closer to the center.

Process Description
  • Feed Material: Natural molybdenum is converted into a gaseous compound, Molybdenum Hexafluoride (MoF₆).

  • Centrifuge Operation: The MoF₆ gas is fed into a tall, cylindrical rotor that spins at very high speeds within a vacuum casing. The centrifugal force creates a pressure gradient, concentrating the heavier MoF₆ molecules (containing isotopes like ¹⁰⁰Mo) at the periphery and the lighter molecules (containing isotopes like ⁹²Mo) near the axis.

  • Counter-current Flow: A temperature gradient or mechanical means induces a counter-current flow of the gas within the centrifuge. This flow enhances the separation, with the lighter isotopes concentrating at one end of the centrifuge and the heavier isotopes at the other.

  • Cascade System: To achieve significant enrichment, a large number of centrifuges are connected in a series-parallel arrangement known as a cascade. The enriched stream from one centrifuge is fed into the next stage for further enrichment, while the depleted stream is sent back to a previous stage for reprocessing.

  • Product Extraction: After passing through multiple stages of the cascade, the MoF₆ gas is highly enriched in the desired isotope. The enriched gas is then withdrawn and chemically converted back to metallic molybdenum or another desired chemical form.

Due to the classified nature of gas centrifuge technology, a detailed experimental protocol is not publicly available.

Logical Relationship Diagram

Gas_Centrifugation_Cascade cluster_cascade Centrifuge Cascade Feed Natural MoF₆ Feed Stage1 Stage 1 Feed->Stage1 Stage2 Stage 2 Stage1->Stage2 Enriched Stream DepletedTails Depleted MoF₆ Tails Stage1->DepletedTails Stage2->Stage1 Depleted Stream StageN Stage N Stage2->StageN Enriched Stream StageN->Stage2 Depleted Stream EnrichedProduct Enriched ⁹⁵MoF₆ Product StageN->EnrichedProduct Medical_Application_Pathway EnrichedMo Enriched ⁹⁵Mo (or other Mo isotope) TargetFab Target Fabrication EnrichedMo->TargetFab Irradiation Irradiation in Reactor or Cyclotron TargetFab->Irradiation Mo99_Prod Production of Radioactive Molybdenum (e.g., ⁹⁹Mo) Irradiation->Mo99_Prod Generator ⁹⁹Mo/⁹⁹ᵐTc Generator (Chromatographic Separation) Mo99_Prod->Generator Tc99m Elution of ⁹⁹ᵐTc Generator->Tc99m Decay of ⁹⁹Mo Radiopharm Labeling of Radiopharmaceuticals Tc99m->Radiopharm Imaging Diagnostic Imaging (e.g., SPECT) Radiopharm->Imaging

References

Molybdenum-95: Application Notes and Protocols for Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum-95 (⁹⁵Mo), a stable isotope of molybdenum, serves as a powerful tool in a variety of scientific disciplines, including chemistry, geology, and biology. Its unique nuclear properties make it particularly amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed insights into the electronic structure and chemical environment of molybdenum in diverse molecular systems. Furthermore, the precise determination of ⁹⁵Mo isotopic ratios by Mass Spectrometry (MS) is invaluable for tracer studies in biological systems and for understanding biogeochemical processes.

These application notes provide detailed protocols for the preparation and analysis of samples containing ⁹⁵Mo, with a focus on techniques relevant to researchers in academia and the pharmaceutical industry. The methodologies described herein cover both ⁹⁵Mo NMR spectroscopy for structural characterization and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) for quantitative isotopic analysis.

I. This compound NMR Spectroscopy

⁹⁵Mo NMR spectroscopy is a highly effective method for characterizing the structure and dynamics of molybdenum-containing compounds.[1] The ⁹⁵Mo nucleus is a quadrupolar nucleus with a spin of 5/2; however, it typically yields sharp signals in symmetric environments, making it a sensitive probe of the ligand sphere and oxidation state of the molybdenum center.[2]

A. Quantitative Data Summary

The chemical shift of ⁹⁵Mo is highly sensitive to the coordination environment, providing a large spectral dispersion that is beneficial for distinguishing different molybdenum species.

Class of Molybdenum CompoundTypical ⁹⁵Mo Chemical Shift Range (ppm)Reference Compound
Molybdate(VI) species (e.g., MoO₄²⁻)02 M Na₂MoO₄ in D₂O
Thiomolybdates (e.g., MoS₄²⁻)+22552 M Na₂MoO₄ in D₂O
Molybdenum(0) Carbonyls (e.g., Mo(CO)₆)-18602 M Na₂MoO₄ in D₂O
Organometallic Mo(II) Complexes-1500 to -5002 M Na₂MoO₄ in D₂O
Molybdenum(V) ComplexesWide range, often broad signals2 M Na₂MoO₄ in D₂O
Molybdenum(IV) ComplexesWide range2 M Na₂MoO₄ in D₂O

Note: Chemical shifts are referenced to an external standard of 2 M sodium molybdate (B1676688) in D₂O.

B. Experimental Protocols

1. Protocol for ⁹⁵Mo NMR of Small Molecules in Solution

This protocol outlines the general procedure for acquiring a ⁹⁵Mo NMR spectrum of a small, diamagnetic molybdenum complex.

a. Sample Preparation:

  • Dissolve 5-20 mg of the molybdenum-containing compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening. If necessary, gently warm the sample or use sonication.

  • For air-sensitive samples, prepare the sample in a glovebox and use a J. Young NMR tube or a sealed NMR tube.

b. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ⁹⁵Mo frequency.

  • Set the spectrometer temperature, typically 298 K, and allow it to equilibrate.

  • Tune and match the probe for the ⁹⁵Mo nucleus.

  • Use a simple pulse-and-acquire pulse sequence.

  • Key Acquisition Parameters:

    • Spectral Width (SW): A wide spectral width (e.g., 500-1000 ppm) is recommended initially to ensure all signals are captured, given the large chemical shift range of ⁹⁵Mo.

    • Acquisition Time (AT): Typically 0.1-0.5 seconds.

    • Relaxation Delay (d1): A crucial parameter for quantitative measurements. It should be at least 5 times the longest T₁ relaxation time of the ⁹⁵Mo nucleus in the sample. For many Mo(VI) and Mo(0) complexes, a delay of 1-2 seconds is sufficient.[3]

    • Number of Scans (NS): This will depend on the sample concentration and the natural abundance of ⁹⁵Mo (15.92%). For concentrated samples, a few hundred scans may be sufficient, while dilute samples may require several thousand scans.[4]

    • Reference: Reference the spectrum to an external standard of 2 M Na₂MoO₄ in D₂O at 0 ppm.

c. Data Processing:

  • Apply an exponential line broadening factor (LB) to improve the signal-to-noise ratio.

  • Fourier transform the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

2. Protocol for ⁹⁵Mo NMR to Study Protein-Ligand Interactions

This protocol is adapted for observing the binding of a molybdenum-containing small molecule to a protein.

a. Sample Preparation:

  • Prepare a stock solution of the ⁹⁵Mo-enriched small molecule ligand in a buffer solution (e.g., phosphate (B84403) buffer in D₂O) compatible with the protein.

  • Prepare a solution of the target protein in the same buffer. The protein concentration should be in the low micromolar to millimolar range.

  • In an NMR tube, mix the protein and the ⁹⁵Mo-labeled ligand at the desired molar ratio.

  • Prepare a control sample containing only the ⁹⁵Mo-labeled ligand in the buffer.

b. NMR Data Acquisition:

  • Acquire a 1D ⁹⁵Mo NMR spectrum of the control sample (ligand only).

  • Acquire a 1D ⁹⁵Mo NMR spectrum of the sample containing the protein and ligand mixture.

  • Use similar acquisition parameters as for small molecules, but a longer relaxation delay might be necessary due to the slower tumbling of the protein-ligand complex.

c. Data Analysis:

  • Compare the chemical shift and linewidth of the ⁹⁵Mo signal in the presence and absence of the protein.

  • A change in chemical shift and/or an increase in the linewidth of the ⁹⁵Mo signal upon addition of the protein is indicative of binding.

  • By titrating the protein with the ligand (or vice versa) and monitoring the changes in the ⁹⁵Mo NMR spectrum, the dissociation constant (Kd) of the protein-ligand interaction can be determined.[5][6]

C. Experimental Workflow Diagram

G Workflow for ⁹⁵Mo NMR Analysis cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis a Dissolve ⁹⁵Mo compound in deuterated solvent b Transfer to NMR tube a->b c For protein binding: Mix ⁹⁵Mo ligand with protein d Tune and match probe for ⁹⁵Mo b->d c->d e Set acquisition parameters (SW, AT, d1, NS) d->e f Acquire FID e->f g Fourier Transform f->g h Phase and baseline correction g->h i Analyze chemical shifts and linewidths h->i

Caption: Workflow for ⁹⁵Mo NMR Analysis.

II. This compound Isotope Analysis by MC-ICP-MS

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the state-of-the-art technique for high-precision measurement of isotope ratios.[7] It is particularly useful for tracer studies in biological systems and for determining the provenance of molybdenum in various samples.

A. Quantitative Data Summary

The performance of MC-ICP-MS for molybdenum isotope analysis is characterized by high precision and accuracy.

ParameterTypical ValueNotes
Instrument Thermo Scientific Neoma MS/MS MC-ICP-MSA modern instrument capable of high precision.[7]
Precision (2SD) 0.06‰ for ⁹⁸Mo/⁹⁵MoLong-term external precision at concentrations down to 10 ng/g.[7]
Reproducibility (2SD) 0.04‰ for ⁹⁶Mo/⁹⁵MoFor geological samples.[8]
0.06‰ for ⁹⁷Mo/⁹⁵MoFor geological samples.[8]
0.08‰ for ⁹⁸Mo/⁹⁵MoFor geological samples.[8]
Sample Volume As little as 0.5 mL of human plasmaFor isotope dilution ICP-MS.[9]
Limit of Detection Low ng/L rangeDependent on sample matrix and instrument.
B. Experimental Protocols

1. Protocol for ⁹⁵Mo Analysis in Biological Fluids (Serum/Plasma)

This protocol describes the preparation of serum or plasma for the determination of ⁹⁵Mo concentration or isotopic ratio.

a. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.3-0.5 mL of serum or plasma into a clean PTFE microwave digestion vessel.[2][9]

  • Add 1.5 mL of high-purity concentrated nitric acid (HNO₃) and 1.5 mL of ultrapure water to the vessel.[2]

  • If performing isotope dilution, add a known amount of a spike isotope (e.g., ⁹⁷Mo or ¹⁰⁰Mo).

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 190-200°C over 10-15 minutes and hold for 25 minutes.[1][2]

  • After cooling, carefully open the vessels in a fume hood.

  • Transfer the digested sample to a clean polypropylene (B1209903) tube and dilute to a final volume of 10-15 mL with ultrapure water. The final acid concentration should be around 2-5%.

b. MC-ICP-MS Analysis:

  • Optimize the instrument for molybdenum analysis. Use a standard solution to maximize the ⁹⁵Mo signal.

  • Use a suitable internal standard (e.g., Rhodium) introduced online to correct for instrument drift.[2]

  • Prepare calibration standards by serial dilution of a certified molybdenum standard. For serum/plasma analysis, it is recommended to matrix-match the calibration standards with a similar acid concentration and, if possible, with a similar concentration of major matrix elements like sodium.[2]

  • Analyze the samples. The instrument will measure the ion beams of the different molybdenum isotopes simultaneously.

  • Correct for instrumental mass bias using a standard-sample bracketing approach or an internal normalization to another element with a well-defined isotopic composition.

2. Protocol for ⁹⁵Mo Analysis in Tissues

This protocol is for the preparation of tissue samples for ⁹⁵Mo analysis.

a. Sample Preparation:

  • Homogenize the tissue sample to ensure uniformity.

  • Accurately weigh 0.1-0.5 g of the homogenized tissue into a microwave digestion vessel.

  • Add 5-10 mL of concentrated nitric acid (HNO₃) and, if a highly organic matrix is present, 1-2 mL of 30% hydrogen peroxide (H₂O₂).[1][10]

  • Follow the microwave digestion procedure as described for biological fluids (Protocol II.B.1.a).

  • After digestion and dilution, the sample may need to be filtered to remove any remaining particulate matter.

b. MC-ICP-MS Analysis:

  • Follow the MC-ICP-MS analysis procedure as described for biological fluids (Protocol II.B.1.b).

C. Experimental Workflow Diagram

G Workflow for ⁹⁵Mo Isotope Analysis by MC-ICP-MS cluster_0 Sample Preparation cluster_1 MC-ICP-MS Analysis cluster_2 Data Processing a Weigh biological sample (serum, tissue) b Add digestion acids (HNO₃, H₂O₂) a->b c Microwave Digestion b->c d Dilute to final volume c->d e Instrument Optimization d->e f Calibration with matrix-matched standards e->f g Sample Analysis f->g h Mass bias correction g->h i Isotope ratio calculation h->i j Quantification i->j

Caption: Workflow for ⁹⁵Mo Isotope Analysis by MC-ICP-MS.

References

Molybdenum-95 in Catalysis and Surface Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Molybdenum-95 (⁹⁵Mo) in the fields of catalysis and surface science. The focus is on the application of ⁹⁵Mo solid-state Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for characterizing the structure, reactivity, and surface properties of molybdenum-based materials. Detailed experimental protocols and quantitative data are provided to facilitate the application of these techniques in research and development.

Application Note 1: ⁹⁵Mo Solid-State NMR for Catalyst Characterization

Molybdenum-based catalysts are pivotal in a myriad of industrial processes, including hydrodesulfurization (HDS) for cleaner fuels and olefin metathesis for the production of valuable chemicals.[1] The performance of these catalysts is intimately linked to the local structure and electronic environment of the molybdenum active sites. ⁹⁵Mo solid-state NMR has emerged as an indispensable technique for providing atomic-level insights into these critical features.

The ⁹⁵Mo nucleus (spin I = 5/2) is quadrupolar, which means its NMR signal is highly sensitive to the symmetry of its local environment.[2] This sensitivity, coupled with a wide chemical shift range, allows for the differentiation of various molybdenum species present on a catalyst's surface. Parameters such as the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ) serve as powerful descriptors of the coordination geometry, oxidation state, and nature of bonding of molybdenum atoms.[3]

Key Applications:

  • Identifying Active Sites: ⁹⁵Mo NMR can distinguish between different molybdenum species on a catalyst support, such as isolated monomers, dimers, and small oligomers, enabling the identification of the catalytically active sites.

  • Probing Catalyst-Support Interactions: The NMR parameters of ⁹⁵Mo are sensitive to the interaction between the molybdenum species and the support material (e.g., silica (B1680970), alumina), providing insights into how the support influences the catalyst's structure and function.

  • Monitoring Catalyst Transformations: ⁹⁵Mo NMR can be used to follow the changes in the molybdenum species during catalyst preparation, activation, and reaction, offering a deeper understanding of the dynamic processes involved in catalysis.[4]

  • Correlating Structure with Reactivity: A crucial application is the establishment of relationships between specific ⁹⁵Mo NMR signatures and the catalytic activity of the material. For instance, highly deshielded ⁹⁵Mo chemical shifts have been linked to increased reducibility and higher reactivity in olefin metathesis catalysts.[1]

Quantitative Data Summary

The following tables summarize key ⁹⁵Mo NMR parameters for various molybdenum-based catalysts and related compounds, facilitating comparison and interpretation of experimental data.

Table 1: ⁹⁵Mo NMR Parameters for Silica-Supported Molybdenum Oxide Catalysts

Mo SiteIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (CQ) / MHzCatalyst Preparation MethodReference
Site I~ -95~ 3.3Surface Organometallic Chemistry (SOMC)[1]
Site II~ -126~ 4.0Surface Organometallic Chemistry (SOMC)[1]
Site III~ -225~ 4.4Surface Organometallic Chemistry (SOMC)[1]
Site IV~ -280~ 4.0Incipient Wetness Impregnation (IWI)[1]

Table 2: ⁹⁵Mo NMR Parameters for Molybdenum Disulfide (MoS₂) Catalysts

Sample DescriptionIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (CQ) / MHzMagnetic Field / TReference
160-Layer Exfoliated MoS₂10251.3514.1[5][6]
Pseudo-amorphous MoS₂10251.3519.6[6]
1-4 Layer MoS₂ on Al₂O₃--19.6[6]

Note: The ⁹⁵Mo MAS NMR spectrum for the 1-4 layer MoS₂ on Al₂O₃ was observed, but specific parameters were not detailed in the same manner due to the nature of the surface species.[6]

Experimental Protocols

Protocol 1: Preparation of Silica-Supported Molybdenum Catalysts

A. Incipient Wetness Impregnation (IWI)

  • Support Pre-treatment: Dry the silica support (e.g., mesoporous silica) at a high temperature (e.g., 200 °C) under vacuum for several hours to remove physisorbed water.

  • Precursor Solution Preparation: Prepare an aqueous solution of ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) with a concentration calculated to achieve the desired molybdenum loading on the support.

  • Impregnation: Add the precursor solution dropwise to the dried silica support until the pores are completely filled (incipient wetness point).

  • Drying: Dry the impregnated support in an oven at a controlled temperature (e.g., 120 °C) overnight.

  • Calcination: Calcine the dried material in a furnace under a flow of dry air. A typical calcination program involves ramping the temperature to 500-550 °C and holding for several hours.

B. Surface Organometallic Chemistry (SOMC)

  • Support Dehydroxylation: Heat the silica support under high vacuum at a high temperature (e.g., 700 °C) to control the density of surface hydroxyl groups.

  • Grafting: In an inert atmosphere (e.g., in a glovebox), react the dehydroxylated silica with a solution of a molybdenum organometallic precursor (e.g., --INVALID-LINK--) in a dry, non-coordinating solvent.

  • Washing: After the reaction, wash the solid material thoroughly with the dry solvent to remove any unreacted precursor.

  • Thermal Treatment: Subject the grafted material to consecutive thermal treatments under high vacuum and then under synthetic air to remove the organic ligands and form isolated Mo(VI) oxo sites.[1]

Protocol 2: ⁹⁵Mo Solid-State NMR Data Acquisition

1. Sample Preparation:

  • Finely grind the catalyst powder to ensure homogeneous packing in the NMR rotor.

  • Pack the powdered sample into a zirconia MAS rotor (typically 3.2 mm or 4 mm outer diameter). The packing should be tight and uniform to ensure stable magic-angle spinning.

2. Instrument Setup:

  • Use a high-field solid-state NMR spectrometer (e.g., 14.1 T or higher) to achieve better resolution and sensitivity for the broad ⁹⁵Mo signals.[6]

  • Tune the NMR probe to the ⁹⁵Mo resonance frequency.

  • Set the magic-angle spinning (MAS) rate. A typical range is 8-14 kHz, but faster spinning may be required to move spinning sidebands away from the centerband.

3. Data Acquisition Parameters (Example for a QCPMG experiment):

  • Pulse Sequence: Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) is often used to enhance the signal-to-noise ratio of broad quadrupolar patterns.[1]

  • Recycle Delay: This should be set to approximately 1.3 to 1.5 times the spin-lattice relaxation time (T₁) of the ⁹⁵Mo nuclei. T₁ values can be long, so a pre-scan experiment to estimate T₁ is recommended.

  • Pulse Width: Use a short, high-power pulse to excite the broad ⁹⁵Mo spectrum. The 90° pulse width should be calibrated.

  • Spectral Width: Set a wide spectral width (e.g., 500 kHz to 1 MHz) to encompass the entire ⁹⁵Mo signal, including spinning sidebands.

  • Number of Scans: A large number of scans (from thousands to tens of thousands) is typically required to obtain a good signal-to-noise ratio, especially for low Mo loadings.[6]

  • Reference: The ⁹⁵Mo chemical shifts are typically referenced to a 2 M aqueous solution of Na₂MoO₄ at 0 ppm.[2][6]

Protocol 3: ⁹⁵Mo NMR Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to remove any distortions in the baseline of the spectrum.

  • Spectral Deconvolution and Simulation:

    • The broad, often featureless, ⁹⁵Mo spectra of supported catalysts are typically composed of overlapping signals from different Mo species.

    • Use specialized NMR simulation software to fit the experimental spectrum with a minimal number of theoretical lineshapes.[1]

    • Each simulated component is defined by its isotropic chemical shift (δiso), quadrupolar coupling constant (CQ), asymmetry parameter (ηQ), and relative intensity.

    • This analysis allows for the quantitative determination of the different molybdenum sites present in the catalyst.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_nmr ⁹⁵Mo Solid-State NMR cluster_analysis Data Analysis & Interpretation prep_iwi Incipient Wetness Impregnation sample_prep Sample Packing (MAS Rotor) prep_iwi->sample_prep prep_somc Surface Organometallic Chemistry prep_somc->sample_prep data_acq Data Acquisition (High-Field, MAS, QCPMG) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline) data_acq->data_proc spec_sim Spectral Simulation & Deconvolution data_proc->spec_sim param_ext Extraction of NMR Parameters (δiso, CQ) spec_sim->param_ext struc_corr Structure-Activity Correlation param_ext->struc_corr

Caption: Workflow for ⁹⁵Mo Solid-State NMR Analysis of Catalysts.

logical_relationship cluster_params ⁹⁵Mo NMR Parameters cluster_props Catalyst Properties delta_iso Isotropic Chemical Shift (δiso) coordination Coordination Environment delta_iso->coordination reflects oxidation Oxidation State delta_iso->oxidation sensitive to reactivity Catalytic Reactivity delta_iso->reactivity correlates with cq Quadrupolar Coupling Constant (CQ) cq->coordination indicates symmetry of coordination->reactivity influences oxidation->reactivity determines

Caption: Relationship between ⁹⁵Mo NMR Parameters and Catalyst Properties.

Application Note 2: ⁹⁵Mo in Surface Science

Beyond the characterization of catalytic powders, ⁹⁵Mo can be a valuable probe in surface science for studying the structure and properties of molybdenum-containing thin films and surfaces. While less common than its application in catalysis, the principles remain the same: the ⁹⁵Mo NMR signal is exquisitely sensitive to the local atomic and electronic structure.

Potential Applications:

  • Characterization of Molybdenum Thin Films: ⁹⁵Mo NMR could be used to characterize the different molybdenum species present in thin films grown by techniques like atomic layer deposition (ALD) or physical vapor deposition (PVD). This could provide information on the oxidation state, coordination, and phase composition of the film.

  • Studying Surface Reactions: By monitoring changes in the ⁹⁵Mo NMR spectrum, it may be possible to study the reaction of molybdenum surfaces with different gases or liquids, providing insights into corrosion, oxidation, and other surface modification processes.

  • Probing Buried Interfaces: Due to its penetrating nature, NMR can potentially provide information about the structure of buried interfaces between a molybdenum layer and a substrate, which is often challenging to probe with surface-sensitive techniques like XPS or STM.

The primary challenge for these applications is the low sensitivity of NMR, which makes it difficult to study the small number of nuclei present in a thin film or on a surface. However, with the advent of ultra-high magnetic fields and advanced sensitivity enhancement techniques, the application of ⁹⁵Mo NMR in surface science is a promising area for future research.

References

Utilizing Molybdenum-95 Nuclear Magnetic Resonance to Elucidate Protein-Metal Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum is an essential trace element vital for the function of a class of enzymes known as molybdoenzymes, which are crucial in the metabolism of sulfur, nitrogen, and carbon compounds. The unique chemical properties of the molybdenum cofactor (Moco) at the heart of these enzymes facilitate critical redox reactions. Understanding the intricate interactions between molybdenum and the protein environment is paramount for deciphering enzyme mechanisms, and developing novel therapeutics targeting these pathways. Molybdenum-95 (

95^{95}95
Mo) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, albeit specialized, technique for directly probing the molybdenum center in these complex biological systems.

This document provides detailed application notes and experimental protocols for utilizing

95^{95}95
Mo NMR to study protein-metal interactions. It is designed to guide researchers in applying this technique to investigate the structure, dynamics, and function of molybdoenzymes and other molybdenum-binding proteins.

Core Principles of 95^{95}95 Mo NMR Spectroscopy

The

95^{95}95
Mo isotope possesses a nuclear spin (I) of 5/2, making it NMR-active. Key properties of
95^{95}95
Mo relevant to NMR are summarized in the table below.

PropertyValue
Natural Abundance15.92%
Spin (I)5/2
Gyromagnetic Ratio (γ)-1.751 x 10⁷ rad T⁻¹ s⁻¹
Quadrupole Moment (Q)-0.015 x 10⁻²⁸ m²
Resonance Frequency6.516926% of ¹H

A significant feature of the

95^{95}95
Mo nucleus is its quadrupole moment, which can lead to broad NMR signals. However, its relatively small quadrupole moment compared to other quadrupolar nuclei means that in symmetric environments, reasonably sharp lines can be observed.[1] The large chemical shift range of
95^{95}95
Mo, spanning over 6700 ppm, makes it highly sensitive to subtle changes in the local electronic environment of the molybdenum atom.[2] This sensitivity is a key advantage in studying protein-metal interactions, as changes in ligation, coordination geometry, and oxidation state upon protein binding or substrate turnover can be readily detected.

Applications in Protein Science and Drug Development

The application of

95^{95}95
Mo NMR in the study of protein-metal interactions provides valuable insights into:

  • Structure and Bonding: The

    95^{95}95
    Mo chemical shift is a sensitive reporter on the nature of the ligands coordinated to the molybdenum center, including the number and type of coordinating atoms (e.g., oxygen, sulfur, nitrogen).[3] This information is crucial for characterizing the active site of molybdoenzymes.

  • Protein-Metal Binding: Changes in the

    95^{95}95
    Mo NMR signal upon titration of a molybdenum species (e.g., molybdate) with a protein can be used to determine binding affinities and stoichiometries. Linewidth analysis of the
    95^{95}95
    Mo signal provides information on the dynamics of the binding event and the size of the resulting protein-metal complex.[1]

  • Enzyme Catalysis: By monitoring the

    95^{95}95
    Mo NMR spectrum during enzymatic turnover, it is possible to identify and characterize different molybdenum-containing intermediates in the catalytic cycle.

  • Inhibitor Screening and Drug Design:

    95^{95}95
    Mo NMR can be employed to screen for small molecules that bind to the molybdenum center of an enzyme, potentially acting as inhibitors. This provides a direct method for assessing target engagement in drug discovery programs.

Experimental Protocols

Sample Preparation for Solution-State 95^{95}95 Mo NMR

Proper sample preparation is critical for obtaining high-quality

95^{95}95
Mo NMR spectra.

  • Protein Purification and Buffer Selection:

    • The protein of interest should be purified to high homogeneity to avoid interference from other metal-binding species.

    • The buffer system should be chosen carefully to ensure protein stability and to avoid components that may chelate molybdenum. Good's buffers (e.g., HEPES, PIPES) are often suitable. The pH of the buffer should be optimized for protein stability and to maintain the desired speciation of the molybdenum compound.

    • Remove any paramagnetic impurities, as they can cause significant line broadening. The use of a chelating resin like Chelex can be effective.

  • Molybdenum Source:

    • For studies involving the binding of molybdate (B1676688) (MoO₄²⁻) to a protein, sodium molybdate (Na₂MoO₄) is a common source.

    • Enrichment with

      95^{95}95
      Mo can significantly enhance sensitivity and reduce acquisition times, although it can be costly.

  • Sample Concentration:

    • Due to the relatively low sensitivity of

      95^{95}95
      Mo NMR, high sample concentrations are generally required. Protein concentrations in the range of 0.5 to 5 mM are typical.

    • The concentration of the molybdenum species should be chosen based on the binding affinity and the specific goals of the experiment (e.g., for titration experiments, a range of molar ratios will be needed).

  • NMR Tube and Solvent:

    • Use high-quality 5 mm NMR tubes.

    • The sample should be prepared in a deuterated solvent (e.g., D₂O) to provide a lock signal for the spectrometer. The final sample volume should be around 0.5-0.6 mL.

95^{95}95 Mo NMR Data Acquisition
  • Spectrometer Setup:

    • 95^{95}95
      Mo NMR experiments are best performed on high-field NMR spectrometers (e.g., 500 MHz and above) to maximize sensitivity and spectral dispersion.

    • A broadband probe tuned to the

      95^{95}95
      Mo frequency is required.

  • Acquisition Parameters:

    • Pulse Sequence: A simple one-pulse experiment is often sufficient for initial studies.

    • Acquisition Time (at): Typically set to be on the order of the transverse relaxation time (T₂). For the often broad

      95^{95}95
      Mo signals, a short acquisition time may be necessary.

    • Recycle Delay (d1): Should be set to at least 5 times the longitudinal relaxation time (T₁) to ensure full relaxation between scans. T₁ values for

      95^{95}95
      Mo can be short, particularly in large complexes, allowing for rapid data acquisition.

    • Spectral Width (sw): The large chemical shift range of

      95^{95}95
      Mo requires a wide spectral width to be set to avoid signal aliasing. A width of 50-100 kHz is a reasonable starting point.

    • Number of Scans (ns): Due to the low sensitivity, a large number of scans is typically required, ranging from thousands to hundreds of thousands, depending on the sample concentration and instrument.

  • Chemical Shift Referencing:

    • The chemical shifts of

      95^{95}95
      Mo are referenced to an external standard of 2 M Na₂MoO₄ in D₂O at pD 11, which is defined as 0 ppm.[2] The IUPAC recommends referencing all chemical shifts to the ¹H resonance of TMS, and a unified Ξ scale provides the frequency ratio for
      95^{95}95
      Mo.[4][5]

Data Processing and Analysis
  • Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and linewidth measurements.

  • Line Fitting: Due to the often-broad and overlapping nature of

    95^{95}95
    Mo signals, line-fitting software may be necessary to deconvolve individual resonances and extract accurate chemical shifts and linewidths.

  • Interpretation of NMR Parameters:

    • Chemical Shift (δ): Provides information about the electronic environment of the molybdenum nucleus. Changes in δ upon protein binding reflect alterations in the coordination sphere.

    • Linewidth (Δν₁/₂): The linewidth is inversely proportional to the transverse relaxation time (T₂) and is sensitive to the molecular tumbling rate and local dynamics. An increase in linewidth upon binding to a protein is indicative of the formation of a larger complex.

    • Relaxation Times (T₁ and T₂): Measurement of T₁ and T₂ can provide more detailed information about the dynamics of the molybdenum center and its interaction with the protein.

Quantitative Data Summary

The following table summarizes representative

95^{95}95
Mo NMR chemical shifts for various molybdenum species, providing a reference for interpreting experimental data.

Compound/SpeciesOxidation StateChemical Shift (δ) / ppmLinewidth (Hz)Reference
Na₂MoO₄ (in D₂O)+60~1[1]
[MoO₃S]²⁻+6~500-600-[3]
[MoO₂S₂]²⁻+6~1100-1200-[3]
[MoOS₃]²⁻+6~1700-1800-[3]
[MoS₄]²⁻+6~2250~10[1]
Mo(CO)₆0-1864~3[3]
cis-Mo(CO)₄(PEt₃)₂0-1765-[3]
trans-Mo(CO)₄(PEt₃)₂0-1810-[3]

Note: Chemical shifts are referenced to 2 M Na₂MoO₄ in D₂O at pD 11. Linewidths are highly dependent on experimental conditions.

Visualizing Molybdenum-Related Biological Pathways

Understanding the broader biological context of molybdenum is crucial. The following diagrams, generated using the DOT language, illustrate key pathways involving molybdenum.

Moco_Biosynthesis cluster_step1 Step 1: cPMP Synthesis cluster_step2 Step 2: Sulfur Insertion cluster_step3 Step 3: Molybdenum Insertion cluster_step4 Step 4: Holoenzyme Assembly GTP GTP cPMP Cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP MoaA, MoaC MPT Molybdopterin (MPT) cPMP->MPT MOCS3, MOCS2A/B Moco Molybdenum Cofactor (Moco) MPT->Moco Gephyrin/Cnx1 + Molybdate Holoenzyme Holo-molybdoenzyme Moco->Holoenzyme Apoenzyme Apo-molybdoenzyme Apoenzyme->Holoenzyme

Molybdenum Cofactor (Moco) Biosynthesis Pathway.

Sulfite_Oxidase_ET Sulfite Sulfite (SO₃²⁻) MoVI Mo(VI) Center Sulfite->MoVI Substrate Oxidation Sulfate Sulfate (SO₄²⁻) MoIV Mo(IV) Center MoVI->MoIV 2e⁻ reduction Heme Heme (Fe³⁺) MoVI->Heme Intramolecular Electron Transfer MoIV->Sulfate Product Release MoV Mo(V) Center MoIV->MoV 1e⁻ oxidation MoV->MoVI 1e⁻ oxidation MoV->Heme Intramolecular Electron Transfer Heme_red Heme (Fe²⁺) Heme->Heme_red CytC_ox 2 Cytochrome c (Fe³⁺) Heme_red->CytC_ox Intermolecular Electron Transfer CytC_red 2 Cytochrome c (Fe²⁺) CytC_ox->CytC_red

Electron Transfer Pathway in Sulfite Oxidase.

Xanthine_Oxidase_ET Xanthine Xanthine MoCenter Molybdenum Center (Mo(VI) -> Mo(IV)) Xanthine->MoCenter Substrate Oxidation UricAcid Uric Acid MoCenter->UricAcid Product Release FeS 2 x [2Fe-2S] Clusters MoCenter->FeS Electron Transfer FAD FAD FeS->FAD Electron Transfer Acceptor Electron Acceptor (O₂ or NAD⁺) FAD->Acceptor Electron Transfer Products Products (H₂O₂/O₂⁻ or NADH) Acceptor->Products

Electron Transfer Pathway in Xanthine Oxidase.

Conclusion

95^{95}95
Mo NMR spectroscopy offers a unique and powerful window into the world of molybdenum-protein interactions. Despite the technical challenges associated with its low sensitivity and quadrupolar nature, the wealth of information that can be obtained regarding the structure, dynamics, and function of molybdoenzymes makes it an invaluable tool for researchers in biochemistry, bioinorganic chemistry, and drug discovery. By following the protocols and guidelines outlined in this document, scientists can effectively harness the potential of
95^{95}95
Mo NMR to advance our understanding of these vital biological systems.

References

Application Notes and Protocols: Molybdenum-95 in Nuclear Fuel and Reactor Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Molybdenum-95 (⁹⁵Mo), a stable isotope of molybdenum, plays a multifaceted role in the field of nuclear science and engineering. Its applications range from being a key indicator of nuclear fuel performance to a powerful probe in materials characterization. Understanding the properties and behavior of ⁹⁵Mo is crucial for advancing nuclear fuel design, ensuring reactor safety, and managing nuclear waste.

⁹⁵Mo as a Fission Product and Burnup Indicator

Molybdenum is a significant fission product in both uranium and plutonium-based nuclear fuels.[1][2] The isotopic distribution of molybdenum in spent nuclear fuel is a direct consequence of the fission process and subsequent neutron capture reactions. ⁹⁵Mo is one of the stable molybdenum isotopes formed during fission, and its concentration in irradiated fuel is strongly correlated with the fuel's burnup (the amount of energy extracted).[3] This makes ⁹⁵Mo a valuable burnup indicator , allowing for the verification of reactor operation history and the characterization of spent fuel.[3][4] The ideal characteristics of a burnup indicator include a high fission yield, low neutron absorption cross-section, and limited mobility within the fuel matrix, all of which are reasonably met by ⁹⁵Mo.[3]

Role in Nuclear Fuel Chemistry

Within the nuclear fuel matrix, typically uranium dioxide (UO₂), molybdenum exists in various chemical states that influence the fuel's overall chemistry and performance.[5] Molybdenum can exist as a solid solution within the UO₂ lattice or as metallic precipitates.[5] Crucially, molybdenum acts as a redox buffer, which helps to control the oxygen potential of the fuel.[1] This is important because an increase in oxygen potential can lead to the degradation of both the fuel and the cladding material.

⁹⁵Mo in Reactor Structural Materials

While the specific isotope ⁹⁵Mo is not intentionally added to structural materials, molybdenum as an element is a critical alloying component in steels used for nuclear reactor components, such as pressure vessels, piping, and heat exchangers.[6][7] The addition of molybdenum enhances the steel's high-temperature strength, toughness, corrosion resistance, and resistance to radiation-induced damage.[7][8] The presence of ⁹⁵Mo in these materials is at its natural abundance unless the material has been exposed to a neutron flux sufficient to cause transmutation.

⁹⁵Mo in Nuclear Waste Management

The characterization of nuclear waste forms is essential for ensuring their long-term stability. ⁹⁵Mo NMR spectroscopy has emerged as a powerful tool for studying the local environment of molybdenum in nuclear waste glasses.[9][10] This technique can provide insights into the coordination chemistry of molybdenum, helping to understand and predict the potential for phase separation and crystallization, which can affect the durability of the waste form.[9]

Neutronic Impact of ⁹⁵Mo

The neutron capture cross-section of ⁹⁵Mo is a significant factor in the neutron economy of a nuclear reactor.[11][12][13][14] In certain advanced fuel concepts, such as uranium-molybdenum (U-Mo) alloys for research reactors, the presence of ⁹⁵Mo at its natural abundance can have a negative impact on reactivity due to its relatively high neutron absorption.[15][16] Consequently, there is research into the use of molybdenum depleted in ⁹⁵Mo for such applications to improve reactor performance.[15][16]

Quantitative Data

The following tables summarize key quantitative data for this compound relevant to nuclear fuel and reactor materials research.

Table 1: Nuclear Properties of Molybdenum Isotopes

IsotopeNatural Abundance (%)[17]Thermal Neutron Capture Cross-Section (barns)[18]
⁹²Mo14.7-
⁹⁴Mo9.19-
⁹⁵Mo 15.9 13.4 ± 0.3
⁹⁶Mo16.70.5 ± 0.2
⁹⁷Mo9.582.5 ± 0.2
⁹⁸Mo24.30.137 ± 0.005
¹⁰⁰Mo9.74-

Table 2: Fission Yields of Molybdenum Isotopes

IsotopeCumulative Fission Yield from ²³⁵U (Thermal Neutrons) (%)[19]
⁹⁵Mo 1.000 (relative)
⁹⁷Mo0.941 (relative)
⁹⁸Mo0.936 (relative)
¹⁰⁰Mo1.025 (relative)

Note: Fission yields are presented relative to ⁹⁵Mo as per the referenced study.

Experimental Protocols

Protocol for ⁹⁵Mo Solid-State NMR Spectroscopy of Nuclear Waste Glass

This protocol outlines the general steps for acquiring and analyzing ⁹⁵Mo solid-state NMR spectra of model nuclear waste glasses to investigate the local environment of molybdenum.

Objective: To determine the coordination environment and connectivity of molybdenum species within a borosilicate glass matrix.

Materials and Equipment:

  • Model nuclear waste glass sample containing molybdenum.

  • High-field solid-state NMR spectrometer (e.g., 18.8 T or higher).[10]

  • Magic Angle Spinning (MAS) probe.

  • Zirconia rotors (e.g., 4 mm).

  • Reference compound for chemical shift calibration (e.g., Na₂MoO₄ solution).

Methodology:

  • Sample Preparation:

    • Finely crush the model nuclear waste glass to a homogeneous powder.

    • Pack the powdered sample into a zirconia rotor.

  • NMR Spectrometer Setup:

    • Tune the MAS probe to the ⁹⁵Mo resonance frequency at the given magnetic field strength.

    • Set the magic angle spinning rate (e.g., 10-15 kHz).

  • Data Acquisition:

    • Acquire a one-dimensional ⁹⁵Mo MAS NMR spectrum. A simple pulse-acquire sequence can be used.

    • Due to the quadrupolar nature of the ⁹⁵Mo nucleus, a wide spectral window may be necessary.

    • The recycle delay should be optimized based on the spin-lattice relaxation time (T₁) of the molybdenum species.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Reference the chemical shifts to the reference compound.

    • Analyze the line shapes and chemical shifts to identify different molybdenum species (e.g., tetrahedral vs. octahedral coordination).[10]

    • Deconvolute the spectrum to quantify the relative abundance of different molybdenum environments.

Protocol for Isotopic Analysis of Molybdenum in Spent Nuclear Fuel using MC-ICP-MS

This protocol describes the general procedure for determining the isotopic composition of molybdenum in a dissolved spent nuclear fuel sample using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Objective: To accurately measure the isotopic ratios of molybdenum (including ⁹⁵Mo) to determine fuel burnup or for nuclear forensics purposes.

Materials and Equipment:

  • Dissolved spent nuclear fuel solution.

  • MC-ICP-MS instrument.

  • Ion-exchange resins for chemical separation.[20]

  • High-purity acids (e.g., nitric acid, hydrochloric acid).

  • Isotopic standards for mass bias correction.

Methodology:

  • Sample Preparation and Chemical Separation:

    • Take a precise aliquot of the dissolved spent nuclear fuel solution in a hot cell or glovebox.

    • Perform a multi-step chemical separation using ion-exchange chromatography to isolate molybdenum from uranium, other fission products, and actinides.[20] This is a critical step to avoid isobaric interferences.

  • Instrument Setup and Calibration:

    • Prepare a series of molybdenum isotopic standards.

    • Tune the MC-ICP-MS for optimal sensitivity and stability.

    • Perform a mass calibration and detector gain calibration.

  • Data Acquisition:

    • Introduce the purified molybdenum sample solution into the MC-ICP-MS.

    • Measure the ion beam intensities for all molybdenum isotopes simultaneously using the multiple collectors.

    • Acquire data for a sufficient duration to achieve the desired statistical precision.

  • Data Analysis:

    • Correct the measured isotopic ratios for instrumental mass bias using the isotopic standards.

    • Calculate the final isotopic abundances and ratios.

    • The concentration of ⁹⁵Mo can then be correlated with the fuel burnup using validated computer codes and models.

Visualizations

Experimental_Workflow_NMR Experimental Workflow for ⁹⁵Mo Solid-State NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Crush Glass Sample B Pack into Rotor A->B C Tune NMR Probe B->C D Set MAS Rate C->D E Acquire 1D Spectrum D->E F Fourier Transform E->F G Reference Chemical Shift F->G H Analyze Line Shapes G->H I Deconvolute Spectrum H->I J Results I->J Determine Mo Coordination

Caption: Workflow for ⁹⁵Mo Solid-State NMR Spectroscopy.

Logical_Relationship_Burnup Role of ⁹⁵Mo as a Burnup Indicator A Nuclear Fission in Reactor B Production of Fission Products A->B C Stable ⁹⁵Mo Isotope B->C D Spent Nuclear Fuel C->D E Isotopic Analysis (MC-ICP-MS) D->E F ⁹⁵Mo Concentration Measurement E->F G Correlation with Fuel Burnup F->G

Caption: Logical relationship of ⁹⁵Mo as a nuclear fuel burnup indicator.

References

Application Notes and Protocols for Molybdenum-95 Biokinetics Studies in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molybdenum (Mo) is an essential trace element for humans, functioning as a cofactor for several critical enzymes. Understanding the biokinetics of molybdenum—its absorption, distribution, metabolism, and excretion—is crucial for establishing dietary requirements, assessing toxicity, and understanding its role in various physiological and pathological states. Stable isotopes of molybdenum, particularly Molybdenum-95 (⁹⁵Mo), offer a safe and powerful tool for conducting biokinetic studies in humans without the risks associated with radioisotopes.[1][2] These studies are vital for nutritional science and the development of therapeutic agents that may interact with molybdenum-dependent pathways.

This document provides detailed methodologies and protocols for conducting biokinetics studies in humans using ⁹⁵Mo as a tracer. It covers experimental design, tracer administration, biological sample analysis, and data interpretation.

Key Methodologies

The primary methodology for robust human biokinetics studies of molybdenum involves a dual-isotope tracer technique.[2][3] This approach allows for the simultaneous assessment of intestinal absorption and systemic clearance.

  • Double Tracer Administration: An oral dose of one stable isotope (e.g., ⁹⁶Mo) is given concurrently with an intravenous dose of another (e.g., ⁹⁵Mo). This allows for the precise calculation of fractional absorption by comparing the fate of the two isotopes.[3][4]

  • Sample Analysis: Biological samples, including blood (plasma/serum), urine, and feces, are collected over time. The concentrations of the molybdenum isotopes in these samples are quantified using highly sensitive analytical techniques.

  • Analytical Techniques:

    • Proton Activation Analysis (PNA): This technique can be used to determine the concentrations of ⁹⁵Mo and ⁹⁶Mo in plasma samples. The isotopes are converted to radioactive technetium isotopes via a (p,n) reaction, and the emitted gamma rays are measured.[3]

    • Mass Spectrometry: Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful techniques for the precise measurement of molybdenum isotope ratios in biological samples.[5] Isotope dilution mass spectrometry is often employed for accurate quantification.

Quantitative Data from Human Biokinetics Studies

The following tables summarize quantitative data from various studies on molybdenum biokinetics in healthy human adults.

Table 1: Fractional Absorption of Molybdenum

Molybdenum SourceAdministrationNumber of SubjectsFractional Absorption (%)Reference
Aqueous Solution (in HCl)Oral184 - 98[3]
Infant FormulaOral151[3]
Aqueous SolutionOral3Nearly 100 (up to 1 mg dose)[4][6]
Intrinsically Labeled CressOral3Reduced compared to aqueous solution[4][6]
Extrinsically Labeled Composite MealOral3Lower than intrinsically labeled cress[4][6]
Diet (22 µ g/day Mo)Oral488 - 93[7]
Diet (1490 µ g/day Mo)Oral488 - 93[7]
Soy (intrinsically labeled)Oral-Less available than extrinsic Mo[8]
Kale (intrinsically labeled)Oral-As available as extrinsic Mo[8]

Table 2: Plasma Clearance and Urinary Excretion of Molybdenum

ParameterValueConditionsReference
Plasma Clearance (fast component half-time)4 - 70 minutesFollowing intravenous injection[5]
Plasma Clearance (slow component half-time)3 - 30 hoursFollowing intravenous injection[5]
Urinary Excretion (within 24h)34% of injected doseSmallest dose administered[5]
Urinary Excretion (within 24h)~60% of injected doseFour times larger dose than above[5]
Urinary ExcretionIncreases with dietary Mo intakeDiets from 22 to 1490 µ g/day [7]

Experimental Protocols

Protocol 1: Double Isotope Tracer Administration

Objective: To administer oral and intravenous stable molybdenum isotopes to human subjects for the determination of fractional absorption and systemic biokinetics.

Materials:

  • Enriched ⁹⁵Mo and ⁹⁶Mo stable isotopes (in a chemically pure form, e.g., sodium molybdate).

  • Sterile saline solution (0.9% NaCl) for injection.

  • Deionized water for oral solution.

  • Calibrated syringes for intravenous administration.

  • Oral dosing containers.

  • Fasting human subjects (following informed consent and ethical approval).

Procedure:

  • Preparation of Intravenous Tracer (⁹⁵Mo):

    • Aseptically dissolve a precisely weighed amount of enriched ⁹⁵Mo compound in sterile saline to achieve the desired concentration.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

    • The final dose should be accurately measured in a calibrated syringe immediately prior to administration.

  • Preparation of Oral Tracer (⁹⁶Mo):

    • Dissolve a precisely weighed amount of enriched ⁹⁶Mo compound in deionized water or other vehicle as required by the study design (e.g., mixed with an infant formula).[3]

    • The volume of the oral dose should be palatable and easily consumed by the subject.

  • Administration:

    • Subjects should fast overnight prior to tracer administration.

    • Administer the oral ⁹⁶Mo solution.

    • A few minutes following the oral dose, administer the intravenous ⁹⁵Mo solution via a peripheral vein.[2]

    • Record the exact time of each administration.

    • Subjects may be provided with a low-molybdenum meal at a specified time post-administration, as per the study design.

Protocol 2: Biological Sample Collection and Processing

Objective: To collect blood, urine, and fecal samples at specified time points for molybdenum isotope analysis.

Materials:

  • Vacutainers with appropriate anticoagulant (e.g., heparin) for blood collection.

  • Sterile containers for urine collection.

  • Containers for fecal collection.

  • Centrifuge for plasma separation.

  • Cryovials for sample storage.

  • -80°C freezer.

Procedure:

  • Blood Collection:

    • Draw venous blood samples at multiple time points following tracer administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours).[2]

    • Collect blood in heparinized tubes.

    • Centrifuge the blood samples at 3000 rpm for 15 minutes to separate plasma.

    • Aliquot the plasma into labeled cryovials and store at -80°C until analysis.

  • Urine Collection:

    • Collect complete urine output for several days (e.g., 3-5 days) post-administration.

    • Record the total volume of each 24-hour collection.

    • Homogenize the 24-hour collection and take a representative aliquot.

    • Store the urine aliquots at -20°C or -80°C.

  • Fecal Collection:

    • Collect all feces for several days (e.g., 5-7 days) post-administration.

    • Store the samples frozen until processing.

    • For analysis, fecal samples are typically freeze-dried, homogenized, and a subsample is taken for acid digestion.

Protocol 3: Sample Analysis by Mass Spectrometry

Objective: To determine the concentration and isotopic composition of molybdenum in biological samples.

Materials:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Thermal Ionization Mass Spectrometer (TIMS).

  • Trace metal-free acids (e.g., nitric acid) for sample digestion.

  • Certified molybdenum standard solutions.

  • Isotopically enriched standards for isotope dilution.

Procedure:

  • Sample Preparation:

    • Plasma/Urine: Dilute samples with a weak acid solution. For very low concentrations, a pre-concentration step may be necessary.

    • Feces: Perform acid digestion of a weighed, dried, and homogenized subsample using a microwave digestion system.

  • Instrumental Analysis (General Workflow):

    • Calibrate the mass spectrometer using certified standard solutions.

    • Prepare samples for analysis, including the addition of an internal standard or isotopic spike for isotope dilution analysis.

    • Introduce the prepared samples into the mass spectrometer.

    • Measure the signal intensities for the molybdenum isotopes of interest (e.g., ⁹⁵Mo, ⁹⁶Mo, and a reference isotope).

    • Calculate the concentration and isotopic ratios based on the calibration and any isotopic spikes used.

  • Quality Control:

    • Analyze procedural blanks to assess for contamination.

    • Analyze certified reference materials to ensure accuracy.

    • Run duplicate samples to assess precision.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Subject Preparation & Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Data Analysis & Modeling A Subject Recruitment & Consent B Overnight Fasting A->B C Oral Administration of ⁹⁶Mo Tracer B->C D Intravenous Administration of ⁹⁵Mo Tracer C->D E Timed Blood Draws (Plasma Separation) D->E F 24-hour Urine Collection D->F G Complete Fecal Collection D->G H Sample Preparation (Digestion/Dilution) E->H F->H G->H I Mass Spectrometry (ICP-MS or TIMS) H->I J Isotope Ratio & Concentration Measurement I->J K Calculation of Fractional Absorption J->K L Pharmacokinetic Parameter Estimation J->L M Biokinetic Model Development L->M

Caption: Experimental workflow for a human ⁹⁵Mo biokinetics study.

Biokinetic Model of Molybdenum

G GI_Tract Gastrointestinal Tract Plasma Plasma GI_Tract->Plasma Absorption Feces Feces GI_Tract->Feces Excretion Liver Liver Plasma->Liver Kidneys Kidneys Plasma->Kidneys Other_Tissues Other Tissues Plasma->Other_Tissues Liver->Plasma Kidneys->Plasma Urine Urine Kidneys->Urine Excretion Other_Tissues->Plasma

Caption: A simplified compartmental model for molybdenum biokinetics.

References

Troubleshooting & Optimization

Molybdenum-95 NMR Spectroscopy: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Molybdenum-95 (95Mo) NMR Spectroscopy Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with acquiring and interpreting 95Mo NMR spectra. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your experimental work.

This compound is a quadrupolar nucleus (spin I = 5/2), which presents inherent challenges in NMR spectroscopy, primarily due to its interaction with local electric field gradients. This interaction can lead to broad spectral lines and low sensitivity, complicating data acquisition and analysis.[1] However, with the right experimental setup and troubleshooting strategies, high-quality 95Mo NMR spectra can be obtained, providing valuable insights into the chemical environment of molybdenum in various molecular systems.

Frequently Asked Questions (FAQs)

Q1: Why are my 95Mo NMR signals so broad?

A1: The broadness of 95Mo NMR signals is primarily due to the nuclear electric quadrupole moment of the 95Mo nucleus. As a quadrupolar nucleus (spin I = 5/2), its interaction with the local electric field gradient at the nucleus causes rapid nuclear relaxation, leading to broad lines. The linewidth is highly sensitive to the symmetry of the molybdenum environment; more asymmetric environments result in broader signals.[1] For instance, small, symmetric complexes often yield sharp signals, while larger, less symmetric complexes can produce lines that are hundreds or even thousands of Hertz wide.[1]

Q2: How can I improve the signal-to-noise ratio (S/N) of my 95Mo NMR spectrum?

A2: Improving the S/N in 95Mo NMR is a common challenge. Several strategies can be employed:

  • Increase the number of scans: Signal averaging is a fundamental way to improve S/N. The S/N increases with the square root of the number of scans.

  • Use a higher magnetic field spectrometer: Higher magnetic fields increase the population difference between spin states, leading to a stronger NMR signal. This is particularly beneficial for quadrupolar nuclei.

  • Optimize acquisition parameters: Ensure that the relaxation delay (d1) is appropriately set to allow for sufficient relaxation of the 95Mo nuclei between pulses. A delay of at least 5 times the spin-lattice relaxation time (T1) is recommended for quantitative experiments.

  • Use appropriate pulse sequences: For solid-state NMR, sensitivity enhancement techniques like the Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence can be very effective in acquiring spectra of broad patterns.[2][3]

  • Proper probe tuning and matching: A well-tuned and matched probe ensures efficient transfer of radiofrequency (RF) power to the sample and optimal signal detection.

Q3: What is the recommended chemical shift reference for 95Mo NMR?

A3: The standard reference for 95Mo NMR is a 2 M solution of sodium molybdate (B1676688) (Na2MoO4) in deuterium (B1214612) oxide (D2O).[1] The chemical shift of this reference is set to 0 ppm. It is crucial to use a consistent and well-defined reference to ensure the comparability of chemical shift data across different experiments and laboratories.

Q4: Should I use 95Mo or 97Mo for my NMR experiments?

A4: For most applications, 95Mo is the preferred nucleus for molybdenum NMR. Although both isotopes are NMR active and have the same spin (I = 5/2), 95Mo has a higher natural abundance (15.92% vs. 9.55% for 97Mo) and, more importantly, a significantly smaller quadrupole moment. This results in narrower lines and higher sensitivity for 95Mo compared to 97Mo under the same experimental conditions.[1] 97Mo might be considered only in specific isotopic enrichment studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during 95Mo NMR experiments.

Problem 1: Low or No Signal

Possible Causes & Solutions:

CauseSolution
Insufficient Sample Concentration Increase the concentration of the molybdenum-containing analyte in the sample.
Poor Probe Tuning and Matching Carefully tune and match the NMR probe for the 95Mo frequency. This is a critical step for maximizing sensitivity.
Incorrect Acquisition Parameters - Ensure the spectral width is wide enough to encompass the expected chemical shift range of your compound.- Verify that the transmitter frequency offset is correctly set.- Increase the number of scans to improve the signal-to-noise ratio.
Long T1 Relaxation Time If the relaxation delay (d1) is too short, the signal may be saturated. Measure the T1 of your sample and set d1 to at least 5 times T1.
Broad Signal Beyond Detection For very broad signals, especially in the solid state, specialized techniques like QCPMG or working at higher magnetic fields may be necessary to observe the signal.[3]
Problem 2: Broad, Poorly Resolved Signals

Possible Causes & Solutions:

CauseSolution
Quadrupolar Broadening This is an intrinsic property of 95Mo. To minimize its effect, consider:- Working at a higher magnetic field strength.- For solid samples, using Magic Angle Spinning (MAS) NMR.
Chemical Exchange If the molybdenum species is in dynamic exchange, this can lead to line broadening. Consider variable temperature NMR experiments to either slow down or speed up the exchange process to sharpen the signals.
Sample Heterogeneity Ensure your sample is fully dissolved and homogeneous. The presence of solid particles can degrade spectral resolution.
Poor Shimming Carefully shim the magnetic field to optimize its homogeneity across the sample.
Problem 3: Baseline Distortions and Phasing Issues

Possible Causes & Solutions:

CauseSolution
Acoustic Ringing This can be an issue at lower frequencies and can distort the baseline. It is caused by mechanical vibrations of the probe in the magnetic field.[4] Employ pulse sequences designed to minimize acoustic ringing, such as those with a pre-acquisition delay or specific phase cycling.
Incorrect Phasing Phasing quadrupolar nuclei can be challenging due to broad lines and potential baseline distortions. Use a combination of zero- and first-order phase corrections. It may be helpful to phase on a sharp reference signal if one is present.
Delayed Acquisition If the start of data acquisition is delayed, a significant first-order phase correction may be required.
Broad Lines Affecting Baseline Very broad signals can be difficult to distinguish from the baseline. Advanced baseline correction algorithms available in most NMR processing software can be helpful.

Data Presentation

Nuclear Properties of Molybdenum Isotopes
Property95Mo97Mo
Spin (I) 5/25/2
Natural Abundance (%) 15.929.55
Quadrupole Moment (fm2) -2.2-2.2
Gyromagnetic Ratio (107 rad T-1 s-1) -1.7518-1.7888
Resonance Frequency at 11.7 T (MHz) 32.5833.28

Data sourced from multiple references.

95Mo Chemical Shift Ranges for Selected Molybdenum Compounds
Compound ClassChemical Shift Range (ppm)Notes
Molybdates (e.g., MoO42-)0Reference compound.
Thiomolybdates (e.g., MoS42-)+1800 to +2300Substitution of O with S leads to a significant downfield shift.
Polyoxometalates-250 to +250Chemical shift is sensitive to the specific cluster structure.[5][6]
Organometallic Mo(0) Carbonyls-1400 to -1900Highly shielded due to the low oxidation state and strong π-backbonding.[7]
Molybdenum(VI) Oxo Complexes-70 to +500Dependent on the nature of the other ligands.

Note: Chemical shifts are relative to 2 M Na2MoO4 in D2O at 0 ppm.

Experimental Protocols

Protocol 1: Solution-State 95Mo NMR of a Small Molybdenum Complex
  • Sample Preparation:

    • Dissolve the molybdenum compound in a suitable deuterated solvent to a concentration that provides a good signal-to-noise ratio in a reasonable time.

    • Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe to the 95Mo frequency. This is a critical step for optimal performance.

  • Acquisition Parameter Setup (Example for a Bruker Spectrometer):

    • Load a standard 1D pulse program (e.g., zg30).

    • Set the nucleus to 95Mo.

    • o1p : Set the transmitter frequency offset to the approximate center of the expected 95Mo chemical shift range.

    • sw : Set the spectral width to cover the expected range of signals (e.g., 500 ppm).

    • td : Set the number of data points (e.g., 64k).

    • ns : Set the number of scans. Start with a smaller number (e.g., 128) to check the signal, and increase as needed for better S/N.

    • d1 : Set the relaxation delay. A starting value of 1 second is often sufficient for qualitative spectra. For quantitative measurements, T1 should be measured.

    • p1 : Set the 90° pulse width for 95Mo. This needs to be calibrated for your specific probe and sample.

    • rg : Adjust the receiver gain to an appropriate value to avoid clipping the FID.

  • Data Acquisition:

    • Start the acquisition by typing zg.

  • Data Processing:

    • Apply a Fourier transform to the FID (ft).

    • Perform phase correction (apk for automatic or manual phasing).

    • Apply baseline correction if necessary.

    • Reference the spectrum to the 95Mo signal of 2 M Na2MoO4 in D2O at 0 ppm.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Spectrometer Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Prepare Sample (Dissolve & Filter) insert_sample Insert Sample prep_sample->insert_sample lock Lock on Solvent insert_sample->lock tune_match Tune & Match Probe lock->tune_match set_params Set Acquisition Parameters (sw, ns, d1, etc.) tune_match->set_params calibrate_pulse Calibrate 90° Pulse set_params->calibrate_pulse acquire_data Acquire Data (zg) calibrate_pulse->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: A generalized workflow for a 95Mo NMR experiment.

troubleshooting_workflow cluster_no_signal Troubleshooting: No Signal cluster_broad_signal Troubleshooting: Broad Signal cluster_baseline Troubleshooting: Baseline Issues start Start: Poor 95Mo Spectrum check_signal Is there any observable signal? start->check_signal check_conc Increase Sample Concentration check_signal->check_conc No check_baseline Are there baseline distortions? check_signal->check_baseline Yes check_tune Verify Probe Tuning & Matching check_conc->check_tune check_params Check Acquisition Parameters check_tune->check_params final_spectrum Acceptable Spectrum check_params->final_spectrum check_shim Improve Shimming check_temp Variable Temperature Experiment use_mas Solid-State: Use MAS cluster_broad_signal cluster_broad_signal check_baseline->cluster_broad_signal No (Broad Signal) cluster_baseline cluster_baseline check_baseline->cluster_baseline Yes acoustic_ring Use Acoustic Ringing Suppression Pulse Sequence adv_baseline Apply Advanced Baseline Correction cluster_broad_signal->final_spectrum cluster_baseline->final_spectrum

Caption: A logical workflow for troubleshooting common 95Mo NMR issues.

References

⁹⁵Mo Technical Support Center: Enhancing Sensitivity and Resolution in Molybdenum-95 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Molybdenum-95 (⁹⁵Mo) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in ⁹⁵Mo detection.

Frequently Asked Questions (FAQs)

Q1: Why is my ⁹⁵Mo NMR signal so weak?

A1: Low signal-to-noise (S/N) is a common issue in ⁹⁵Mo NMR. Several factors contribute to this:

  • Low Natural Abundance: ⁹⁵Mo has a natural abundance of only 15.92%.[1]

  • Low Gyromagnetic Ratio (γ): The low gyromagnetic ratio of ⁹⁵Mo leads to lower sensitivity compared to nuclei like ¹H.

  • Quadrupolar Nature: ⁹⁵Mo is a quadrupolar nucleus (spin I = 5/2), which can lead to broad signals and reduced signal height.[1][2]

  • Sample Concentration: The concentration of the molybdenum species in your sample may be too low for detection.

Q2: My ⁹⁵Mo peaks are very broad. What can I do to improve the resolution?

A2: Broad peaks are often a result of the quadrupolar moment of the ⁹⁵Mo nucleus, especially in asymmetric environments.[1][2] Here are some strategies to obtain sharper lines:

  • High Symmetry: Relatively sharp lines can be obtained for molybdenum in highly symmetric chemical environments.[2]

  • High Magnetic Fields: Using higher magnetic field strengths can help to reduce the effects of quadrupolar broadening and improve resolution.[3][4]

  • Magic Angle Spinning (MAS): For solid-state NMR, MAS can average out anisotropic interactions, leading to narrower lines.[3][5]

  • Sample Temperature: Acquiring spectra at an elevated temperature can sometimes decrease solvent viscosity and improve resolution, but be mindful of your sample's stability.[6]

Q3: What is the recommended reference compound for ⁹⁵Mo NMR?

A3: A 2M solution of Na₂MoO₄ in D₂O at a pD of 11 is commonly used as an external reference sample.[2]

Q4: Can I perform ⁹⁵Mo NMR on solid samples?

A4: Yes, solid-state ⁹⁵Mo NMR is a powerful technique for studying the local structure of molybdenum in materials.[3][7] Techniques like Magic Angle Spinning (MAS) are often employed to improve spectral resolution.[3][5]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio

If you are struggling with a low signal-to-noise ratio in your ⁹⁵Mo NMR spectrum, follow this troubleshooting workflow.

Troubleshooting Workflow for Low S/N

start Start: Low S/N Detected sample_check 1. Verify Sample Preparation start->sample_check param_opt 2. Optimize Acquisition Parameters sample_check->param_opt Sample OK end End: Improved S/N sample_check->end Sample Corrected & S/N Improved pulse_seq 3. Employ Advanced Pulse Sequences param_opt->pulse_seq Parameters Optimized param_opt->end S/N Improved hardware 4. Consider Hardware Upgrades pulse_seq->hardware Still Low S/N pulse_seq->end S/N Improved hardware->end If Feasible

Caption: A step-by-step guide to troubleshooting low signal-to-noise in ⁹⁵Mo NMR.

Step 1: Verify Sample Preparation

  • Concentration: Ensure your sample concentration is sufficient. For routine high-resolution NMR, aim for a concentration that provides a good signal without causing exchange effects.[8]

  • Solvent: Use a deuterated solvent appropriate for your sample. Ensure the sample is fully dissolved and the solution is clear of any suspended material, as this can broaden lines and reduce resolution.[9][10] Filter the sample if necessary.[11]

  • Tube Filling: Fill the NMR tube to the correct height to maximize the sample within the RF coil.[8]

Step 2: Optimize Acquisition Parameters

  • Number of Scans (ns): Increase the number of scans. The signal-to-noise ratio improves with the square root of the number of scans.[12]

  • Pulse Width (p1): Calibrate the 90° pulse width for your sample to ensure maximum signal excitation in a single scan.[6][12]

  • Relaxation Delay (d1): Use a sufficiently long relaxation delay (typically 1-5 times T₁) to allow for full relaxation of the magnetization between pulses, which is crucial for quantitative measurements.[6][13]

  • Receiver Gain (rg): Set the receiver gain to an optimal level to amplify the signal without causing artifacts from detector saturation.[6][14]

Step 3: Employ Advanced Pulse Sequences

For quadrupolar nuclei like ⁹⁵Mo, specialized pulse sequences can significantly enhance sensitivity.

  • Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG): This sequence is effective for enhancing the signal-to-noise of broad NMR patterns for nuclei with long transverse relaxation times (T₂).[7][15]

  • WURST-CPMG: This sequence uses wideband, uniform-rate, smooth truncation (WURST) pulses for broadband excitation and refocusing, making it ideal for very broad spectra.[15]

Step 4: Consider Hardware Upgrades

  • Higher Magnetic Field: If accessible, using a spectrometer with a higher magnetic field (e.g., 19.6 T or 35.2 T) can provide a significant boost in sensitivity.[3][5] For instance, a substantial gain in NMR sensitivity has been observed for some samples when moving from 14.1 T to 35.2 T.[3]

ParameterRecommendationRationale
Sample Concentration As high as solubility allowsIncreases the number of detectable nuclei.
Number of Scans (ns) Increase as neededS/N increases with the square root of the number of scans.[12]
Pulse Width (p1) Calibrated 90° pulseMaximizes signal for each scan.[6][12]
Relaxation Delay (d1) ≥ 5 x T₁ for quantitative analysisEnsures complete relaxation for accurate signal integration.[13]
Pulse Sequence QCPMG or WURST-CPMGEnhances signal for broad lines from quadrupolar nuclei.[15]
Magnetic Field Strength Higher field strengths (if available)Significantly improves sensitivity.[3]

Table 1: Summary of parameters to optimize for improved ⁹⁵Mo signal-to-noise ratio.

Issue 2: Poor Spectral Resolution

If your ⁹⁵Mo spectrum suffers from broad, poorly resolved peaks, consider the following steps.

Logical Flow for Improving Resolution

start Start: Poor Resolution shimming 1. Check Magnetic Field Homogeneity (Shimming) start->shimming sample_viscosity 2. Address Sample Viscosity shimming->sample_viscosity Shimming Optimized end End: Improved Resolution shimming->end Resolution Enhanced data_processing 3. Apply Resolution Enhancement Techniques sample_viscosity->data_processing Viscosity Addressed sample_viscosity->end Resolution Enhanced hardware_methods 4. Utilize Advanced Hardware Methods data_processing->hardware_methods Further Improvement Needed data_processing->end Resolution Enhanced hardware_methods->end If Available

Caption: A workflow for troubleshooting and improving spectral resolution in ⁹⁵Mo NMR.

Step 1: Check Magnetic Field Homogeneity (Shimming)

  • Proper Shimming: Ensure the magnetic field is properly shimmed. Poorly adjusted shims can lead to symmetrically broadened lines.[8]

Step 2: Address Sample Viscosity

  • Lower Concentration: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample may improve resolution.[6]

  • Elevated Temperature: Acquiring the spectrum at a higher temperature can reduce viscosity and sharpen lines.[6]

Step 3: Apply Resolution Enhancement Techniques during Data Processing

  • Apodization (Window Functions): Applying a window function, such as a Gaussian or Lorentzian-to-Gaussian transformation, to the Free Induction Decay (FID) before Fourier transformation can improve resolution.[16]

  • Zero Filling: This technique can artificially improve the digital resolution of the spectrum.

  • Linear Prediction: This method can be used to extend the FID, which can lead to improved resolution.[16]

Step 4: Utilize Advanced Hardware Methods (for solid-state NMR)

  • Magic Angle Spinning (MAS): For solid samples, MAS is crucial for averaging out anisotropic interactions that cause line broadening.[3][5]

TechniqueDescriptionExpected Outcome
Shimming Adjusting magnetic field homogeneitySymmetrical and narrower peak shapes.[8]
Lowering Concentration Reducing sample viscosity and aggregationSharper spectral lines.[6]
Elevated Temperature Decreasing solvent viscosityImproved resolution.[6]
Apodization Applying a mathematical function to the FIDEnhanced resolution by narrowing peaks.[16]
Magic Angle Spinning (MAS) Physically spinning the sample at the magic angleAveraging of anisotropic interactions, leading to sharper lines in solids.[3][5]

Table 2: Methods for improving the resolution of ⁹⁵Mo NMR spectra.

Experimental Protocols

Protocol 1: Standard ⁹⁵Mo Solution-State NMR
  • Sample Preparation:

    • Dissolve 1-10 mg of the molybdenum-containing analyte in 0.5-0.6 mL of a suitable deuterated solvent in a clean vial.[9][17]

    • Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a pipette with a cotton wool plug into a clean 5 mm NMR tube.[9][11]

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Tune and match the probe for the ⁹⁵Mo frequency.

  • Acquisition:

    • Use a standard 1D pulse program.

    • Set the spectral width to encompass all expected ⁹⁵Mo signals.

    • Calibrate the 90° pulse width.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds for qualitative spectra, or >5xT₁ for quantitative).[6]

    • Set the number of scans to achieve the desired signal-to-noise ratio.[18]

    • Set the receiver gain automatically or manually to avoid signal clipping.[6]

    • Begin acquisition.

  • Processing:

    • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID.[6]

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.[19]

    • Reference the spectrum to the external Na₂MoO₄ standard.[2]

Protocol 2: Sensitivity-Enhanced Solid-State ⁹⁵Mo NMR using QCPMG
  • Sample Preparation:

    • Pack the solid sample into a suitable MAS rotor.

  • Spectrometer Setup:

    • Insert the rotor into the probe.

    • Set the magic angle spinning speed.

    • Tune and match the probe for the ⁹⁵Mo frequency.

  • Acquisition:

    • Select the QCPMG pulse sequence.[15]

    • Set the spectral width, 90° and 180° pulse lengths, and the delay between echoes.

    • Set the number of scans and a suitable relaxation delay.

    • Acquire the data.

  • Processing:

    • Process the acquired echo train to generate the final spectrum.

    • Apply appropriate phasing and baseline correction.

This technical support guide provides a starting point for addressing common challenges in ⁹⁵Mo NMR. For more specific issues, consulting with an NMR facility manager or a specialist is recommended.

References

Minimizing isobaric interferences in Molybdenum-95 mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isobaric interferences during the analysis of Molybdenum-95 (⁹⁵Mo) and other molybdenum isotopes by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common isobaric interferences for this compound (⁹⁵Mo)?

A1: The ⁹⁵Mo isotope is susceptible to both direct isobaric overlaps from other elements and polyatomic (or molecular) interferences formed in the plasma from the sample matrix and instrument gases. The most critical interferences are polyatomic ions, as direct elemental isobaric overlaps at mass 95 are not from common elements. Key interferences across the molybdenum isotope range include:

  • Zirconium (Zr)-based interferences: Zirconium is a significant source of interference for several Mo isotopes. For ⁹⁵Mo, while not a direct overlap, Zr isotopes can form oxides and other polyatomic species that interfere with Mo isotopes. For instance, ⁹⁴ZrH⁺ can interfere with ⁹⁵Mo.

  • Ruthenium (Ru)-based interferences: Ruthenium isotopes can directly interfere with several molybdenum isotopes, such as ¹⁰⁰Ru on ¹⁰⁰Mo and ⁹⁶Ru on ⁹⁶Mo.[1][2] While ⁹⁵Mo is not directly affected by a Ru isotope, the presence of Ru in a sample necessitates careful correction for other Mo isotopes which may be used for ratio analysis.

  • Matrix-derived polyatomic interferences: Complex sample matrices can generate a variety of polyatomic ions that interfere with Mo isotopes. An example is the formation of ⁵⁹Co³⁶Ar⁺, which can interfere with ⁹⁵Mo.[3]

Q2: My ⁹⁵Mo signal is unexpectedly high or variable. What should I check first?

A2: Unexpectedly high or variable signals for ⁹⁵Mo are often due to unresolved spectral interferences. Follow this initial troubleshooting workflow:

  • Verify Sample Matrix Composition: Check for the presence of elements known to cause interferences, such as Zirconium (Zr), Ruthenium (Ru), and Cobalt (Co).[1][3]

  • Check Instrument Blank: Analyze a blank solution (e.g., 2% HNO₃) to ensure the interference is not coming from the instrument itself or the reagents.

  • Review Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Poor tuning can exacerbate the formation of oxide and other polyatomic species.[4]

  • Consider Polyatomic Species: The most likely cause is a polyatomic interference, such as ⁹⁴ZrH⁺ or ⁵⁹Co³⁶Ar⁺.[3] The presence of these species depends heavily on your sample matrix and plasma conditions.

Troubleshooting Guides

Issue 1: Persistent Polyatomic Interference on ⁹⁵Mo

If you have identified a persistent polyatomic interference, several techniques can be employed for its removal. The choice of technique depends on the available instrumentation and the complexity of the sample matrix.

Solution A: Collision/Reaction Cell Technology (CRC or CCT)

This is often the most effective instrumental method for removing polyatomic interferences.[2] A gas is introduced into a cell before the mass analyzer, which interacts with the ion beam from the plasma.

  • How it works: Interfering polyatomic ions (which are generally larger) collide with a non-reactive gas like Helium (He) and lose more energy than the smaller analyte ions (⁹⁵Mo⁺). A voltage barrier then prevents these lower-energy ions from proceeding, a process called Kinetic Energy Discrimination (KED).[5] Alternatively, a reactive gas like oxygen (O₂), hydrogen (H₂), or ammonia (B1221849) (NH₃) can be used.[6][7][8] The reactive gas selectively reacts with the interfering ions to form new species at a different mass, while the ⁹⁵Mo⁺ ion remains unreactive and is measured at its original mass.[9][10]

  • When to use it: CCT is the preferred technique for multi-element analysis in complex or unknown matrices as it can reduce many polyatomic interferences simultaneously.[2][11] It is particularly effective for removing oxide-based interferences.

Solution B: High-Resolution ICP-MS (HR-ICP-MS)

  • How it works: HR-ICP-MS instruments, typically using a double-focusing magnetic-sector-field design, can physically separate ions with very similar mass-to-charge ratios based on their true mass.[12] For example, it can distinguish between the ⁹⁵Mo⁺ ion and a polyatomic interferent like ⁹⁴ZrH⁺ because they have slightly different exact masses.

  • When to use it: This method is ideal when the interferences are known and the mass difference between the analyte and the interferent is sufficient for the instrument's resolution capabilities. It is highly effective but may involve longer analysis times and higher equipment costs.[13]

Solution C: Chemical Separation

  • How it works: This involves chemically removing the interfering element (e.g., Zr) from the sample before it is introduced into the ICP-MS. This is typically achieved using ion-exchange chromatography.[3][14] A common method involves a two-stage anion exchange procedure to separate Mo from matrix elements like Zr, Fe, and Mn.[3][15]

  • When to use it: Chemical separation is necessary for high-precision isotope ratio measurements where even minor interferences can affect the accuracy of the results.[15] It is also used when instrumental methods are insufficient to remove the interference completely. However, this approach is more time-consuming and carries a risk of sample contamination or analyte loss.[2]

Quantitative Data Summary

The effectiveness of different interference removal techniques can be compared based on their ability to reduce the interfering signal and improve detection limits.

Technique Interfering Species Effectiveness Key Considerations
Collision/Reaction Cell (O₂ gas) Mo⁺ on Tc isotopesHigh separation factor (>1000) for Mo from Tc.[9]Highly effective for oxide-forming interferences. Requires optimization of gas flow.[9][13]
Collision Cell (He with KED) General Polyatomic IonsEffectively reduces all polyatomic interferences simultaneously.[2]Preferred for multi-elemental analysis in complex matrices.[2]
High-Resolution ICP-MS Isobaric and Polyatomic IonsCan resolve ions with very similar m/z ratios.Higher equipment cost and potentially longer analysis times.[13]
Chemical Separation (Ion Exchange) Matrix Elements (Zr, Fe, Ru)Quantitative removal of interfering elements.[3]Time-consuming, risk of contamination and analyte loss.[2] Necessary for high-precision isotope ratio work.[15]

Experimental Protocols

Protocol 1: Interference Removal using a Triple Quadrupole ICP-MS with a Collision/Reaction Cell

This protocol describes a general method for removing an oxide-based interference from ⁹⁵Mo⁺ using oxygen as a reaction gas in a triple quadrupole system.

  • Instrument Setup:

    • Instrument: Triple Quadrupole ICP-MS (ICP-MS/MS).

    • Collision/Reaction Cell Gas: Oxygen (O₂).

  • Quadrupole 1 (Q1) Setting:

    • Set Q1 to only pass ions with m/z = 95. This allows both ⁹⁵Mo⁺ and any on-mass interferent (e.g., ⁷⁹Br¹⁶O⁺) to enter the reaction cell.

  • Collision/Reaction Cell (Q2) Operation:

    • Introduce O₂ into the cell. Optimize the flow rate to maximize the reaction of the interfering ion while minimizing any reaction with ⁹⁵Mo⁺.

    • The interfering oxide ion (e.g., ⁷⁹Br¹⁶O⁺) may react with O₂ to form a higher oxide (e.g., ⁷⁹Br¹⁶O₂⁺) at a different mass (m/z = 111).

    • The analyte, ⁹⁵Mo⁺, is unreactive with O₂ and passes through the cell unchanged.

  • Quadrupole 2 (Q3 - Analyzer) Setting:

    • Set Q3 to only pass ions with m/z = 95.

  • Detection:

    • The detector now counts only the ⁹⁵Mo⁺ ions, as the interference has been shifted to a different mass and is rejected by Q3.

Protocol 2: Chemical Separation of Molybdenum using Anion Exchange Chromatography

This protocol is a summary of a common procedure for purifying Mo from complex geological or biological matrices prior to analysis.[3][15]

  • Sample Digestion: Dissolve the solid sample using an appropriate acid mixture (e.g., aqua regia and HF).

  • Column Preparation:

    • Prepare a column with an anion-exchange resin (e.g., AG 1-X8).

    • Condition the resin with the appropriate acid (e.g., HCl).

  • Sample Loading: Load the digested sample solution onto the column. Molybdenum, as an anionic species (e.g., MoO₄²⁻), will be retained by the resin.

  • Matrix Elution: Wash the column with a specific concentration of acid (e.g., HCl) to elute matrix cations like Fe and other elements that do not form strong anionic complexes.

  • Molybdenum Elution: Elute the purified Molybdenum from the column using a different acid concentration or a different acid altogether (e.g., HNO₃).

  • Verification: The collected Mo fraction can then be analyzed by ICP-MS. This procedure effectively separates Mo from interfering elements like Zr.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for High ⁹⁵Mo Signal start Unexpectedly High or Variable ⁹⁵Mo Signal check_matrix 1. Analyze Sample Matrix (Check for Zr, Ru, Co) start->check_matrix check_blank 2. Run Instrument Blank check_matrix->check_blank check_tuning 3. Verify Instrument Tuning and Calibration check_blank->check_tuning interference_identified Interference Confirmed check_tuning->interference_identified no_interference Signal Issue Resolved (e.g., contamination, tuning) interference_identified->no_interference No select_method Select Mitigation Strategy interference_identified->select_method Yes crc Use Collision/ Reaction Cell (CCT) select_method->crc hr_icpms Use High-Resolution ICP-MS (HR-ICP-MS) select_method->hr_icpms chem_sep Perform Chemical Separation select_method->chem_sep final_analysis Re-analyze Sample crc->final_analysis hr_icpms->final_analysis chem_sep->final_analysis

Caption: Troubleshooting workflow for diagnosing and resolving high ⁹⁵Mo signals.

CCT_Workflow Experimental Workflow: Interference Removal with CCT (On-Mass Mode) cluster_ICPMS Triple Quadrupole ICP-MS plasma Plasma (Ion Source) q1 Q1: Mass Filter (Pass m/z 95) plasma->q1 ion_beam_1 ⁹⁵Mo⁺ + Interference⁺ (at m/z 95) q2 Q2: Reaction Cell (Gas reacts with interference) ion_beam_2 ⁹⁵Mo⁺ + Reacted Interference⁺ (at new m/z) q3 Q3: Mass Analyzer (Pass m/z 95) final_signal Clean ⁹⁵Mo⁺ Signal detector Detector sample Sample Intro sample->plasma ion_beam_1->q2 ion_beam_2->q3 final_signal->detector

Caption: Workflow of a triple quadrupole ICP-MS using a reaction cell to remove interferences.

LogicalRelationships Logical Relationships Between Mitigation Techniques center Goal: Accurate ⁹⁵Mo Measurement instrumental Instrumental Solutions (Faster, for routine analysis) center->instrumental chemical Chemical Solutions (Slower, for high precision) center->chemical crc Collision/Reaction Cell (Removes polyatomics) instrumental->crc Commonly Used hr High Resolution ICP-MS (Separates by exact mass) instrumental->hr Higher Cost separation Ion Exchange Chromatography (Removes interfering elements) chemical->separation Time Intensive

Caption: Logical relationship between different strategies for interference mitigation.

References

Molybdenum-95 Experimental Setups: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molybdenum-95 (⁹⁵Mo). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

This compound NMR Spectroscopy

Frequently Asked Questions (FAQs)

Q1: Why are my ⁹⁵Mo NMR signals so broad?

A1: The primary reason for broad ⁹⁵Mo NMR signals is the quadrupolar nature of the ⁹⁵Mo nucleus (spin I = 5/2).[1][2] This means the nucleus has a non-spherical charge distribution, which interacts with local electric field gradients. In an asymmetric molecular environment, this interaction leads to rapid nuclear relaxation and, consequently, broad resonance lines.[1] The signal width increases as the asymmetry of the environment around the molybdenum atom increases.[1]

Q2: How can I obtain sharper ⁹⁵Mo NMR signals?

A2: To achieve sharper signals, aim to increase the symmetry around the molybdenum atom. Experiments on highly symmetric compounds, such as those with octahedral (Oh) or tetrahedral (Td) geometry, tend to produce relatively sharp lines.[3] For instance, small, single-molybdenum complexes often yield sharp signals, whereas larger clusters containing 2-4 molybdenum atoms can result in lines that are hundreds or thousands of Hertz wide.[1]

Q3: What is the typical chemical shift range for ⁹⁵Mo NMR?

A3: ⁹⁵Mo has a very wide chemical shift range, spanning approximately 6700 ppm, from about -3000 ppm to +3700 ppm.[2] This wide range makes it a sensitive probe for different chemical environments.

Q4: What is the standard reference compound for ⁹⁵Mo NMR?

A4: A 2M solution of sodium molybdate (B1676688) (Na₂MoO₄) in D₂O at a pD of 11 is commonly used as an external reference standard.[2] The IUPAC recommends reporting NMR chemical shifts of all nuclei relative to the ¹H resonance of tetramethylsilane (B1202638) (TMS).

Troubleshooting Guide: ⁹⁵Mo NMR
Problem Possible Causes Solutions
Poor Signal-to-Noise (S/N) Ratio - Low sample concentration.- Insufficient number of scans.- Incorrect pulse parameters.- Poor probe tuning.- Increase the sample concentration if possible.- Increase the number of scans. The S/N ratio increases with the square root of the number of scans.- Optimize the acquisition parameters, particularly the relaxation delay (D1), to ensure full relaxation of the ⁹⁵Mo nucleus between pulses.- Ensure the NMR probe is properly tuned to the ⁹⁵Mo frequency.
Broad, Unresolved Signals - Asymmetric molecular environment around the Mo atom.- High sample viscosity.- Presence of paramagnetic impurities.- If possible, modify the ligand environment to increase symmetry.- Decrease the sample concentration or run the experiment at a higher temperature to reduce viscosity.- Ensure the sample is free from paramagnetic contaminants. Use high-purity solvents and reagents.
Inaccurate Chemical Shifts - Incorrect referencing.- Temperature fluctuations during the experiment.- Use a well-defined external or internal reference standard consistently.- Ensure the spectrometer's temperature is stable throughout the measurement.
Baseline Artifacts - Acoustic ringing, especially at lower magnetic fields.- Detector overflow from a very strong signal.- Use a pulse sequence with a longer pre-acquisition delay to allow acoustic ringing to subside.- Reduce the receiver gain if a signal is excessively intense.
Experimental Protocol: Basic ⁹⁵Mo NMR Spectroscopy
  • Sample Preparation:

    • Dissolve the molybdenum-containing compound in a suitable deuterated solvent to the desired concentration.

    • Filter the sample to remove any particulate matter.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune the probe to the ⁹⁵Mo frequency.

    • Lock the field using the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Acquisition:

    • Set the appropriate spectral width to cover the expected chemical shift range of ⁹⁵Mo.

    • Choose a suitable pulse sequence. A simple pulse-acquire sequence is often sufficient.

    • Set the acquisition parameters, including the pulse width (typically a 90° pulse), relaxation delay (D1), and the number of scans. The relaxation delay is crucial for quadrupolar nuclei and should be optimized based on the T1 of the sample.

    • Acquire the Free Induction Decay (FID).

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the appropriate standard.

Quantitative Data Summary: ⁹⁵Mo NMR Parameters
Parameter Value Notes
Nuclear Spin (I) 5/2This gives rise to its quadrupolar nature.
Natural Abundance 15.92%
Chemical Shift Range ~6700 ppm (-3000 to +3700 ppm)Highly sensitive to the chemical environment.
Reference Compound 2M Na₂MoO₄ in D₂O (pD 11)External standard.
Typical T₁ Relaxation Times Milliseconds to secondsShorter for asymmetric molecules and in the presence of paramagnetic species.

Visualization: Logic for Troubleshooting Poor ⁹⁵Mo NMR Signal

G start Poor ⁹⁵Mo NMR Signal check_sn Low Signal-to-Noise? start->check_sn check_broad Broad Signal? start->check_broad check_sn->check_broad No increase_conc Increase Concentration check_sn->increase_conc Yes increase_scans Increase Number of Scans check_sn->increase_scans Yes optimize_d1 Optimize Relaxation Delay (D1) check_sn->optimize_d1 Yes check_symmetry Check Molecular Symmetry check_broad->check_symmetry Yes check_viscosity Check Sample Viscosity check_broad->check_viscosity Yes check_paramagnetic Check for Paramagnetic Impurities check_broad->check_paramagnetic Yes good_spectrum Acceptable Spectrum increase_conc->good_spectrum increase_scans->good_spectrum optimize_d1->good_spectrum check_symmetry->good_spectrum Symmetric check_viscosity->good_spectrum Low Viscosity check_paramagnetic->good_spectrum None

Caption: Troubleshooting workflow for a poor ⁹⁵Mo NMR signal.

This compound ICP-MS Analysis

Frequently Asked Questions (FAQs)

Q1: What are the common interferences in ⁹⁵Mo ICP-MS analysis?

A1: The most common type of interference in ⁹⁵Mo ICP-MS is polyatomic interference. For example, ⁹⁵Mo can have isobaric overlaps from other elements or polyatomic species formed in the plasma, such as oxides.[1] One notable interference is from ⁹⁵Mo¹⁶O⁺ on the measurement of ¹¹¹Cd.[1] Matrix effects from high concentrations of other elements in the sample can also suppress or enhance the ⁹⁵Mo signal.[3][4]

Q2: How can I remove interferences in ⁹⁵Mo ICP-MS?

A2: Modern ICP-MS instruments often use collision/reaction cell technology (CCT) to remove polyatomic interferences.[5] A collision gas (like helium) can be introduced to break up polyatomic ions, or a reaction gas can be used to react with either the analyte or the interfering ion to shift it to a different mass. For stubborn interferences, triple quadrupole ICP-MS (ICP-QQQ) offers more effective removal.[2]

Q3: What are matrix effects and how can I mitigate them?

A3: Matrix effects are caused by the other components in a sample (the matrix) that can affect the accuracy of the analyte measurement.[3] These effects can be physical (e.g., viscosity affecting nebulization) or spectroscopic (e.g., signal suppression or enhancement in the plasma). Mitigation strategies include:

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components.

  • Matrix Matching: Preparing calibration standards in a matrix that closely resembles the sample matrix.

  • Internal Standardization: Adding a non-native element at a constant concentration to all samples and standards to correct for variations.

  • Optimizing Instrument Parameters: Adjusting plasma power, gas flow rates, and torch position can help minimize matrix effects.[5]

Troubleshooting Guide: ⁹⁵Mo ICP-MS
Problem Possible Causes Solutions
Inaccurate or Inconsistent Results - Isobaric or polyatomic interferences.- Matrix effects.- Improper calibration.- Use a collision/reaction cell to remove interferences.- Employ matrix mitigation techniques like dilution, matrix matching, or internal standards.- Ensure calibration standards are prepared correctly and cover the expected sample concentration range.
Poor Sensitivity - Nebulizer blockage.- Worn or incorrect pump tubing.- Dirty cones (sampler and skimmer).- Suboptimal instrument tuning.- Clean or replace the nebulizer.- Check and replace peristaltic pump tubing.- Clean the sampler and skimmer cones.- Re-tune the instrument for optimal performance.
High Background Signal - Contamination of reagents or labware.- Memory effects from previous samples.- Use high-purity acids and deionized water.- Thoroughly clean all labware.- Increase the rinse time between samples. For "sticky" elements like Mo, a more acidic rinse solution may be necessary.[6]
Signal Instability (%RSD too high) - Unstable plasma.- Pulsations in the peristaltic pump.- Air leaks in the sample introduction system.- Check the torch alignment and argon gas flows.- Replace worn pump tubing.- Check all tubing connections for leaks.
Experimental Protocol: ⁹⁵Mo Analysis in Biological Samples by ICP-MS
  • Sample Preparation (Digestion):

    • Accurately weigh a portion of the biological material (e.g., tissue, blood) into a clean digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrogen peroxide.

    • Digest the sample using a microwave digestion system following a validated temperature and pressure program.

    • After digestion, dilute the sample to a final volume with deionized water.

  • Instrument Setup and Calibration:

    • Ignite the plasma and allow the instrument to warm up and stabilize.

    • Perform daily performance checks and tuning of the ICP-MS.

    • Prepare a series of calibration standards covering the expected concentration range of ⁹⁵Mo in the samples. Matrix-match the standards if necessary.

    • Prepare a calibration blank and quality control (QC) samples.

  • Analysis:

    • Introduce the samples into the ICP-MS using an autosampler.

    • Acquire data for ⁹⁵Mo and any other isotopes of interest. Use a collision/reaction cell if interferences are expected.

    • Run QC samples at regular intervals to monitor instrument performance and accuracy.

  • Data Processing:

    • Generate a calibration curve from the standard responses.

    • Calculate the concentration of ⁹⁵Mo in the samples based on the calibration curve.

    • Apply any necessary corrections for dilutions and internal standards.

Quantitative Data Summary: ⁹⁵Mo ICP-MS Parameters
Parameter Typical Value/Range Notes
Mass-to-Charge Ratio (m/z) 94.9058Most commonly measured isotope of molybdenum.
Common Interferences Isobaric overlaps, polyatomic ions (e.g., oxides from other elements).Collision/reaction cells are effective for removal.
Detection Limits Low parts-per-billion (ppb) to parts-per-trillion (ppt)Dependent on the instrument and matrix.
Internal Standards Rhodium (¹⁰³Rh), Rhenium (¹⁸⁵Re, ¹⁸⁷Re)Should be chosen based on mass and ionization potential.

Visualization: ICP-MS Workflow for ⁹⁵Mo Analysis

G sample_prep Sample Preparation (e.g., Digestion) analysis Sample Analysis sample_prep->analysis calibration Calibration Standard Preparation icpms_setup ICP-MS Setup & Tuning calibration->icpms_setup icpms_setup->analysis data_processing Data Processing & Quantification analysis->data_processing results Final Results data_processing->results

Caption: General workflow for ⁹⁵Mo analysis using ICP-MS.

This compound Radiolabeling

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in radiolabeling?

A1: this compound is a stable isotope and is not radioactive.[7] Therefore, it is not used for traditional radiolabeling applications that require radioactive decay for detection, such as in PET or SPECT imaging. Instead, it can be used in stable isotope labeling experiments, where its incorporation into a molecule can be tracked using mass spectrometry. The radioactive isotope Molybdenum-99 (⁹⁹Mo) is the parent isotope for Technetium-99m (⁹⁹ᵐTc), which is widely used in nuclear medicine.

Q2: How can I incorporate ⁹⁵Mo into a molecule like a peptide or protein?

A2: To incorporate a metal isotope like ⁹⁵Mo into a biomolecule, a bifunctional chelating agent is typically used.[8] The chelator is first covalently attached to the peptide or protein. Then, the ⁹⁵Mo isotope is introduced, and it forms a stable coordination complex with the chelator.

Q3: What are some common chelating agents for molybdenum?

A3: While much of the literature focuses on chelators for Technetium, analogous principles apply. The choice of chelator depends on the desired coordination chemistry of molybdenum. Common chelators for radiometals include DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[9]

Troubleshooting Guide: ⁹⁵Mo Labeling
Problem Possible Causes Solutions
Low Labeling Efficiency - Incorrect pH for chelation.- Inactive or degraded chelator.- Presence of competing metal ions.- Optimize the pH of the labeling reaction. Each chelator-metal pair has an optimal pH range.- Use fresh, high-quality chelating agents.- Use metal-free buffers and deionized water to avoid contamination with competing metals.
Instability of the Labeled Compound - Weak chelation.- Degradation of the biomolecule during labeling.- Choose a chelator that forms a highly stable complex with molybdenum.- Optimize reaction conditions (temperature, incubation time) to be compatible with the stability of the peptide or protein.
Poor Purity of the Final Product - Incomplete removal of unreacted ⁹⁵Mo.- Presence of byproducts from the labeling reaction.- Use a purification method such as size-exclusion chromatography or HPLC to separate the labeled biomolecule from free ⁹⁵Mo and other impurities.
Experimental Protocol: General ⁹⁵Mo Labeling of a Peptide
  • Conjugation of Chelator to Peptide:

    • Activate the chelator (e.g., by forming an NHS-ester).

    • React the activated chelator with the peptide in a suitable buffer. The reaction typically targets primary amines (like the N-terminus or lysine (B10760008) side chains).

    • Purify the chelator-peptide conjugate using HPLC or other chromatographic techniques.

  • Labeling with ⁹⁵Mo:

    • Dissolve the purified chelator-peptide conjugate in a metal-free buffer at the optimal pH for chelation.

    • Add the ⁹⁵Mo isotope solution to the reaction mixture.

    • Incubate the reaction at the optimal temperature and for a sufficient time to allow for complex formation.

  • Purification and Quality Control:

    • Purify the ⁹⁵Mo-labeled peptide from unreacted ⁹⁵Mo and other reagents using a method like size-exclusion chromatography.

    • Confirm the identity and purity of the labeled peptide using techniques such as HPLC and mass spectrometry (to confirm the incorporation of ⁹⁵Mo).

Visualization: Signaling Pathway of Labeled Molecule (Conceptual)

This is a conceptual diagram. In a real-world application, the specifics of the signaling pathway would depend on the biomolecule to which ⁹⁵Mo is attached and its biological target.

G labeled_peptide ⁹⁵Mo-Labeled Peptide binding Binding labeled_peptide->binding receptor Cell Surface Receptor receptor->binding internalization Internalization binding->internalization signaling_cascade Intracellular Signaling Cascade internalization->signaling_cascade cellular_response Cellular Response signaling_cascade->cellular_response

Caption: Conceptual signaling pathway of a ⁹⁵Mo-labeled peptide.

References

Optimizing parameters for Molybdenum-95 isotope ratio measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Molybdenum-95 Isotope Ratio Measurements. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the double-spike technique and why is it crucial for accurate Molybdenum isotope analysis?

The double-spike technique is the most accepted method for achieving high-precision Molybdenum (Mo) isotope measurements with Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1] It involves adding a precisely calibrated mixture of two enriched Mo isotopes (commonly ⁹⁷Mo and ¹⁰⁰Mo) to the sample before any chemical processing.[2][3]

Key Advantages:

  • Corrects for Fractionation: The primary advantage is its ability to perfectly correct for isotopic fractionation (mass bias) that occurs during both instrumental analysis and laboratory procedures, such as incomplete sample recovery during column chemistry.[2][4]

  • High Precision: This method allows for accuracy and precision in the range of ~0.02‰ per atomic mass unit, with long-term external standard reproducibility reported at 0.05‰ to 0.08‰ for δ⁹⁸/⁹⁵Mo measurements.[2][4]

  • Accurate Concentration: It can also be used to determine precise Mo concentrations in the sample.[4]

Q2: What are the primary interferences affecting this compound measurements?

Interferences in MC-ICP-MS can be categorized as isobaric (isotopes of other elements at the same mass) and polyatomic (ions formed from a combination of atoms in the plasma).

  • Isobaric Interferences: The most significant direct isobaric interference on ⁹⁵Mo is from Zirconium (⁹⁵Zr), although ⁹⁵Zr is not a stable isotope. However, other isotopes of Zr and Ruthenium (Ru) can interfere with other Mo isotopes, complicating mass bias correction models. For instance, ⁹⁶Zr interferes with ⁹⁶Mo, and ⁹⁸Ru interferes with ⁹⁸Mo. Ruthenium is typically monitored on mass 99 to correct for its potential contribution.[4]

  • Polyatomic Interferences: These are often more problematic and arise from the sample matrix and plasma gases. Critical elements like Zr, Fe, Co, Ni, Cu, and Zn can form various polyatomic species (e.g., argides, oxides) that interfere with Mo isotopes.[5] An example is the formation of ⁵⁹Co³⁶Ar⁺ on mass 95.[5] Efficient chemical separation of Mo from the sample matrix is the primary strategy to eliminate these interferences.[5]

Q3: What is a typical workflow for Mo isotope analysis?

The process involves several critical stages, from sample preparation to data analysis. Each step is designed to isolate Molybdenum and ensure the highest quality measurement.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis & Data Reduction A 1. Sample Digestion B 2. Addition of ⁹⁷Mo-¹⁰⁰Mo Double Spike A->B Equilibration C 3. Anion Exchange Chromatography B->C Matrix Removal D 4. MC-ICP-MS Measurement C->D Introduction of Purified Mo E 5. Data Deconvolution & Mass Bias Correction D->E Raw Ratio Acquisition

Caption: General experimental workflow for Molybdenum isotope analysis.
Q4: What are the typical sample size and concentration requirements?

Modern MC-ICP-MS instruments are highly sensitive.

  • High-precision data (≤0.06‰, 2SD) can be achieved with as little as 5 ng of total Molybdenum injected into the instrument.[6]

  • To account for recovery losses during purification, it is recommended to process a sample size containing 30–60 ng of Mo.[6]

  • High sensitivity measurements, achieving 200–330 V per ppm of ⁹⁵Mo, have been reported using desolvating introduction systems like the Aridus II.[6]

Troubleshooting Guide

Problem: Unstable or low ⁹⁵Mo signal intensity.
Possible Cause Recommended Solution
Clogged Nebulizer/Injector Back-flush the nebulizer. If the issue persists, perform a sonicated cleaning in a mild acid or high-purity water.
Dirty/Mismatched Cones Inspect the sampler and skimmer cones for deposits. Clean them according to the manufacturer's protocol, typically involving sonication in a weak acid solution. Ensure the correct cone combination (e.g., Ni cones, Jet/X cones) is installed for your application.[7][8]
Plasma Instability Check argon gas flows (Coolant, Auxiliary, Nebulizer).[7] Ensure the plasma torch is clean and correctly positioned. Optimize RF power settings.
Sample Introduction Issues Look for air bubbles in the sample uptake tubing. Ensure the desolvating system (if used) is operating at stable temperatures and gas flows. Adding a small amount of nitrogen (N₂) gas can sometimes enhance sensitivity.[6]

Problem: Inaccurate or imprecise isotope ratios.

G cluster_causes Potential Causes cluster_solutions Solutions Start Inaccurate/Imprecise Isotope Ratios Cause1 Unresolved Interferences Start->Cause1 Cause2 Incorrect Double-Spike Correction Start->Cause2 Cause3 Poor Column Chemistry Start->Cause3 Sol1 Improve matrix separation. Monitor interfering masses (e.g., ⁹⁹Ru). Cause1->Sol1 Sol2 Verify spike calibration. Ensure spike/sample ratio is optimal (0.4-0.8). Check data deconvolution algorithm. Cause2->Sol2 Sol3 Verify >90% Mo recovery. Ensure complete removal of matrix elements. Cause3->Sol3

Caption: Troubleshooting logic for inaccurate molybdenum isotope ratios.
Problem: Suspected isobaric or polyatomic interference.

Possible Cause Recommended Solution
Isobaric Interference (e.g., from Zr, Ru) The most effective solution is to remove the interfering element during sample purification.[5] Monitor a non-interfered isotope of the problematic element (e.g., ⁹⁹Ru for Ruthenium) to apply a mathematical correction.[4] Note that corrections can add uncertainty.
Polyatomic Interference (e.g., oxides, argides) Improve the efficiency of the column chemistry procedure to achieve a cleaner separation of Mo from the sample matrix.[5] For some instruments, using a collision/reaction cell with a gas like oxygen (O₂) can effectively reduce oxide-based interferences.[9][10]
High Matrix Effects Dilute the sample if Mo concentration is sufficient. Optimize plasma conditions (e.g., use "robust" or "cool" plasma settings if available). Using specific cone combinations like Jet/X cones can mitigate matrix effects while enhancing the signal.[8]

Data Presentation & Parameters

Table 1: Typical MC-ICP-MS Operating Parameters for Mo Analysis

This table provides example settings for a Neptune MC-ICP-MS. Optimal values may vary by instrument.

ParameterTypical ValuePurpose
RF Power1300 WGenerates and sustains the argon plasma.[7]
Coolant Gas Flow16 L/minCools the outer tube of the plasma torch.[7]
Auxiliary Gas Flow0.8 L/minAdjusts the position of the plasma relative to the interface.[7]
Nebulizer Gas Flow~1.1 L/minControls sample aerosol formation and transport.[7]
Sampler/Skimmer ConesNi, 1.1mm / 0.8mmInterface between the atmospheric pressure plasma and the vacuum of the mass spectrometer.[7]
Mass ResolutionLow (~400)Sufficient for separating Mo isotopes from adjacent masses.[7]
Sample Uptake Rate~0.25 mL/minRate at which the sample is introduced to the nebulizer.[7]
Table 2: Common Interferences on Molybdenum Isotopes

A non-exhaustive list of potential interferences requiring removal via chemical separation.

Mo IsotopeIsobaric InterferencePotential Polyatomic Interferences
⁹²Mo ⁹²Zr⁵⁶Fe³⁶Ar⁺, ⁷⁶Ge¹⁶O⁺
⁹⁴Mo ⁹⁴Zr⁵⁸Fe³⁶Ar⁺, ⁵⁸Ni³⁶Ar⁺
⁹⁵Mo ⁹⁵Zr (not stable)⁵⁹Co³⁶Ar⁺, ⁷⁹Br¹⁶O⁺
⁹⁶Mo ⁹⁶Zr, ⁹⁶Ru⁶⁰Ni³⁶Ar⁺, ⁸⁰Se¹⁶O⁺
⁹⁷Mo ⁹⁷Ru (not stable)⁶¹Ni³⁶Ar⁺, ⁸¹Br¹⁶O⁺
⁹⁸Mo ⁹⁸Ru⁶²Ni³⁶Ar⁺
¹⁰⁰Mo ¹⁰⁰Ru⁶⁴Ni³⁶Ar⁺, ⁶⁴Zn³⁶Ar⁺
Table 3: Recommended Parameters for the ⁹⁷Mo-¹⁰⁰Mo Double-Spike Method
ParameterRecommended ValueRationale
Spike Isotopes ⁹⁷Mo and ¹⁰⁰MoThese isotopes are often chosen for their relative abundance and availability in enriched forms.[2][3]
Spike/Sample Molar Ratio 0.4 - 0.8This range provides the most accurate and precise isotope measurements by minimizing error propagation in the deconvolution equations.[2]
External Reproducibility ≤ 0.06‰ (2SD)Represents the long-term achievable precision for δ⁹⁸/⁹⁵Mo on reference materials.[6][8]
Data Reduction Iterative deconvolutionA three-dimensional data reduction assuming exponential laws for fractionation is typically carried out online or offline.[4]

Experimental Protocol: Molybdenum Purification via Anion Exchange Chromatography

This protocol describes a common method for separating Mo from geological or biological sample matrices using anion exchange resin (e.g., Bio-Rad AG® 1-X8).[3][11]

1. Resin Preparation and Column Setup

  • Prepare a slurry of AG® 1-X8 resin (200-400 mesh) in high-purity water.

  • Load the slurry into a clean chromatography column (e.g., Bio-Rad Poly-Prep®) to create a resin bed of approximately 2 mL.

  • Pre-clean the resin by passing several column volumes of 6 M HCl followed by high-purity water until the eluate is neutral.

  • Condition the resin by passing 5 mL of 1 M HF through the column.

2. Sample Loading

  • Ensure the digested and double-spiked sample has been evaporated to dryness and re-dissolved in 1 mL of 1 M HF. The use of 1 M HF for loading improves the retention of Mo on the resin.[12]

  • Load the 1 mL sample solution onto the conditioned resin bed.

  • Collect the load solution and rinse the sample vial with 0.5 mL of 1 M HF twice, adding these rinses to the column.

3. Matrix Elution (Wash Step)

  • Wash the column with 4 mL of 6 M HCl to elute major matrix elements like Fe, Ni, and Co.[12]

  • Add 1 mL of a 0.01 M HCl - 0.1 M HF mixture to remove any remaining Fe.[12]

  • Follow with a 3 mL rinse of 0.01 M HCl.[12] Discard all eluates from this step.

4. Molybdenum Elution (Collection Step)

  • Place a clean collection vessel beneath the column.

  • Elute the purified Molybdenum by adding 12.5 mL of 1 M HCl.[12]

  • For samples with very complex matrices, this entire column procedure may be repeated a second time to ensure high purity.[12]

5. Final Preparation for Analysis

  • Evaporate the collected Mo fraction to dryness on a hotplate at a low temperature.

  • Treat the residue with a few drops of concentrated nitric acid (HNO₃) to break down any organics from the resin.

  • Evaporate to dryness again.

  • Re-dissolve the purified Mo in a suitable dilute acid (e.g., 2% HNO₃) to the target concentration for MC-ICP-MS analysis.

References

Correcting for mass fractionation effects in Molybdenum-95 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molybdenum-95 (⁹⁵Mo) isotope analysis. The focus is on correcting for mass fractionation effects to ensure accurate and precise measurements.

Troubleshooting Guides

This section addresses common issues encountered during ⁹⁵Mo analysis and provides step-by-step solutions.

Issue 1: Inaccurate or Imprecise Isotope Ratio Measurements

Possible Cause: Inadequate correction for instrumental mass bias and laboratory-induced isotopic fractionation.

Solution:

  • Implement the Double-Spike Technique: This is the most robust method for correcting mass fractionation. It involves adding a precisely calibrated "double spike" of two enriched Mo isotopes (e.g., ⁹⁷Mo and ¹⁰⁰Mo) to the sample before any chemical processing.[1][2][3] This allows for the correction of both instrumental mass bias and any fractionation that occurs during sample purification.

  • Optimize Spike/Sample Ratio: For accurate results using the double-spike method, the molar ratio of the spike to the sample should be maintained between 0.4 and 0.8.[3] Ratios outside this range can lead to inaccurate measurements.

  • Verify Mass Spectrometer Stability: Ensure your Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) is properly tuned and stable. Monitor for flat, centered peaks for all measured masses.[4]

Issue 2: Isobaric Interferences Affecting ⁹⁵Mo Measurement

Possible Cause: Presence of elements with isotopes that have the same mass-to-charge ratio as Molybdenum isotopes. The most significant potential interferences on Mo isotopes include Zirconium (Zr), Ruthenium (Ru), Niobium (Nb), and various polyatomic ions.[1][5]

Solution:

  • Effective Sample Purification: Implement a robust chemical separation procedure to remove interfering elements before analysis. Anion exchange chromatography is a common and effective method for isolating Mo from the sample matrix.[1][6]

  • Monitor for Interferences: During MC-ICP-MS analysis, monitor masses corresponding to potential interferences. For example, monitor mass 99 for Ru to correct for its potential interference on ⁹⁶Mo, ⁹⁸Mo, and ¹⁰⁰Mo.[1][4]

  • Use High-Resolution Mode: If available on your instrument, operating in a higher mass resolution mode can help to resolve some isobaric interferences from the Mo isotopes of interest.[7]

Issue 3: Variable and Unreliable Blank Measurements

Possible Cause: Contamination from reagents, labware, or the laboratory environment.

Solution:

  • Use High-Purity Reagents: All acids and water used for sample preparation and dilution should be of the highest purity available.

  • Thoroughly Clean Labware: All beakers, vials, and pipette tips should be rigorously cleaned, typically by acid leaching.

  • Maintain a Clean Laboratory Environment: Perform all sample preparation steps in a clean lab, preferably under a laminar flow hood, to minimize airborne contamination. Total procedural blanks should be kept low (e.g., ≤0.16 ng of Mo).[8]

Frequently Asked Questions (FAQs)

Q1: What is mass fractionation and why is it a problem in this compound analysis?

A1: Mass fractionation is the process by which isotopes are separated from one another based on their mass differences. In mass spectrometry, lighter isotopes are generally transmitted and detected with slightly higher efficiency than heavier isotopes. This instrumental mass bias, along with any isotopic fractionation that occurs during sample preparation (e.g., column chemistry), can lead to inaccurate and imprecise Mo isotope ratio measurements.[1][9] Correcting for these effects is crucial for obtaining reliable data.

Q2: What are the main methods to correct for mass fractionation in Mo isotope analysis?

A2: The two primary methods are:

  • Double-Spike Technique: This is the preferred method as it corrects for both instrumental mass bias and fractionation induced during sample processing.[2][3] A spike solution with a known isotopic composition of two enriched Mo isotopes is added to the sample.

  • Standard-Sample Bracketing (SSB): In this method, the unknown sample is measured alternately with a standard solution of known isotopic composition.[10][11] The mass bias correction for the sample is then interpolated from the measurements of the bracketing standards. This method does not correct for fractionation that occurs before the measurement.

Q3: How is the delta (δ) notation used for reporting Mo isotope data?

A3: The delta notation expresses the isotopic composition of a sample relative to a standard in parts per thousand (per mil, ‰). For Molybdenum, it is typically reported as δ⁹⁸/⁹⁵Mo, calculated using the following formula:

δ⁹⁸/⁹⁵Mo (‰) = [((⁹⁸Mo/⁹⁵Mo)sample / (⁹⁸Mo/⁹⁵Mo)standard) - 1] * 1000

The most commonly used standard for δ⁹⁸/⁹⁵Mo is the NIST SRM 3134 reference material.[2][3]

Q4: What are typical precision and reproducibility values for Mo isotope analysis?

A4: With the double-spike technique and MC-ICP-MS, a long-term external reproducibility of 0.05‰ to 0.08‰ on δ⁹⁸/⁹⁵Mo measurements can be achieved.[1][3] High-precision measurements can achieve a precision of ≤0.06‰ (2SD).[8]

Quantitative Data Summary

The following tables summarize key quantitative data for Molybdenum isotope analysis.

Table 1: Isotopic Composition of Standard Reference Materials (SRMs)

Reference Materialδ⁹⁸/⁹⁵Mo (‰) relative to NIST SRM 31342 Standard Deviations (2SD)Reference
Seawater2.130.04[3]
USGS SDO-10.790.05[3]
USGS BCR-2-0.040.10[3]
SCP Science - PlasmaCal-0.420.10[12]
Johnson-Matthey pure Mo rod-0.450.12[12]
SGR-1b0.410.05[8]
NOD-P-1-0.860.03[8]
IAPSO2.070.04[8]

Table 2: Natural Abundances of Molybdenum Isotopes

IsotopeNatural Abundance (%)
⁹²Mo14.65
⁹⁴Mo9.187
⁹⁵Mo15.873
⁹⁶Mo16.673
⁹⁷Mo9.582
⁹⁸Mo24.29
¹⁰⁰Mo9.74
Data for NIST SRM 3134[12]

Experimental Protocols

Protocol 1: Molybdenum Purification using Anion Exchange Chromatography

This protocol is a generalized procedure for the separation of Mo from a sample matrix.

  • Sample Digestion: Digest the sample powder (typically 0.2-1 g) in a mixture of concentrated HF-HNO₃ and HCl-HNO₃ in a PFA vial on a hotplate.[6]

  • Double Spike Addition: Before digestion, add a calibrated ⁹⁷Mo-¹⁰⁰Mo double spike to the sample. The amount of spike should be calculated to achieve a spike/sample molar ratio between 0.4 and 0.8.[3]

  • Resin Preparation: Prepare an anion exchange resin column (e.g., Bio-Rad AG1-X8).

  • Sample Loading: Load the digested sample onto the column.

  • Matrix Elution: Elute the matrix elements from the column using an appropriate acid mixture.

  • Molybdenum Elution: Elute the purified Mo fraction using dilute HNO₃.[6]

  • Purity Check: Analyze an aliquot of the purified Mo fraction to ensure the removal of interfering elements like Zr and Ru. The Ru/Mo and Zr/Mo ratios should be much less than 1 x 10⁻⁴.[6]

Protocol 2: MC-ICP-MS Analysis for Mo Isotope Ratios

This protocol outlines the general steps for measuring Mo isotope ratios using a Multi-Collector ICP-MS.

  • Instrument Tuning: Tune the MC-ICP-MS to achieve optimal sensitivity and signal stability. A typical ⁹⁵Mo signal intensity of 200–330 V ppm⁻¹ can be achieved with a high-sensitivity setup.[8]

  • Sample Introduction: Introduce the purified Mo samples in a dilute acid matrix (e.g., 2% HNO₃) into the plasma source, often using a desolvating nebulizer system to enhance sensitivity.[13]

  • Data Acquisition: Simultaneously measure all relevant Mo isotopes (e.g., ⁹², ⁹⁴, ⁹⁵, ⁹⁶, ⁹⁷, ⁹⁸, ¹⁰⁰Mo). Also, monitor for potential interferences (e.g., ⁹⁹Ru).[1]

  • Mass Bias Correction:

    • Double-Spike Correction: Use the measured ratios of the double-spike isotopes to calculate and correct for both instrumental and laboratory-induced mass fractionation. This is typically done using an iterative data reduction scheme.

    • Standard-Sample Bracketing: Measure a standard of known isotopic composition before and after each sample. Use the average of the bracketing standards to correct for instrumental mass bias in the sample measurement.[11]

  • Data Reporting: Report the corrected Mo isotope ratios in the delta notation (δ⁹⁸/⁹⁵Mo) relative to a certified reference material like NIST SRM 3134.

Visualizations

Mass_Fractionation_Correction_Workflow cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis Sample Initial Sample Spike Add ⁹⁷Mo-¹⁰⁰Mo Double Spike Sample->Spike Accurate Spiking Digest Acid Digestion Spike->Digest Purify Anion Exchange Chromatography Digest->Purify Isolate Mo Analysis Measure Isotope Ratios (⁹²Mo to ¹⁰⁰Mo) Purify->Analysis Purified Mo Correction Data Reduction: Correct for Mass Fractionation Analysis->Correction Raw Ratios Result Final δ⁹⁸/⁹⁵Mo Value Correction->Result

Caption: Workflow for Molybdenum Isotope Analysis using the Double-Spike Method.

Standard_Sample_Bracketing_Workflow cluster_sequence Measurement Sequence cluster_calculation Data Processing Std1 Standard 1 Measurement Sample Sample Measurement Std1->Sample Avg Average Bracketing Standards Std1->Avg Std2 Standard 2 Measurement Sample->Std2 Correct Apply Correction to Sample Sample->Correct Std2->Avg Avg->Correct Final Corrected δ⁹⁸/⁹⁵Mo Correct->Final

Caption: Workflow for Standard-Sample Bracketing Correction in Mo Isotope Analysis.

References

Technical Support Center: Enhancing Molybdenum-95 Isotope Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of the Molybdenum-95 (Mo-95) isotope. Mo-95 is a stable isotope with a natural abundance of approximately 15.9% and is utilized in various research and medical applications.[1][2]

Section 1: General FAQs

Q1: What are the primary methods for separating this compound?

A1: The main techniques for separating molybdenum isotopes, including Mo-95, are physical methods that leverage the mass differences between isotopes. These include:

  • Gas Centrifuge Isotope Separation (GCIS): This high-throughput method is often used for pre-enrichment.[3]

  • Electromagnetic Isotope Separation (EMIS): A high-purity, low-throughput method suitable for achieving high enrichment levels.[3][4]

  • Plasma Separation Process (PSP): This technique uses ion cyclotron resonance for large-scale separation.[5]

  • Atomic Vapor Laser Isotope Separation (AVLIS): A high-enrichment method using lasers for selective ionization.[6][7]

  • Chemical Methods: Techniques like anion-exchange chromatography are primarily used for purification and can achieve some level of isotopic fractionation, though they are laborious for large-scale enrichment.[8][9]

Q2: Why is this compound separation challenging?

A2: Molybdenum has seven stable isotopes (92, 94, 95, 96, 97, 98, 100), all with relatively close masses.[9] This makes separating the intermediate Mo-95 isotope a complex task that often requires multiple separation steps or a combination of different techniques to achieve high purity.[3][10]

Section 2: Gas Centrifuge Isotope Separation (GCIS)

This method uses rapidly rotating cylinders to separate isotopes in a gaseous compound, typically Molybdenum Hexafluoride (MoF6). The heavier isotopes concentrate at the outer wall while the lighter ones remain closer to the center.

GCIS Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low Enrichment of Mo-95 Insufficient number of centrifuges in the cascade.Increase the number of stages in the cascade. For Mo-95, a cascade of at least five steps may be necessary to reach desired concentrations.[10]
Incorrect cascade configuration (feed point, cut).Optimize cascade parameters, including the feed flow rate, feed entry stage, and cut of each stage.[10]
Low Recovery Factor Inefficient cascade design for an intermediate isotope.The recovery factor for Mo-95 can be inherently lower than for isotopes at the ends of the mass range.[10] Re-optimize the cascade design to maximize both recovery and capacity.
Process Instability Fluctuations in feed flow or pressure.Ensure a stable and consistent feed of MoF6 gas. Implement precise pressure and flow control systems.
GCIS Performance Data
ParameterValue/RangeReference
Achievable Enrichment Up to 98% for all molybdenum isotopes[11]
Recovery Factor (Mo-95) Approximately 45% in an optimized squared-off cascade[10]
Technology Readiness High-throughput, mature technology[3]
Feed Material Molybdenum Hexafluoride (MoF6)[11]
Experimental Protocol: Conceptual GCIS for Mo-95
  • Feed Preparation: Convert elemental molybdenum into Molybdenum Hexafluoride (MoF6) gas.

  • Cascade Setup: Configure a multi-stage cascade of gas centrifuges. A squared-off cascade design is often used for separating intermediate isotopes like Mo-95.[10]

  • Injection: Introduce the MoF6 gas into the cascade at a precisely controlled feed rate and at the optimal stage.[10]

  • Centrifugation: Operate the centrifuges at high speeds. The centrifugal force causes partial separation of MoF6 molecules based on their isotopic mass.

  • Extraction: The stream slightly enriched in lighter isotopes (including Mo-95 relative to heavier isotopes) is moved to the next higher stage, while the stream enriched in heavier isotopes is moved to a lower stage.

  • Collection: Withdraw the product stream enriched in Mo-95 and the tails stream depleted of Mo-95 from the appropriate stages of the cascade.

  • Deconversion: Chemically convert the enriched MoF6 product back to molybdenum metal or oxide as required.

GCIS Workflow Diagram

GCIS_Workflow cluster_prep Preparation cluster_cascade Centrifuge Cascade cluster_output Output Mo_metal Molybdenum Metal Fluorination Fluorination Process Mo_metal->Fluorination MoF6 MoF6 Gas Fluorination->MoF6 Feed Feed Injection MoF6->Feed Centrifuge2 Stage n (Feed Stage) Feed->Centrifuge2 Centrifuge1 Stage n-1 Tails Depleted Tails Centrifuge1->Tails Centrifuge2->Centrifuge1 Heavier Fraction Centrifuge3 Stage n+1 Centrifuge2->Centrifuge3 Lighter Fraction Product Enriched Mo-95 Product Centrifuge3->Product Deconversion Deconversion to Metal/Oxide Product->Deconversion

Caption: Workflow for this compound enrichment using Gas Centrifuge Isotope Separation (GCIS).

Section 3: Electromagnetic Isotope Separation (EMIS)

EMIS technology, used in devices called calutrons, operates like a large-scale mass spectrometer. It ionizes the feed material, accelerates the ions, and separates them in a magnetic field based on their mass-to-charge ratio.[4][12]

EMIS Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low Isotope Purity Poor beam focus or overlapping isotope beams.Adjust the accelerating voltage and magnetic field strength to optimize beam trajectory and separation.[12] Ensure the collector pockets are precisely positioned.
Low Collection Efficiency Ion beam instability or divergence.Optimize the ion source to produce a stable and well-collimated ion beam. Check for and correct any fluctuations in the high-voltage or magnetic field power supplies.
Contamination in Collector Pockets Sputtering of material from collector surfaces.Use collector pocket materials designed to minimize sputtering. Optimize beam focus to prevent ions from striking surfaces other than the intended collection area.
Inconsistent Throughput Instability in the ion source or feed vaporization.Ensure a consistent and stable feed of vaporized material to the ion source. Monitor and maintain stable operating temperatures and pressures in the vaporizer and ion source.
EMIS Performance Data
ParameterValue/RangeReference
Achievable Enrichment Up to 99.9% in a single pass[3]
Throughput Milligrams to tens of grams annually per device[4]
Flexibility Can be reconfigured for different elements in weeks. Can separate all isotopes simultaneously.[13][14]
Feed Material Elemental Molybdenum (vaporized)[4]
Experimental Protocol: EMIS for Mo-95
  • Vaporization: Place the elemental molybdenum feedstock into the EMIS ion source and heat it to produce a vapor.

  • Ionization: Ionize the molybdenum vapor to create a beam of positively charged Mo+ ions.

  • Acceleration: Accelerate the ion beam to a high velocity using a strong electric field.[12]

  • Magnetic Separation: Direct the high-velocity ion beam into a vacuum chamber with a powerful, uniform magnetic field perpendicular to the beam's direction. The magnetic field forces the ions into circular paths.

  • Trajectory Differentiation: The radius of the circular path is dependent on the ion's mass; heavier isotopes like Mo-98 and Mo-100 will have a larger radius of curvature than the lighter Mo-95 isotope.[12]

  • Collection: Position specially designed collector pockets at the precise locations where the beams of the different molybdenum isotopes will arrive. The Mo-95 ions are captured in their designated pocket.[4]

  • Recovery and Purification: After the separation run, remove the collector pockets and chemically process the collected material to recover the high-purity Mo-95 isotope.[4]

EMIS Principle Diagram

EMIS_Principle cluster_separator Magnetic Field (into page) IonSource Ion Source (Vaporization & Ionization) Accelerator Accelerating Plates IonSource->Accelerator Mo+ Ions p1->p2 Collector Collector Pockets p1:e->Collector:n Mo-98/100 (Heavier) p1:e->Collector:n Mo-95 p1:e->Collector:n Mo-92/94 (Lighter) p2->p3 p3->p4 p4->p1

Caption: Principle of Electromagnetic Isotope Separation (EMIS) based on mass-to-charge ratio.

Section 4: Atomic Vapor Laser Isotope Separation (AVLIS)

AVLIS uses precisely tuned lasers to selectively ionize only the atoms of the desired isotope (Mo-95) in a vapor stream. The ionized atoms are then separated from the neutral atoms using an electric field.[6]

AVLIS Troubleshooting Guide
IssuePossible CauseRecommended Solution
Inefficient Ionization Laser frequency drift or incorrect tuning.The laser must be precisely tuned to an absorption peak unique to Mo-95.[6] Use a wavemeter and feedback system to maintain the correct wavelength.
Low laser power or fluence.Increase the power of the pump and dye lasers to ensure sufficient energy is delivered to the atomic vapor to achieve ionization.[15]
Poor Isotope Selectivity Doppler broadening of absorption lines.Cool the atomic vapor using an expansion system to reduce Doppler broadening, which can cause lasers to excite unwanted isotopes.[6]
Charge exchange between ions and neutral atoms.Optimize the density of the atomic vapor. If the vapor is too dense, a newly created Mo-95 ion can collide with a neutral Mo-98 atom (for example) and exchange an electron, neutralizing the target isotope and ionizing the unwanted one.
AVLIS Performance Data
ParameterValue/RangeReference
Achievable Enrichment High enrichment in a single step[6]
Energy Consumption Potentially 95% less than gaseous diffusion[16]
Technology Readiness Development halted for uranium; not commercially deployed.[17]
Feed Material Elemental Molybdenum (vaporized)[15]
Experimental Protocol: Conceptual AVLIS for Mo-95
  • Vaporization: Heat elemental molybdenum in a vacuum chamber to create a stream of atomic vapor.[15]

  • Laser Illumination: Direct a precisely tuned dye laser beam through the vapor. The laser wavelength is set to a specific electronic transition energy that is unique to the Mo-95 isotope due to hyperfine splitting.[6]

  • Selective Ionization: The first laser excites only the Mo-95 atoms. A second (or third) laser provides enough additional energy to ionize the excited Mo-95 atoms, leaving them with a positive charge. All other molybdenum isotopes remain electrically neutral.

  • Electrostatic Extraction: Pass the vapor stream through a strong electric field created by charged plates. The positively charged Mo-95 ions are deflected and drawn to a negatively charged collector plate.[15]

  • Collection: The neutral atoms (other Mo isotopes) pass through the electric field unaffected and are collected on a separate tails collector. The enriched Mo-95 is deposited on the product collector plate.

AVLIS Process Diagram

AVLIS_Process cluster_chamber Vaporizer Mo Vaporizer Laser Pump & Tuned Dye Lasers Separator Separator Chamber Extractor Electrostatic Extractor Product Mo-95 Product Collector Extractor->Product Ions Tails Tails Collector Extractor->Tails Neutrals

Caption: Conceptual workflow for the Atomic Vapor Laser Isotope Separation (AVLIS) process.

Section 5: Plasma Separation Process (PSP)

PSP utilizes ion cyclotron resonance to separate isotopes. In a strong magnetic field, ions will circle at a frequency specific to their mass. A tuned electric field is used to energize only the Mo-95 ions, increasing their orbital radius and allowing them to be collected separately.[5][18]

PSP Troubleshooting Guide
IssuePossible CauseRecommended Solution
Poor Isotope Separation Non-uniform magnetic field.The principle of ion cyclotron resonance requires a highly uniform magnetic field along the axis of the vacuum chamber.[18] Calibrate and adjust the superconducting magnet to ensure field uniformity.
Incorrect frequency of the electric field.The oscillating electric field must be precisely tuned to the cyclotron frequency of the Mo-95 ion.[18] Any drift will cause heating of other isotopes or inefficient heating of the target isotope.
Low Throughput Low plasma density.Optimize the plasma generation system (e.g., sputtering target, microwave antenna) to increase the density of the ion stream.[18][19]
Product Contamination Collisions within the plasma scattering ions.Adjust plasma density and collector design. While low-temperature magnetized plasma is generally stable, high densities can lead to collisions that disrupt the separation process.[19]
PSP Performance Data
ParameterValue/RangeReference
Separation Principle Ion Cyclotron Mass Discrimination[5]
Technology Readiness Operational for various stable isotopes, including molybdenum.[5]
Key Equipment Superconducting magnet, vacuum chamber, plasma source.[18][19]
Feed Material Solid Molybdenum (sputtered to form plasma)[18]
Experimental Protocol: Conceptual PSP for Mo-95
  • Plasma Generation: A solid molybdenum plate is used as a target. Sputtering or other methods are used to vaporize Mo atoms, which are then ionized by a microwave source to create a plasma containing ions of all Mo isotopes.[18]

  • Plasma Confinement: The plasma is injected into a cylindrical vacuum chamber surrounded by a powerful superconducting magnet, which generates a strong, uniform axial magnetic field.[18]

  • Ion Cyclotron Resonance: The magnetic field causes the ions to move in helical paths. The frequency of this circular motion (cyclotron frequency) is inversely proportional to the ion's mass. Lighter ions like Mo-95 will have a slightly higher cyclotron frequency than heavier ions.

  • Selective Heating: An oscillating electric field is applied perpendicular to the magnetic field. This field is tuned to the specific cyclotron frequency of Mo-95 ions.[18]

  • Orbital Expansion: The Mo-95 ions preferentially absorb energy from the electric field, causing the radius of their helical orbit to increase significantly. The orbits of the other isotopes are largely unaffected.[18]

  • Collection: The plasma flows towards a collector system. The Mo-95 ions, with their larger orbits, are more likely to be intercepted and deposited on collector plates, while the remaining plasma (depleted of Mo-95) passes through to an end plate.[18]

PSP Logical Diagram

PSP_Logic cluster_ions start Mo Plasma Injected into Uniform Magnetic Field (B) ion95 Mo-95 Ions (Cyclotron Freq. f_95) start->ion95 ion98 Mo-98 Ions (Cyclotron Freq. f_98) start->ion98 energize Apply Electric Field (E) oscillating at frequency f_E ion95->energize ion98->energize condition Is f_E == f_95? energize->condition absorb Mo-95 Ions Resonantly Absorb Energy condition->absorb Yes no_absorb Other Isotopes Do Not Absorb Energy condition->no_absorb No expand Orbital Radius of Mo-95 Increases absorb->expand no_expand Orbital Radius of Other Isotopes Unchanged no_absorb->no_expand collect Large-Orbit Mo-95 Collected on Product Plates expand->collect pass Small-Orbit Isotopes Pass to Tails Collector no_expand->pass

Caption: Logical flow of the Plasma Separation Process (PSP) using ion cyclotron resonance.

References

Technical Support Center: Addressing Matrix Effects in Molybdenum-95 Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating matrix effects during the isotopic analysis of Molybdenum-95 (⁹⁵Mo), primarily using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of ⁹⁵Mo analysis?

A1: Matrix effects are alterations in the analyte signal (⁹⁵Mo) caused by other components in the sample, known as the matrix. These effects can manifest as signal suppression (decrease) or enhancement (increase), leading to inaccurate quantification of the target analyte.[1][2] In MC-ICP-MS, matrix effects can also vary the instrumental mass discrimination, potentially shifting the measured isotopic composition.[3]

Q2: What are the common sources of matrix effects in ⁹⁵Mo analysis?

A2: Common sources include:

  • High concentrations of concomitant elements: Heavy matrix elements are a primary cause of signal suppression.[3] Elements like Zirconium (Zr), Ruthenium (Ru), Iron (Fe), Nickel (Ni), and Cobalt (Co) are known to cause polyatomic interferences on Molybdenum isotopes.[4][5]

  • Varying acid concentrations: Differences in the acid content (e.g., HNO₃) between samples and calibration standards can alter nebulization and plasma conditions, affecting signal intensity.[6]

  • Physical properties of the sample: High viscosity or dissolved solids can impact sample uptake, aerosol formation, and lead to signal drift as deposits build on the instrument's interface cones.[1][7]

  • Easily Ionizable Elements (EIEs): High concentrations of elements with low ionization potentials (e.g., Na, K, Ca, Mg) can alter plasma characteristics and suppress the analyte signal.[8]

Q3: How can I identify if my ⁹⁵Mo analysis is impacted by matrix effects?

A3: Indicators of matrix effects include:

  • Poor Internal Standard Recovery: If the signal of an internal standard, added at a constant concentration to all samples, shows significant and inconsistent variation, it points to matrix-induced signal suppression or enhancement.

  • Inaccurate Certified Reference Material (CRM) Results: Analyzing a CRM with a known ⁹⁵Mo concentration and a matrix similar to your samples is a direct way to assess accuracy. Deviation from the certified value suggests uncorrected interferences.

  • Failed Spike Recovery Test: Add a known amount of ⁹⁵Mo standard to a sample (spiking) and measure the recovery. A recovery significantly different from 100% indicates a matrix effect.[9]

  • Non-linear Standard Addition Curve: The method of standard additions can compensate for matrix effects, but if the resulting calibration curve is non-linear, it may indicate a severe or complex interference.[1]

  • Signal Drift During Analysis: A continuous decrease in signal over an analytical run can indicate clogging of the sampler and skimmer cones by matrix components.[7]

Q4: What are the primary strategies to mitigate matrix effects for ⁹⁵Mo?

A4: A combination of approaches is often most effective:

  • Sample Preparation: Physically remove interfering matrix components before analysis using techniques like ion-exchange chromatography.[6][10]

  • Sample Dilution: Diluting the sample reduces the concentration of all matrix components, minimizing their impact. This is often the simplest first step, provided the ⁹⁵Mo concentration remains high enough for precise measurement.[1][3]

  • Instrumental Techniques: Use advanced hardware like collision/reaction cells (CRC) to remove spectral interferences in the gas phase.[1][11]

  • Correction & Normalization: Employ methods like internal standardization or the double-spike technique to correct for signal fluctuations and instrumental mass bias.[1][12]

Section 2: Troubleshooting Guide

Issue / Observation Possible Cause(s) Recommended Solution(s)
Poor Precision & Reproducibility Inconsistent sample introduction due to high viscosity; variable signal suppression from diverse matrices.1. Dilute samples to reduce matrix load.2. Implement an internal standard to correct for signal fluctuations.3. Optimize pump tubing and sample uptake rate to ensure stable flow.[13][14]
Inaccurate Results for CRMs Uncorrected spectral overlaps (e.g., from ZrO⁺) or non-spectral suppression/enhancement.[11]1. Implement or optimize collision/reaction cell (CRC) parameters.2. Improve the efficiency of matrix separation via ion exchange.3. Use matrix-matched calibration standards.[15]
Signal Suppressed in High-Salt or Biological Samples Space-charge effects in the ion beam caused by a high density of matrix ions; EIE effects altering plasma conditions.[7][8]1. Use a more robust sample purification protocol to remove salts.2. Dilute the sample significantly.3. Optimize plasma conditions (e.g., increase RF power, reduce nebulizer flow) for a hotter, more robust plasma.[15]
Memory Effects (Carryover) Molybdenum and other matrix elements adsorbing to sample introduction components (tubing, spray chamber, torch).1. Increase rinse time between samples.2. Use a more aggressive rinse solution (e.g., higher acid concentration).3. Conduct a washout study with your highest concentration standard to determine the necessary rinse time.[13]

Section 3: Key Mitigation Strategies & Experimental Protocols

Strategy 1: Sample Purification via Ion-Exchange Chromatography

Separating molybdenum from the sample matrix is a highly effective way to eliminate interferences. Anion-exchange chromatography is commonly used for this purpose.

Detailed Protocol: Molybdenum Purification using Anion-Exchange Resin

This protocol is adapted from established methods for purifying Mo from geological and environmental samples.[6][16][17]

  • Resin Preparation:

    • Use a suitable anion-exchange resin (e.g., Bio-Rad AG® 1-X8 or D301 resin).[17][18]

    • Prepare a column with the resin.

    • Pre-condition the resin by washing sequentially with high-purity water, acid (e.g., HCl or HNO₃), and then equilibrate with the loading buffer specified for your sample type.[19][20]

  • Sample Loading:

    • Ensure the sample is fully digested and filtered (0.45 µm) to remove particulates.

    • Adjust the sample's pH and acid concentration to match the equilibration buffer to ensure Mo is retained on the column.

    • If using the double-spike technique, the spike should be added before this purification step to correct for any isotopic fractionation during the process.[18][21]

    • Slowly load the sample onto the column.

  • Matrix Wash:

    • Wash the column with a solution designed to elute matrix cations and weakly bound anions while retaining molybdenum. The exact composition will depend on the sample matrix but often involves dilute acids.

  • Molybdenum Elution:

    • Elute the purified molybdenum using a stronger acid solution (e.g., a higher concentration of HNO₃).

    • Collect the eluate in a clean vessel.

  • Post-Elution:

    • Evaporate the collected fraction to dryness and reconstitute in a dilute acid (e.g., 2% HNO₃) for MC-ICP-MS analysis.

Strategy 2: The Double-Spike Technique for High-Precision Isotope Analysis

The double-spike (DS) method is the most robust technique for correcting instrumental mass fractionation, enabling highly precise and accurate isotope ratio measurements.[12][22]

Methodology Overview:

  • Spike Preparation: A "double spike" is an artificially created isotopic mixture of two enriched Mo isotopes (e.g., ⁹⁷Mo and ¹⁰⁰Mo).[12]

  • Spiking the Sample: A precisely known amount of the double spike is added to the sample prior to any chemical processing (digestion, chromatography).[21]

  • Chemical Purification: The spiked sample is purified as described in Strategy 1. The DS corrects for any isotopic fractionation that occurs during this column chemistry.[18]

  • Mass Spectrometry: The purified sample is analyzed on the MC-ICP-MS. At least four molybdenum isotopes are measured simultaneously.

  • Data Deconvolution: A set of iterative equations is used to mathematically separate the natural isotopic fractionation of the sample from the instrumental mass fractionation and the known isotopic composition of the added spike.[21] This allows for a highly accurate determination of the sample's true δ⁹⁸/⁹⁵Mo value. Optimal spike/sample molar ratios, typically between 0.4 and 0.8, are required for the most accurate measurements.[12]

Section 4: Data Presentation & Performance Metrics

Quantitative data is summarized to provide benchmarks for analytical performance.

Table 1: Typical Performance Metrics for MC-ICP-MS Analysis of Molybdenum Isotopes

ParameterTypical ValueNotes
External Reproducibility (δ⁹⁸/⁹⁵Mo)0.05‰ to 0.09‰ (2SD)Represents the long-term precision based on repeated measurements of standards.[5][12][23]
Long-term Precision (Low Concentration)0.06‰ (2SD)Achievable for concentrations as low as 10 ng/g⁻¹ with advanced instrumentation.[24]
Minimum Mo Required (Double Spike)~1 µgFor achieving high-precision results with standard nebulizers.[21]

Table 2: Example Instrumental Parameters for Molybdenum Analysis by MC-ICP-MS

ParameterSettingReference
Plasma Conditions
RF Power1300 W[6]
Coolant Argon Gas Flow16 L/min[6]
Auxiliary Argon Gas Flow0.8 L/min[6]
Nebulizer Argon Gas Flow~1.1 L/min (Optimized)[6]
Sample Introduction
Sample Uptake Rate~0.25 mL/min[6]
Sampler & Skimmer ConesNickel (Ni)[6]
Mass Spectrometer
Mass ResolutionLow (~400)[6]
Analysis ModeStatic multi-collection[25]

Section 5: Visual Workflows and Diagrams

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow start Sample Receipt screen Initial Analysis / Screening start->screen check Matrix Effects Suspected? (e.g., Poor CRM recovery, signal drift) screen->check dilute Strategy 1: Sample Dilution check->dilute Yes acquire Data Acquisition (MC-ICP-MS) check->acquire No matrix_match Strategy 2: Matrix-Matched Standards dilute->matrix_match purify Strategy 3: Sample Purification (Ion-Exchange Chromatography) matrix_match->purify instrument Strategy 4: Instrumental Correction (Collision/Reaction Cell) purify->instrument correct Strategy 5: Normalization (Internal Standard / Double Spike) instrument->correct correct->acquire report Final Data Analysis & Reporting acquire->report

Caption: Decision workflow for identifying and mitigating matrix effects in ⁹⁵Mo analysis.

Mechanism of Collision/Reaction Cell (CRC) Technology

CRC_Mechanism cluster_plasma Ion Source (Plasma) cluster_crc Collision/Reaction Cell (QCell) cluster_quad Quadrupole Mass Filter ions ⁹⁵Mo⁺ (Analyte) + ZrO⁺ (Interference) collision_gas Collision Mode Inert Gas (He) In ions->collision_gas Path 1 reaction_gas Reaction Mode Reactive Gas (H₂) In ions->reaction_gas Path 2 ked Kinetic Energy Discrimination (KED) ZrO⁺ loses more energy via collisions collision_gas->ked collision_out ⁹⁵Mo⁺ (High Energy) ZrO⁺ (Low Energy) ked->collision_out quad_filter Energy/Mass Filtering Removes low-energy ions (KED) or reaction products (Reaction) collision_out->quad_filter reaction Chemical Reaction ZrO⁺ + H₂ -> Zr⁺ + H₂O reaction_gas->reaction reaction_out ⁹⁵Mo⁺ (Unreacted) Zr⁺ (Resolved by Quad) reaction->reaction_out reaction_out->quad_filter detector Detector Clean ⁹⁵Mo⁺ Signal quad_filter->detector

Caption: Comparison of collision and reaction modes for interference removal in a CRC.

References

Calibration strategies for quantitative Molybdenum-95 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in quantitative Molybdenum-95 (⁹⁵Mo) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during quantitative ⁹⁵Mo analysis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Stability / Precision 1. Dirty Spray Chamber: Inadequate drainage can lead to poor precision.[1] 2. Contaminated Pre-optic Windows: Buildup on windows reduces light transmission, causing reduced sensitivity and poor precision.[1] 3. Unstable Plasma Conditions: Fluctuations in gas flow or power can affect signal stability.1. Clean the Spray Chamber: Ensure the liquid runs down as a uniform film. If droplets are observed, the spray chamber requires cleaning.[1] 2. Inspect and Clean Optics: Regularly check and clean the pre-optic windows to maintain sensitivity.[1] 3. Optimize Instrument Parameters: Verify and stabilize gas flows and plasma power according to the manufacturer's recommendations.
Inaccurate Results / Poor Recovery 1. Isobaric Interferences: Overlap of isotopic masses from other elements (e.g., Zirconium (Zr), Ruthenium (Ru)) can lead to artificially high readings.[2] 2. Matrix Effects: The sample matrix can suppress or enhance the Mo signal.[3] 3. Incomplete Sample Digestion: Molybdenum may not be fully liberated from the sample matrix. 4. Mass-Dependent Fractionation: Sub-optimal recovery of Mo during chemical separation can alter the isotopic ratios.[4]1. Chemical Separation: Implement ion-exchange chromatography to separate Mo from interfering elements like Zr and Ru before analysis.[2][4][5] 2. Isotope Dilution: Use an enriched isotopic spike (e.g., ⁹⁷Mo or ¹⁰⁰Mo) to correct for matrix effects and recovery losses. 3. Optimize Digestion Protocol: Ensure the chosen acid mixture and heating parameters are sufficient for the sample type. 4. Ensure High-Yield Separation: Aim for near 100% recovery during the chemical separation process to minimize fractionation.[3]
High Background / Contamination 1. Contaminated Reagents: Acids, water, and other reagents can contain trace amounts of Mo.[6] 2. Contaminated Labware: Pipette tips, sample tubes, and flasks can be sources of contamination.[6] 3. Analyst-Introduced Contamination: Hair, skin cells, and dust from clothing can introduce trace elements.[6] 4. Memory Effects: Carryover from a previous high-concentration sample.[6]1. Use High-Purity Reagents: Employ trace metal grade acids and ultra-pure water for all sample and standard preparations.[6] 2. Acid-Leach Labware: Rinse or soak labware in dilute nitric acid, followed by a thorough rinse with de-ionized water before use.[6] 3. Maintain Clean Lab Practices: Use appropriate personal protective equipment (gloves, lab coat) in a clean environment. 4. Implement Rigorous Washout Procedures: Run blank solutions between samples to ensure the system is clean and monitor for carryover.
Calibration Curve Failure 1. Unstable Standards: Molybdenum standards, particularly in dilute nitric acid, can have limited stability.[1] 2. Incompatible Standard Matrix: The matrix of the calibration standards does not match the sample matrix. 3. Incorrect Standard Preparation: Errors in serial dilutions or weighing can lead to an inaccurate calibration curve.1. Prepare Fresh Standards: Prepare calibration standards containing Mo, Ti, Sb, and Sn more frequently when in a dilute nitric acid matrix due to their lower stability.[1] 2. Matrix-Match Standards: Whenever possible, prepare calibration standards in a matrix that closely resembles the final sample solution. 3. Verify Preparation Procedures: Use calibrated pipettes and analytical balances. Perform serial dilutions carefully and consider using a second source to verify standard concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable calibration strategy for quantitative ⁹⁵Mo analysis?

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the most robust and accurate method.[7] It involves adding a known amount of an enriched Mo isotope (the "spike," e.g., ⁹⁷Mo or ¹⁰⁰Mo) to the sample. By measuring the altered isotopic ratio (e.g., ⁹⁵Mo/⁹⁷Mo), the original concentration of ⁹⁵Mo can be calculated with high precision. This method internally corrects for sample loss during preparation and for matrix-induced signal suppression or enhancement.

Q2: How can I minimize isobaric interferences on ⁹⁵Mo?

The primary isobaric interferences on Molybdenum isotopes come from Zirconium (⁹²Zr, ⁹⁴Zr, ⁹⁶Zr) and Ruthenium (⁹⁶Ru, ⁹⁸Ru, ¹⁰⁰Ru).[2] The most effective way to minimize these is through chemical separation before analysis. A two-stage anion exchange chromatography is a common and effective procedure for separating Mo from these interfering elements.[4]

Q3: What are "matrix effects" and how can I control them?

Matrix effects occur when components of the sample, other than the analyte of interest, alter the instrument's response to the analyte.[3] This can lead to inaccurate quantification. Strategies to control matrix effects include:

  • Isotope Dilution: As mentioned, this is an excellent way to correct for matrix effects.

  • Matrix Matching: Preparing calibration standards in a solution that mimics the sample's matrix.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Chemical Separation: Removing the bulk of the sample matrix before analysis.[8]

Q4: What are the advantages of using Multi-Collector ICP-MS (MC-ICP-MS) for ⁹⁵Mo analysis?

MC-ICP-MS offers high precision for isotope ratio measurements, which is crucial for the isotope dilution technique.[8] It allows for the simultaneous measurement of multiple Mo isotopes, enabling precise and accurate determination of isotopic ratios needed for quantification.

Q5: How often should I prepare new calibration standards?

Calibration standards containing molybdenum, especially in a dilute nitric acid matrix, should be prepared frequently due to their lower stability.[1] It is good practice to prepare fresh working standards daily from a more concentrated stock solution.

Experimental Protocols

Protocol 1: Isotope Dilution Analysis of ⁹⁵Mo

This protocol outlines the key steps for quantitative analysis of ⁹⁵Mo using the isotope dilution method with MC-ICP-MS.

  • Sample Weighing: Accurately weigh a known amount of the homogenized sample into a clean digestion vessel.

  • Spike Addition: Add a precise amount of a calibrated enriched ⁹⁷Mo or ¹⁰⁰Mo isotopic spike solution to the sample. The amount of spike should be chosen to yield a ⁹⁵Mo/⁹⁷Mo (or ⁹⁵Mo/¹⁰⁰Mo) ratio close to unity for optimal analytical precision.

  • Sample Digestion: Digest the sample-spike mixture using an appropriate acid mixture (e.g., HNO₃, HF, HClO₄) and heating method until the sample is completely dissolved.

  • Chemical Separation (Anion Exchange Chromatography):

    • Prepare an anion exchange column (e.g., TEVA resin).

    • Condition the column with appropriate acids (e.g., 0.4 M HCl–0.5 M HF).[4]

    • Load the digested sample solution onto the column.

    • Wash the column with a specific acid mixture to elute matrix and interfering elements (like Zr).

    • Elute the purified Molybdenum fraction using a different acid or concentration.

  • Mass Spectrometric Analysis (MC-ICP-MS):

    • Dilute the purified Mo fraction to a suitable concentration for analysis (typically in 2% HNO₃).

    • Analyze the sample using MC-ICP-MS, measuring the ion beams for ⁹⁵Mo and the spike isotope (e.g., ⁹⁷Mo) simultaneously.

    • Correct for instrumental mass bias using a standard-sample bracketing approach or a double-spike method.[3]

  • Concentration Calculation: Calculate the concentration of Molybdenum in the original sample using the following isotope dilution equation:

    Concentration = (Spike Amount × (Rₛₚ - Rₘ × Aₛₚ_spike)) / (Sample Weight × (Rₘ - Rₙ) × Aₙ_sample)

    Where:

    • Rₛₚ = Abundance ratio of the spike

    • Rₘ = Measured abundance ratio in the mixture

    • Rₙ = Natural abundance ratio

    • Aₛₚ_spike = Atomic weight of the spike

    • Aₙ_sample = Atomic weight of the sample element

Visualizations

Experimental_Workflow_IDMS start Start sample_prep Sample Weighing & Homogenization start->sample_prep spike Add Enriched Isotopic Spike sample_prep->spike digestion Acid Digestion spike->digestion separation Chemical Separation (Ion Exchange) digestion->separation analysis MC-ICP-MS Analysis separation->analysis calculation Concentration Calculation analysis->calculation end End calculation->end

Caption: Workflow for Quantitative ⁹⁵Mo Analysis using Isotope Dilution.

Troubleshooting_Logic start Inaccurate Quantitative Results check_blanks Are Blanks High? start->check_blanks check_precision Is Precision Poor (High %RSD)? check_blanks->check_precision No contamination Source Contamination: - Reagents - Labware - Memory Effects check_blanks->contamination Yes check_recovery Is Recovery Low? check_precision->check_recovery No instability Instrument Instability: - Dirty Cones/Spray Chamber - Plasma Conditions check_precision->instability Yes interferences Interferences / Matrix Effects - Isobaric Overlap (Zr, Ru) - Signal Suppression check_recovery->interferences No separation_issue Inefficient Chemical Separation or Incomplete Digestion check_recovery->separation_issue Yes

References

Technical Support Center: Molybdenum-95 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Molybdenum-95 (⁹⁵Mo) NMR experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges related to background noise and signal acquisition in ⁹⁵Mo NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why are my ⁹⁵Mo NMR signals so broad and noisy?

A1: The primary reason for broad signals in ⁹⁵Mo NMR is that the ⁹⁵Mo nucleus is quadrupolar (spin I = 5/2).[1][2] Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, which interacts with the local electric field gradient (EFG) at the nucleus. This interaction, known as quadrupolar coupling, often leads to rapid nuclear relaxation and significant line broadening.[2][3] However, in highly symmetric molecular environments, the EFG can be small, resulting in sharper signals.[1]

Q2: What is "acoustic ringing" and how can it affect my ⁹⁵Mo experiment?

A2: Acoustic ringing is a type of artifact in pulsed NMR experiments that originates from the mechanical vibrations of the probe coil and other components after a radiofrequency (RF) pulse.[4] These vibrations can induce a voltage in the receiver coil that appears as a decaying sinusoidal signal, which can interfere with or obscure the actual NMR signal (FID). This is particularly problematic for broad signals or signals close to the transmitter frequency. Strategies to suppress acoustic ringing include using a phase-inverted pulse after the main transmitter pulse.[5]

Q3: How does the choice of magnetic field strength impact my ⁹⁵Mo NMR results?

A3: Higher magnetic field strengths are generally advantageous for ⁹⁵Mo NMR.[6] They lead to a larger Larmor frequency, which increases the separation between different molybdenum signals and can help to resolve overlapping peaks. For quadrupolar nuclei like ⁹⁵Mo, the second-order quadrupolar broadening is inversely proportional to the magnetic field strength, meaning higher fields result in narrower lines. Furthermore, signal sensitivity increases significantly at higher fields.[6]

Q4: Can I use standard NMR data processing techniques to reduce noise?

A4: Yes, several data processing techniques can be applied to improve the signal-to-noise ratio (SNR) in your ⁹⁵Mo NMR spectra. A common method is to multiply the Free Induction Decay (FID) by a weighting function, such as an exponential function, before Fourier transformation. This technique, known as "matched filtration," can optimize the SNR but at the cost of increased line width.[7] Baseline correction is another crucial step to remove low-frequency distortions from the spectrum.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common sources of noise in your ⁹⁵Mo NMR experiments.

Guide 1: Poor Signal-to-Noise Ratio (SNR)

Problem: The acquired spectrum has a very low SNR, making it difficult to distinguish signals from the baseline noise.

Potential Cause Recommended Solution Relevant Experimental Parameters
Insufficient number of scansIncrease the number of transients collected. The SNR improves with the square root of the number of scans.[8][9]Number of Scans (ns)
Low sample concentrationIncrease the concentration of the molybdenum complex in your sample, if possible.Sample Preparation
Sub-optimal probe tuningEnsure the NMR probe is correctly tuned to the ⁹⁵Mo frequency and matched to the impedance of the spectrometer.Probe Tuning and Matching
Incorrect pulse sequenceFor solid-state samples, consider using sensitivity-enhancement pulse sequences like the Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG).[10]Pulse Program
Long relaxation delayIf the longitudinal relaxation time (T₁) is short, a shorter relaxation delay (D1) can be used to acquire more scans in a given time.[6]Relaxation Delay (D1)
Inefficient data processingApply an appropriate line broadening (LB) or exponential multiplication factor to the FID before Fourier transform to enhance SNR.[7]Line Broadening (LB)
Guide 2: Excessive Line Broadening

Problem: The observed ⁹⁵Mo signals are significantly broader than expected, leading to poor resolution.

Potential Cause Recommended Solution Relevant Experimental Parameters
Quadrupolar broadeningThis is an intrinsic property of the ⁹⁵Mo nucleus. For solid samples, employ Magic Angle Spinning (MAS) to average out anisotropic interactions.[6] Using a higher magnetic field spectrometer will also reduce second-order quadrupolar broadening.[3]Magic Angle Spinning (MAS) Rate, Magnetic Field Strength
Chemical Shift Anisotropy (CSA)In solid-state NMR, CSA contributes to line broadening. MAS is effective at averaging CSA.Magic Angle Spinning (MAS) Rate
Dipolar couplingIf your sample contains other abundant nuclei like ¹H or ¹⁹F, their dipolar coupling to ⁹⁵Mo can cause broadening. Use high-power heteronuclear decoupling during acquisition.[11]Decoupling Power and Sequence
Inhomogeneous magnetic fieldShim the magnetic field to improve its homogeneity across the sample volume.Shimming
Sample heterogeneityFor solid samples, ensure the material is a well-defined, crystalline phase. Amorphous materials or multiple phases can lead to a distribution of molybdenum environments and broader lines.[3]Sample Preparation

Experimental Protocols

Protocol 1: Standard Solid-State ⁹⁵Mo MAS NMR Experiment for Noise Reduction

This protocol outlines a general methodology for acquiring a solid-state ⁹⁵Mo NMR spectrum with an emphasis on minimizing noise.

  • Sample Preparation:

    • Ensure the sample is a homogenous, crystalline powder.

    • Pack the sample tightly into an appropriate MAS rotor (e.g., 7.5 mm).

  • Spectrometer Setup:

    • Insert the sample into a high-field NMR spectrometer (e.g., 14.1 T or higher).[6]

    • Carefully tune and match the NMR probe to the ⁹⁵Mo frequency (e.g., 39.03 MHz at 14.1 T).

  • Acquisition Parameters:

    • Set the Magic Angle Spinning (MAS) rate to an appropriate value (e.g., 5.0 kHz).[6]

    • Use a simple one-pulse experiment or a QCPMG sequence for sensitivity enhancement.

    • Determine the 90° pulse width for ⁹⁵Mo.

    • Set the relaxation delay (D1) based on the estimated T₁ of the sample (e.g., 4 seconds).[6]

    • Acquire a large number of scans to achieve a good SNR (e.g., 82,000 transients).[6]

  • Data Processing:

    • Apply a line broadening factor (e.g., 1000 Hz) to the FID to improve the SNR.[6]

    • Perform Fourier transformation.

    • Phase the resulting spectrum.

    • Apply a baseline correction algorithm.

Parameter Example Value (from MoS₂ study) [6]Purpose
Magnetic Field14.1 TImprove sensitivity and resolution
⁹⁵Mo Frequency39.03 MHz-
MAS Rate5.0 kHzAverage anisotropic interactions
Relaxation Delay (D1)4 sAllow for sufficient relaxation between pulses
Number of Scans82,000Improve Signal-to-Noise Ratio
Line Broadening (LB)1000 HzImprove Signal-to-Noise Ratio in processing

Visualizations

Logical Flow for Troubleshooting Poor SNR

G start Start: Poor SNR in ⁹⁵Mo Spectrum check_scans Increase Number of Scans? start->check_scans check_probe Check Probe Tuning and Matching? check_scans->check_probe No/Still Poor end SNR Improved check_scans->end Yes check_sample Optimize Sample Concentration? check_probe->check_sample No/Still Poor check_probe->end Yes use_qcmpg Use Sensitivity Enhancement (e.g., QCPMG)? check_sample->use_qcmpg No/Still Poor check_sample->end Yes process_data Apply Line Broadening in Processing? use_qcmpg->process_data No/Still Poor use_qcmpg->end Yes process_data->end Yes

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Sources of Noise and Mitigation Strategies

G cluster_sources Sources of Noise & Broadening cluster_mitigation Mitigation Strategies quad Quadrupolar Effects mas Magic Angle Spinning (MAS) quad->mas high_field High Magnetic Field quad->high_field csa Chemical Shift Anisotropy (CSA) csa->mas dipolar Dipolar Coupling (e.g., to ¹H, ¹⁹F) decoupling Heteronuclear Decoupling dipolar->decoupling acoustic Acoustic Ringing pulse_tricks Pulse Sequence Design (e.g., phase-inverted pulse) acoustic->pulse_tricks thermal Thermal Noise signal_avg Signal Averaging (more scans) thermal->signal_avg

Caption: Relationship between noise sources and mitigation techniques.

References

Refinement of protocols for Molybdenum-95 tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Molybdenum-95 (⁹⁵Mo) tracer experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the planning, execution, and analysis of ⁹⁵Mo tracer experiments.

1. Experimental Design & Protocol Refinement

  • Q1: How do I determine the optimal dose of ⁹⁵Mo tracer for my in vivo study? A1: The optimal dose depends on the biological system, the analytical sensitivity of your mass spectrometer, and the expected level of molybdenum incorporation. For metabolic studies in humans, a common approach is the double tracer technique, where one isotope (e.g., ⁹⁶Mo) is administered orally and another (e.g., ⁹⁵Mo) is given intravenously.[1] A minimum detectable concentration in plasma is often around 2 ng/mL.[2] It is recommended to start with a low dose and perform pilot studies to determine the dose that provides a detectable isotopic enrichment without perturbing the natural molybdenum metabolism.

  • Q2: I am observing high variability in my results between replicates. What are the potential causes? A2: High variability can stem from several sources:

    • Inconsistent Tracer Administration: Ensure precise and consistent administration of the ⁹⁵Mo tracer across all experimental units.

    • Sample Heterogeneity: Biological tissues can have heterogeneous molybdenum distribution. Ensure consistent sample collection and homogenization procedures.

    • Contamination: Molybdenum is a trace element, and contamination from labware or reagents can introduce significant variability. Use metal-free labware and high-purity reagents.

    • Analytical Instability: Fluctuations in instrument performance can lead to variable results. Regular calibration and quality control checks are crucial.

2. Sample Preparation

  • Q3: My sample matrix is complex (e.g., blood, tissue). How can I efficiently separate molybdenum for isotopic analysis? A3: Anion exchange chromatography is a widely used and effective method for separating molybdenum from complex matrices.[3] A two-stage anion exchange chromatographic procedure can be employed for purification from silicate (B1173343) and metal matrices.

  • Q4: I am experiencing low recovery of molybdenum after sample purification. What can I do to improve it? A4: Low recovery can be due to incomplete sample digestion, improper pH or resin for chromatography, or loss of sample during transfer steps.

    • Digestion: Ensure complete digestion of the sample matrix to release all molybdenum. This may require strong acids and high temperatures.

    • Chromatography: Optimize the anion exchange chromatography protocol. This includes selecting the appropriate resin, acid conditions, and elution volumes. For instance, TEVA resin has been successfully used for Mo purification.

    • Handling: Minimize sample transfer steps and use meticulous techniques to avoid loss.

3. Mass Spectrometry Analysis

  • Q5: I am observing isobaric interferences during my MC-ICP-MS analysis. How can I mitigate this? A5: Isobaric interferences, particularly from oxides of other elements, can be a significant issue. For example, when using Negative Thermal Ionization Mass Spectrometry (N-TIMS), interferences from oxides containing heavier oxygen isotopes can occur.[4]

    • Instrument Resolution: Use a high-resolution mass spectrometer to separate the ⁹⁵Mo peak from interfering peaks.

    • Collision/Reaction Cell (CRC): Employ a CRC with a suitable gas (e.g., oxygen) to react with interfering ions and shift them to a different mass, or to promote the formation of MoO₃⁻ for N-TIMS analysis.

    • Correction Equations: Apply mathematical corrections based on the measured intensities of other isotopes of the interfering element.

  • Q6: The precision of my isotope ratio measurements is poor. How can I improve it? A6: Poor precision can be caused by low signal intensity, instrument instability, or inadequate data acquisition parameters.

    • Double-Spike Technique: This is a powerful method to correct for instrumental mass fractionation and improve precision. It involves adding a known amount of an artificial mixture of two other molybdenum isotopes (e.g., ⁹⁷Mo and ¹⁰⁰Mo) to the sample.

    • Instrument Tuning: Optimize instrument parameters such as RF power, gas flow rates, and lens settings for maximum and stable molybdenum ion signal.[5]

    • Data Acquisition: Increase the number of measurement cycles and use appropriate integration times to improve counting statistics.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data encountered in ⁹⁵Mo tracer experiments for easy comparison.

Table 1: Natural Abundance of Stable Molybdenum Isotopes

IsotopeNatural Abundance (%)
⁹²Mo14.77
⁹⁴Mo9.23
⁹⁵Mo15.90
⁹⁶Mo16.68
⁹⁷Mo9.56
⁹⁸Mo24.19
¹⁰⁰Mo9.67

Source: Data compiled from multiple sources.

Table 2: Typical Instrumental Parameters for Molybdenum Isotope Analysis

ParameterMC-ICP-MSN-TIMS
Instrument Nu Plasma, NeptuneTriton
RF Power 1200-1300 WN/A
Sample Introduction Nebulizer with spray chamberDouble filament assembly
Typical Sample Amount 10-100 ng Mo100-500 ng Mo
Achievable Precision (2SD) 0.05‰ for δ⁹⁸/⁹⁵Mo10-33 ppm for various isotope ratios[4]

Note: These are typical ranges and optimal conditions may vary depending on the specific instrument and application.

Experimental Protocols

Detailed Methodology: Double Tracer Molybdenum Metabolism Study

This protocol is adapted from studies investigating molybdenum metabolism in humans.[1][2]

  • Tracer Preparation: Prepare sterile solutions of enriched ⁹⁵Mo and ⁹⁶Mo of known concentrations.

  • Subject Preparation: Subjects should fast overnight prior to the study.

  • Tracer Administration:

    • Administer a known amount of ⁹⁶Mo tracer orally.

    • Simultaneously, administer a known amount of ⁹⁵Mo tracer intravenously.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

  • Sample Processing:

    • Separate plasma from whole blood by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Molybdenum Separation: Purify molybdenum from the plasma matrix using a validated anion exchange chromatography method.

  • Isotope Analysis:

    • Analyze the purified molybdenum samples using a high-precision mass spectrometer (MC-ICP-MS or N-TIMS).

    • Measure the isotopic ratios of ⁹⁵Mo/⁹⁸Mo and ⁹⁶Mo/⁹⁸Mo.

  • Data Analysis:

    • Calculate the enrichment of ⁹⁵Mo and ⁹⁶Mo in each plasma sample relative to the baseline (time 0) sample.

    • Use compartmental modeling to determine pharmacokinetic parameters such as absorption, distribution, and elimination rates of molybdenum.

Visualizations

Molybdenum Cofactor (Moco) Biosynthesis Pathway

Moco_Biosynthesis GTP GTP cPMP cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP MOCS1A/B MPT Molybdopterin (MPT) cPMP->MPT MOCS2A/B MOCS3 MPT_AMP Adenylated MPT MPT->MPT_AMP G-domain (Gephyrin) Moco Molybdenum Cofactor (Moco) MPT_AMP->Moco E-domain (Gephyrin) Sulfite_Oxidase Sulfite Oxidase (Active Enzyme) Moco->Sulfite_Oxidase Assembly Molybdate Molybdate (MoO4^2-) Molybdate->Moco E-domain (Gephyrin)

Caption: A simplified diagram of the Molybdenum Cofactor (Moco) biosynthesis pathway in humans.

General Experimental Workflow for ⁹⁵Mo Tracer Studies

Mo95_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Interpretation exp_design Experimental Design - Define objectives - Select model system - Determine tracer dose protocol_dev Protocol Development - Sample collection timing - Storage conditions exp_design->protocol_dev tracer_admin ⁹⁵Mo Tracer Administration protocol_dev->tracer_admin sample_collect Sample Collection (e.g., blood, tissue) tracer_admin->sample_collect sample_prep Sample Preparation - Digestion - Mo Purification sample_collect->sample_prep ms_analysis Mass Spectrometry (MC-ICP-MS or N-TIMS) sample_prep->ms_analysis ratio_calc Isotope Ratio Calculation ms_analysis->ratio_calc data_interp Data Interpretation - Pharmacokinetic modeling - Statistical analysis ratio_calc->data_interp results Results & Conclusion data_interp->results

Caption: A generalized workflow for conducting this compound tracer experiments.

References

Validation & Comparative

Validating Molybdenum-95 Isotopic Data: A Comparative Guide to Certified Reference Materials and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-precision isotopic analysis, the validation of Molybdenum-95 (⁹⁵Mo) data is critical for ensuring accuracy and comparability across studies. This guide provides an objective comparison of certified reference materials (CRMs) and a detailed overview of the state-of-the-art analytical methodology for ⁹⁵Mo isotopic analysis.

The robust validation of ⁹⁵Mo data relies on the use of well-characterized CRMs and a meticulous analytical workflow. This guide outlines the properties of key CRMs and presents a comprehensive experimental protocol for achieving high-precision ⁹⁵Mo isotopic measurements using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) with a double-spike technique.

Quantitative Performance of Certified Reference Materials

The cornerstone of accurate isotopic analysis is the use of CRMs to calibrate instrumentation and validate methodologies. The National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 3134 is the internationally recognized primary reference material for molybdenum isotopic measurements. It serves as the "delta zero" reference against which isotopic compositions of other materials are reported. The isotopic composition of NIST SRM 3134 and other commonly used reference materials are presented in Table 1.

Table 1: Isotopic Composition and δ⁹⁸/⁹⁵Mo Values of Key Molybdenum Reference Materials

Reference MaterialMatrixCertified Isotope Abundances of NIST SRM 3134 (%)[1]δ⁹⁸/⁹⁵Mo Value (‰) vs. NIST SRM 3134
NIST SRM 3134 Aqueous Solution⁹²Mo: 14.65 (4)0 (by definition) [2]
⁹⁴Mo: 9.187 (12)
⁹⁵Mo: 15.873 (10)
⁹⁶Mo: 16.673 (3)
⁹⁷Mo: 9.582 (6)
⁹⁸Mo: 24.29 (3)
¹⁰⁰Mo: 9.74 (2)
NIST SRM 610 Solid GlassNot Applicable+0.06 (9)[2]
NIST SRM 612 Solid GlassNot Applicable+0.04 (10)[2]
OSIL IAPSO Seawater SeawaterNot Applicable+2.09 (7)[2]
SCP Science-PlasmaCal Aqueous SolutionNot Applicable-0.42 (5)[2]
JMC 726 Molybdenum RodNot Applicable-0.45 (6)[2]

Uncertainties in the last digits are given in parentheses.

The performance of analytical methods is often evaluated by the long-term reproducibility of δ⁹⁸/⁹⁵Mo measurements of these CRMs. High-precision laboratories consistently achieve external reproducibility of ≤0.06‰ (2SD) for δ⁹⁸/⁹⁵Mo measurements.[3][4]

Experimental Protocol: High-Precision ⁹⁵Mo Isotopic Analysis

The following protocol outlines the key steps for the determination of ⁹⁵Mo isotopic compositions in geological and biological samples using MC-ICP-MS with a ⁹⁷Mo-¹⁰⁰Mo double spike for mass bias correction.

1. Sample Preparation and Digestion:

  • Geological Samples (e.g., rocks, sediments): An appropriate amount of powdered sample is weighed into a clean Teflon beaker. A calibrated ⁹⁷Mo-¹⁰⁰Mo double spike solution is added. The sample is then digested using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids. The solution is evaporated to dryness and then reconstituted in hydrochloric acid (HCl).

  • Biological Samples: Samples are typically lyophilized and homogenized. A suitable amount of the dried sample is weighed, and the ⁹⁷Mo-¹⁰⁰Mo double spike is added. Digestion is performed using a mixture of concentrated nitric acid and hydrogen peroxide.

2. Chemical Separation of Molybdenum:

To eliminate isobaric interferences and matrix effects, molybdenum is chemically separated from the sample matrix using anion exchange chromatography.

  • A column is prepared with a strongly basic anion exchange resin (e.g., Bio-Rad AG1-X8).

  • The resin is pre-cleaned and conditioned.

  • The digested sample solution is loaded onto the column.

  • Matrix elements are washed from the column using a sequence of acids (e.g., HF/HCl mixtures, HCl).

  • Molybdenum is then eluted from the resin using a different acid, typically nitric acid.

3. MC-ICP-MS Analysis:

The purified molybdenum fraction is analyzed using a high-resolution MC-ICP-MS.

  • Instrumentation: A Neptune-class MC-ICP-MS or similar instrument is typically used.

  • Sample Introduction: A desolvating nebulizer system is often employed to enhance sensitivity.

  • Operating Conditions: Typical MC-ICP-MS operating conditions for molybdenum isotope analysis are summarized in Table 2.

  • Data Acquisition: The ion beams of the molybdenum isotopes (⁹²Mo, ⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, ⁹⁸Mo, ¹⁰⁰Mo) are measured simultaneously in Faraday cups. Data is acquired over multiple cycles to improve precision.

  • Mass Bias Correction: The measured isotope ratios are corrected for instrumental mass bias using the ⁹⁷Mo-¹⁰⁰Mo double spike. This technique allows for the correction of both instrumental mass fractionation and any fractionation that may have occurred during the chemical separation process.

Table 2: Typical MC-ICP-MS Operating Conditions for Molybdenum Isotope Analysis [5]

ParameterSetting
RF Power1300 W
Acceleration Potential~10000 V
Sampler and Skimmer ConesNickel, 1.1 mm and 0.8 mm orifice diameter
Argon Gas Flow Rate (Coolant)16 L/min
Argon Gas Flow Rate (Auxiliary)0.8 L/min
Argon Gas Flow Rate (Nebulizer)~1.1 L/min (Optimized)
Sample Uptake Rate~0.25 mL/min
Mass Resolution~400 (Low resolution mode)

4. Data Reporting:

Molybdenum isotopic compositions are reported in the delta (δ) notation in per mil (‰) relative to NIST SRM 3134. The δ⁹⁸/⁹⁵Mo value is calculated as follows:

δ⁹⁸/⁹⁵Mo (‰) = [((⁹⁸Mo/⁹⁵Mo)sample / (⁹⁸Mo/⁹⁵Mo)NIST SRM 3134) - 1] x 1000

Visualizing the Workflow

The logical flow of validating this compound data is a multi-step process that begins with the selection of appropriate certified reference materials and culminates in the reporting of high-precision isotopic data. The following diagrams illustrate the key stages of this process.

Validation_Workflow cluster_prep Preparation & Analysis cluster_data Data Processing & Validation Sample Sample or CRM Spike Add ⁹⁷Mo-¹⁰⁰Mo Double Spike Sample->Spike Digest Acid Digestion Spike->Digest Separate Anion Exchange Chromatography Digest->Separate Analyze MC-ICP-MS Analysis Separate->Analyze Correct Mass Bias Correction (Double Spike Algorithm) Analyze->Correct Calculate Calculate δ⁹⁸/⁹⁵Mo vs. NIST SRM 3134 Correct->Calculate Validate Validate with CRM Data Calculate->Validate Report Final Report Validate->Report

Caption: Workflow for this compound Isotopic Analysis and Data Validation.

The signaling pathway for ensuring data integrity involves a feedback loop where the analysis of certified reference materials provides the necessary control to validate the entire analytical procedure.

Data_Integrity_Pathway cluster_analytical Analytical Procedure cluster_validation Validation & Control cluster_output Verified Data SamplePrep Sample Preparation ChemSep Chemical Separation SamplePrep->ChemSep MS_Analysis MC-ICP-MS Measurement ChemSep->MS_Analysis CRM_Analysis CRM Analysis (NIST SRM 3134) MS_Analysis->CRM_Analysis Control Performance Assess Accuracy & Precision CRM_Analysis->Performance Performance->MS_Analysis Feedback ValidatedData Validated ⁹⁵Mo Data Performance->ValidatedData

Caption: Data Integrity Pathway for this compound Isotopic Analysis.

References

A Guide to Inter-Laboratory Comparison of Molybdenum-95 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the measurement of Molybdenum-95 (⁹⁵Mo), with a particular focus on isotopic analysis. It is intended for researchers, scientists, and drug development professionals who require accurate and precise molybdenum isotope data. This document summarizes quantitative data from inter-laboratory comparisons, details experimental protocols, and presents visual workflows to aid in methodological selection and implementation.

Molybdenum has seven naturally occurring isotopes, and the precise measurement of their ratios, particularly ⁹⁸Mo/⁹⁵Mo, is crucial in various fields, including earth sciences to study ocean oxygenation and in medical applications.[1][2][3] The accuracy and comparability of these measurements across different laboratories are paramount. Inter-laboratory comparisons, or proficiency tests, are essential for verifying that laboratories produce correct results within a stated measurement uncertainty.[4][5]

Isotopic Analysis of this compound: Inter-Laboratory Comparison

High-precision molybdenum isotope ratio measurements are predominantly performed using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[6] To ensure consistency and allow for direct comparison of data between laboratories, a common reference material and a standardized data reporting protocol are essential.[1] An inter-laboratory study involving the Universities of Bern and Oxford compared measurements of various standard reference materials (SRMs).[6] For unifying data presentation, it has been proposed that the δ⁹⁸/⁹⁵Mo of the NIST SRM 3134 be defined as +0.25‰.[1]

Table 1: Inter-Laboratory Comparison of δ⁹⁸/⁹⁵Mo Values for Standard Reference Materials

Reference MaterialUniversity of Bern (δ⁹⁸/⁹⁵Mo vs. NIST SRM 3134)University of Oxford (δ⁹⁸/⁹⁵Mo vs. NIST SRM 3134)
NIST SRM 31340.00‰ (by definition)0.00‰ (by definition)
JMCBern Standard-0.256 ± 0.014‰Not Reported
AGV-2 (Rock)-0.17 ± 0.02‰Not Reported
BHVO-2 (Rock)-0.10 ± 0.06‰Not Reported
W-2a (Rock)0.06 ± 0.01‰Not Reported
Data sourced from comparative measurements by MC-ICP-MS.[6]

Experimental Protocol: High-Precision Molybdenum Isotope Analysis by MC-ICP-MS

The following protocol outlines the double-spike technique for high-precision molybdenum isotope analysis using MC-ICP-MS, a method designed to correct for both instrumental and laboratory-induced mass fractionation.[6]

1. Sample Preparation and Double Spiking:

  • An accurately weighed sample is dissolved using appropriate acids.

  • A "double spike," an artificially enriched mixture of two molybdenum isotopes (e.g., ⁹⁷Mo and ¹⁰⁰Mo), is added to the sample solution prior to any chemical purification. This allows for the correction of mass fractionation that occurs during sample processing and analysis.

2. Chemical Purification:

  • Molybdenum is chemically separated from the sample matrix using anion exchange chromatography. This step is crucial to remove isobaric interferences and matrix effects.

3. Mass Spectrometric Analysis:

  • The purified molybdenum fraction is introduced into the MC-ICP-MS.

  • The instrument is tuned for high sensitivity and signal stability. A microconcentric nebulizer with a cyclonic spray chamber is often used, requiring a minimum of ~1 μg of Mo for high-precision results.[6]

  • Ion beams of the molybdenum isotopes (⁹²Mo, ⁹⁵Mo, ⁹⁷Mo, ⁹⁸Mo, ¹⁰⁰Mo) are simultaneously measured on multiple Faraday cup detectors.

4. Data Correction and Calculation:

  • The measured isotope ratios are corrected for mass fractionation using the known isotopic composition of the double spike.

  • The corrected ⁹⁸Mo/⁹⁵Mo ratio is reported as a delta value (δ⁹⁸/⁹⁵Mo) in per mil (‰) relative to a standard, such as NIST SRM 3134.

G cluster_prep Sample Preparation cluster_purification Chemical Purification cluster_analysis Mass Spectrometry cluster_data Data Processing Sample Sample Weighing and Dissolution Spike Addition of ⁹⁷Mo-¹⁰⁰Mo Double Spike Sample->Spike Anion_Exchange Anion Exchange Chromatography Spike->Anion_Exchange MC_ICP_MS MC-ICP-MS Analysis ( simultaneous measurement of Mo isotopes) Anion_Exchange->MC_ICP_MS Correction Mass Fractionation Correction MC_ICP_MS->Correction Calculation Calculation of δ⁹⁸/⁹⁵Mo Correction->Calculation Result Result Calculation->Result Final δ⁹⁸/⁹⁵Mo Value

Workflow for high-precision ⁹⁵Mo isotopic analysis using MC-ICP-MS.

Alternative Analytical Methods for Total Molybdenum Determination

While MC-ICP-MS is the gold standard for isotopic analysis, other techniques are available for the determination of total molybdenum concentration, which includes ⁹⁵Mo. The choice of method depends on the sample matrix, required detection limit, and available instrumentation.

Table 2: Comparison of Analytical Methods for Total Molybdenum

MethodTypical Detection LimitSample MatrixPrinciple
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS)0.1 - 1 µg/LWater, Biological SamplesAtomization of the sample in a graphite tube and measurement of light absorption by molybdenum atoms.[7][8]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)1.0 µg/LWater, Geological SamplesIonization of the sample in an argon plasma and separation of ions based on their mass-to-charge ratio.[8][9]
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)10 µg/LWaterExcitation of molybdenum atoms in an argon plasma and measurement of the emitted light at a characteristic wavelength.[8]
Colorimetric/Spectrophotometric Methods0.1 ng/mLWater, Biological SamplesFormation of a colored complex with a reagent (e.g., quercetin (B1663063) or thiocyanate) and measurement of its absorbance.[7][10]
Gravimetric MethodNot applicable (for % levels)FerromolybdenumPrecipitation of molybdenum as lead molybdate (B1676688) or an anhydrous hydroxyquinolate, followed by drying and weighing.[11][12]

Experimental Protocols for Alternative Methods

1. Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) for Molybdenum in Water

  • Principle: This method offers excellent sensitivity for determining molybdenum at trace concentrations in water samples.[8]

  • Procedure:

    • A small volume of the water sample is injected into a graphite tube.

    • The sample is dried, charred, and then atomized at a high temperature.

    • A light beam from a molybdenum hollow cathode lamp is passed through the atomic vapor.

    • The absorbance of light by the ground-state molybdenum atoms is measured and is proportional to the molybdenum concentration.

  • Reporting: The reporting range is typically 1 to 50 µg/L.[8]

2. Colorimetric Determination of Molybdenum in Biological Samples

  • Principle: This method is based on the complexation of molybdate (MoO₄²⁻) with quercetin in denatured biological samples, leading to a measurable color change.[10]

  • Procedure:

    • Protein samples are denatured using nitric acid and heating to release molybdenum as molybdate.

    • The sample is neutralized, and a quercetin solution is added.

    • The absorbance of the resulting colored complex is measured spectrophotometrically at 419 nm.

    • The concentration of molybdenum is determined by comparing the absorbance to a standard curve.

  • Application: This provides a rapid screening method for molybdenum in samples like purified proteins.[10]

G Start Start: Select Analytical Method Isotopic_Ratio Isotopic Ratio Analysis Required? Start->Isotopic_Ratio Concentration High Precision Required? Isotopic_Ratio->Concentration No (Total Mo) MC_ICP_MS MC-ICP-MS with Double Spike Isotopic_Ratio->MC_ICP_MS Yes Matrix Sample Matrix? Concentration->Matrix No ICP_MS_AES ICP-MS or ICP-AES Concentration->ICP_MS_AES Yes GF_AAS GF-AAS Matrix->GF_AAS Water/ Biological (trace) Colorimetric Colorimetric Method Matrix->Colorimetric Biological (screening) Gravimetric Gravimetric Method Matrix->Gravimetric Alloy/ High Concentration

Decision tree for selecting a molybdenum analysis method.

References

Molybdenum-95 vs. Molybdenum-97: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of isotope is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Molybdenum-95 (⁹⁵Mo) and Molybdenum-97 (⁹⁷Mo) as research tools, supported by experimental data and detailed methodologies.

Molybdenum, an essential trace element, plays a crucial role in various biological and chemical processes. Its stable isotopes, particularly ⁹⁵Mo and ⁹⁷Mo, serve as invaluable tools for researchers. This guide delves into a head-to-head comparison of these two isotopes, focusing on their applications in Nuclear Magnetic Resonance (NMR) spectroscopy and as isotopic tracers.

At a Glance: Key Property Comparison

A fundamental understanding of the nuclear properties of ⁹⁵Mo and ⁹⁷Mo is essential for selecting the appropriate isotope for a given research application. As quadrupolar nuclei, their behavior in an NMR experiment is significantly influenced by their nuclear spin and quadrupole moment.

PropertyThis compound (⁹⁵Mo)Molybdenum-97 (⁹⁷Mo)
Natural Abundance (%) 15.929.55
Nuclear Spin (I) 5/25/2
Quadrupole Moment (Q/m² x 10⁻²⁸) 0.0220.255
Magnetogyric Ratio (rad/T·s x 10⁷) 1.751-1.788
Relative Sensitivity (¹H = 1.00) 3.23 x 10⁻³3.43 x 10⁻³
Absolute Sensitivity (¹H = 1.00) 5.07 x 10⁻⁴3.24 x 10⁻⁴
Resonance Frequency (MHz at 11.744T) 32.57433.261

Molybdenum Isotopes in NMR Spectroscopy: ⁹⁵Mo Takes the Lead

In the realm of NMR spectroscopy, both ⁹⁵Mo and ⁹⁷Mo are active nuclei. However, for most applications, This compound is the overwhelmingly preferred isotope . This preference is primarily due to its significantly smaller quadrupole moment, which results in much narrower and more easily detectable NMR signals.[1][2]

The larger quadrupole moment of ⁹⁷Mo leads to very broad spectral lines, often making them difficult to observe and interpret, especially for molecules in asymmetric environments.[1] While both isotopes have a similar chemical shift range of approximately 6700 ppm, the superior resolution offered by ⁹⁵Mo makes it the nucleus of choice for studying the structure and dynamics of molybdenum-containing compounds.[1][2]

Experimental Protocol: Comparative ¹H-{⁹⁵Mo/⁹⁷Mo} NMR Spectroscopy of a Molybdenum Complex

This protocol outlines a general procedure for acquiring and comparing the NMR spectra of a diamagnetic molybdenum complex using both ⁹⁵Mo and ⁹⁷Mo.

Objective: To demonstrate the difference in spectral quality between ⁹⁵Mo and ⁹⁷Mo NMR.

Sample Preparation:

  • Prepare a solution of the molybdenum complex (e.g., Na₂MoO₄) in a suitable deuterated solvent (e.g., D₂O) at a concentration of approximately 1 M.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 11.7 T or higher) equipped with a broadband probe.

  • Tune the probe to the respective frequencies of ⁹⁵Mo and ⁹⁷Mo.

Acquisition Parameters (Example for an 11.7 T Spectrometer):

Parameter⁹⁵Mo⁹⁷Mo
Resonance Frequency 32.574 MHz33.261 MHz
Pulse Width (90°) Determined experimentallyDetermined experimentally
Acquisition Time 0.1 s0.1 s
Relaxation Delay 0.5 s0.01 s (due to faster relaxation)
Number of Scans ~1000~10,000 (for comparable signal-to-noise)
Spectral Width 50 kHz100 kHz (to accommodate broader lines)

Data Processing:

  • Apply an exponential line broadening factor (e.g., 10-50 Hz for ⁹⁵Mo, 100-500 Hz for ⁹⁷Mo) to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

Expected Outcome: The ⁹⁵Mo NMR spectrum will exhibit a significantly narrower and better-defined peak compared to the ⁹⁷Mo spectrum of the same sample under similar conditions.

NMR_Comparison_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing & Analysis A Dissolve Mo Complex in D₂O B Transfer to NMR Tube A->B C Tune Probe to ⁹⁵Mo Frequency B->C E Tune Probe to ⁹⁷Mo Frequency B->E D Acquire ⁹⁵Mo Spectrum C->D G Process ⁹⁵Mo Data D->G F Acquire ⁹⁷Mo Spectrum E->F H Process ⁹⁷Mo Data F->H I Compare Spectra G->I H->I

NMR experimental workflow for comparing ⁹⁵Mo and ⁹⁷Mo.

Molybdenum Isotopes as Tracers: A Powerful Duo

Both ⁹⁵Mo and ⁹⁷Mo are valuable as stable isotopic tracers in a variety of scientific disciplines, from human metabolism studies to geochemistry and environmental science. In this application, the choice between the two is less about their inherent physical properties and more about the specific requirements of the experiment, including the analytical technique employed and the potential for isobaric interferences.

The primary analytical method for molybdenum isotope tracer studies is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Negative Thermal Ionization Mass Spectrometry (N-TIMS) .[3][4] These techniques offer high precision and sensitivity for measuring isotope ratios.

Experimental Protocol: Molybdenum Isotope Tracer Study in a Biological System

This protocol provides a generalized workflow for a tracer study investigating the uptake and distribution of molybdenum in a biological system.

Objective: To quantify the absorption and tissue distribution of molybdenum using stable isotope tracers.

Experimental Design:

  • Select two different molybdenum isotopes as tracers (e.g., enriched ⁹⁵Mo and ⁹⁷Mo).

  • Administer a known amount of the first tracer (e.g., ⁹⁵Mo) orally to the subject.

  • Simultaneously or at a defined time interval, administer a known amount of the second tracer (e.g., ⁹⁷Mo) intravenously. The intravenous dose serves as a reference for 100% bioavailability.

Sample Collection:

  • Collect biological samples (e.g., blood, urine, tissue) at various time points post-administration.

Sample Preparation:

  • Digest the biological samples using appropriate acid mixtures to bring the molybdenum into solution.

  • Separate and purify molybdenum from the sample matrix using anion exchange chromatography.

Isotope Ratio Analysis (MC-ICP-MS):

  • Introduce the purified molybdenum samples into the MC-ICP-MS.

  • Measure the isotopic abundances of ⁹⁵Mo, ⁹⁷Mo, and other molybdenum isotopes.

  • Correct for instrumental mass bias using a standard-sample bracketing method or a double-spike technique.

Data Analysis:

  • Calculate the enrichment of ⁹⁵Mo and ⁹⁷Mo in each sample relative to the natural abundance.

  • Determine the fractional absorption of the orally administered tracer by comparing its concentration in the samples to that of the intravenously administered tracer.

  • Model the kinetic parameters of molybdenum metabolism.

Tracer_Study_Workflow A Administer ⁹⁵Mo (Oral) & ⁹⁷Mo (IV) B Collect Biological Samples over Time A->B C Sample Digestion & Purification B->C D Isotope Ratio Analysis (MC-ICP-MS) C->D E Calculate Isotopic Enrichment D->E F Determine Bioavailability & Model Kinetics E->F

Workflow for a dual-isotope tracer study.

Signaling Pathways and Logical Relationships

The choice between ⁹⁵Mo and ⁹⁷Mo as a research tool can be visualized as a decision-making pathway based on the intended application.

Isotope_Decision_Pathway A Intended Research Application B NMR Spectroscopy A->B C Isotopic Tracer Study A->C D Prefer ⁹⁵Mo B->D Reason E Consider Both ⁹⁵Mo and ⁹⁷Mo C->E Choice F Narrower Linewidths & Higher Sensitivity D->F G Dependent on Experimental Design & Analytical Method E->G

Decision pathway for selecting a molybdenum isotope.

Conclusion

References

Cross-Validation of Molybdenum-95 Results: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Molybdenum-95 (⁹⁵Mo) is critical for a range of applications, from metalloenzyme research to the development of novel therapeutics. This guide provides a comprehensive comparison of key analytical techniques for the determination of ⁹⁵Mo, with a focus on cross-validation to ensure data integrity and reliability.

This document outlines the performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS). While ⁹⁵Mo Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of molybdenum-containing compounds, its application in quantitative analysis and direct cross-validation with other techniques is not well-documented in current literature. Therefore, this guide will focus on the comparative performance of the atomic spectrometry methods for which quantitative cross-validation data is more readily available.

Executive Summary: A Comparative Overview

The choice of analytical technique for this compound quantification is dictated by the specific requirements of the study, including sensitivity, sample matrix, and throughput. ICP-MS stands out for its exceptional sensitivity and is often considered the gold standard for trace and ultra-trace elemental analysis.[1] ICP-OES offers a robust and versatile alternative, particularly for samples with higher concentrations of molybdenum. GFAAS provides excellent sensitivity for specific applications, though it is generally a single-element technique.

The following table summarizes the key performance characteristics of these techniques based on available literature.

ParameterICP-MSICP-OESGFAAS
Principle Ionization of atoms in plasma and separation by mass-to-charge ratio.Excitation of atoms in plasma and detection of emitted light at characteristic wavelengths.Atomization of the sample in a graphite tube and measurement of light absorption by ground-state atoms.
Sensitivity Very High (ng/L to pg/L)High (µg/L to mg/L)High (µg/L)
Precision Excellent (typically <5% RSD)Excellent (typically <5% RSD)Good (can be affected by matrix)
Dynamic Range WideWideNarrower
Throughput High (multi-element)High (multi-element)Low (single-element)
Matrix Effects Can be significant, often requires internal standards and/or collision/reaction cells.Generally more tolerant to complex matrices than ICP-MS.Significant matrix effects can occur, often requiring matrix modifiers.
Isotopic Analysis Can directly measure ⁹⁵Mo.Does not provide isotopic information.Does not provide isotopic information.

Quantitative Data Comparison

A study comparing the performance of ICP-MS and ICP-OES for the determination of molybdenum in infant formula provides valuable insight into the recovery capabilities of these techniques. The results highlight the superior sensitivity and effectiveness of ICP-MS for trace-level quantification.

TechniqueSample PreparationSpike LevelAverage Recovery (%)
ICP-MSWet DigestionNot Specified98.7
ICP-OESWet DigestionNot Specified109.4

Data sourced from a method validation study for the simultaneous determination of chromium, molybdenum, and selenium in infant formulas.

In another study comparing GFAAS with ICP-MS for the determination of molybdenum in mineral water samples, the results obtained by GFAAS compared well with those from ICP-MS, demonstrating the viability of GFAAS for certain applications.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are summaries of typical experimental protocols for the analysis of molybdenum using ICP-MS, ICP-OES, and GFAAS.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Sample Preparation (Biological Samples): A common procedure for preparing biological samples, such as urine, for ICP-MS analysis involves a simple dilution method.

  • Sample Collection: Collect urine samples in clean, metal-free containers.

  • Dilution: Dilute the urine sample with a solution of 1% nitric acid (HNO₃) in doubly distilled water. A typical dilution factor is 1:10.

  • Internal Standard: Add an internal standard, such as Indium (In) or Yttrium (Y), to the diluted sample to correct for instrumental drift and matrix effects.

  • Analysis: Introduce the prepared sample into the ICP-MS instrument. The ⁹⁸Mo isotope is often chosen for quantification due to its higher sensitivity, though ⁹⁵Mo can also be monitored.

Instrumentation: An ICP-MS system equipped with a quadrupole mass analyzer and a collision/reaction cell to minimize polyatomic interferences.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Sample Preparation (Pharmaceutical Products): For solid samples like pharmaceutical tablets, a microwave-assisted acid digestion is typically employed.

  • Sample Weighing: Accurately weigh a representative portion of the homogenized sample.

  • Acid Digestion: Place the sample in a microwave digestion vessel and add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).

  • Microwave Digestion Program: Subject the vessels to a programmed heating cycle in a microwave digestion system to ensure complete dissolution of the sample.

  • Dilution: After cooling, dilute the digestate to a final volume with deionized water.

  • Analysis: Introduce the solution into the ICP-OES. The emission intensity at a characteristic molybdenum wavelength (e.g., 202.032 nm) is measured.

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

Sample Preparation (Water and Biological Samples): For water samples, filtration and acidification are often sufficient. For biological tissues, a wet digestion procedure is necessary.

  • Digestion (for tissues): Digest the sample using a mixture of sulfuric, nitric, and perchloric acids.

  • Complexation and Extraction: For samples with low molybdenum concentrations, a pre-concentration step may be necessary. This can involve forming a molybdenum-thiocyanate complex and extracting it into an organic solvent like di-iso butyl ketone (DIBK).

  • Analysis: Inject a small volume of the prepared sample or extract into the graphite tube of the GFAAS instrument. The instrument is programmed with a specific temperature sequence for drying, ashing, and atomization of the sample. The absorbance of light from a molybdenum hollow cathode lamp is measured.

Cross-Validation Workflow

A robust cross-validation process is essential to ensure the interchangeability of results from different analytical techniques. The following workflow illustrates the key steps in cross-validating this compound measurements between two methods, for example, ICP-MS and ICP-OES.

cluster_0 Method A (e.g., ICP-MS) cluster_1 Method B (e.g., ICP-OES) A1 Sample Preparation A2 Analysis A1->A2 A3 Data Set A A2->A3 Compare Statistical Comparison (e.g., Bland-Altman, t-test) A3->Compare B1 Sample Preparation B2 Analysis B1->B2 B3 Data Set B B2->B3 B3->Compare Sample Select Representative Samples Sample->A1 Sample->B1 Report Report Bias & Agreement Compare->Report

A typical workflow for cross-validating two analytical methods.

Signaling Pathway and Logical Relationships in Drug Development

The accurate measurement of molybdenum is crucial in drug development, particularly when investigating drugs that interact with molybdoenzymes, such as xanthine (B1682287) oxidase and aldehyde oxidase. These enzymes play a significant role in the metabolism of many drugs. An inhibition or induction of these enzymes can lead to altered drug efficacy or toxicity. Therefore, cross-validated analytical methods for molybdenum can be essential in preclinical and clinical studies to understand a drug's metabolic pathway.

cluster_0 Drug Metabolism cluster_1 Molybdoenzyme Involvement cluster_2 Analytical Validation Drug Drug Candidate Metabolites Metabolites Drug->Metabolites Metabolism Molybdoenzymes Xanthine Oxidase Aldehyde Oxidase Drug->Molybdoenzymes Substrate for MoCofactor Molybdenum Cofactor (MoCo) Molybdoenzymes->MoCofactor requires Mo_Analysis ⁹⁵Mo Quantification MoCofactor->Mo_Analysis Contains Molybdenum CrossValidation Cross-Validation (ICP-MS, ICP-OES, etc.) Mo_Analysis->CrossValidation CrossValidation->Drug Supports PK/PD Studies

The role of validated ⁹⁵Mo analysis in drug metabolism studies.

References

A Comparative Guide to Molybdenum-95 Isotope Fractionation Relative to Other Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of isotopic fractionation of transition metals provides a powerful tool for understanding a wide range of geological, biological, and chemical processes. Molybdenum (Mo), with its multiple stable isotopes, particularly ⁹⁵Mo, is of growing interest due to its role as a micronutrient and its sensitivity to redox conditions. This guide offers a comparative overview of Molybdenum-95 isotope fractionation against other key transition metals—Iron (Fe), Copper (Cu), and Zinc (Zn)—supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Isotope Fractionation

The extent of isotopic fractionation for a given element is typically expressed in delta (δ) notation in parts per thousand (‰). The following table summarizes the observed ranges of isotopic fractionation for Molybdenum (δ⁹⁸/⁹⁵Mo), Iron (δ⁵⁶/⁵⁴Fe), Copper (δ⁶⁵/⁶³Cu), and Zinc (δ⁶⁶/⁶⁴Zn) in various natural materials and experimental systems.

Isotope SystemMaterial/ProcessObserved Fractionation Range (‰)Key Fractionation Mechanisms
δ⁹⁸/⁹⁵Mo River Waters> 2[1]Weathering, adsorption to Fe-Mn (oxyhydr)oxides[1]
Oxic Marine Sediments-1.7 to -2.0 (relative to seawater)[2]Adsorption onto manganese oxyhydroxides[2]
Magmatic-Hydrothermal Fluids vs. Melts-0.43 to -0.17 (Δ⁹⁸/⁹⁵Mo fluid-melt)[3]Preferential incorporation of light isotopes into the fluid phase[3]
Mantle Rocks (MORBs vs. OIBs)-0.59 to +0.10Partial melting, residual phases retaining heavy Mo[4]
δ⁵⁶/⁵⁴Fe Herbivore vs. Carnivore Bones~ -0.6 (carnivore depleted)Differential intestinal absorption
Mantle Xenoliths (mineral phases)-1.8 to +3.7 (between olivine (B12688019) and clinopyroxene)[5]Inter-mineral equilibrium fractionation[5]
Hydrothermal SystemsVariable, can be significantRedox reactions (Fe(II) vs. Fe(III)), fluid-mineral partitioning[6]
δ⁶⁵/⁶³Cu Plant Uptake (roots)Enrichment of light isotopesReduction of Cu(II) at the root surface[7][8]
Herbivore vs. Carnivore Bones~ +1.0 (carnivore enriched)Trophic level effects, metabolic processes
Redox GradientsSignificant fractionationOxidation-reduction reactions (Cu(I) vs. Cu(II))[5][6]
δ⁶⁶/⁶⁴Zn Plant Uptake (roots)Enrichment of heavy isotopes[7][8]Transmembrane transport and coordination chemistry[7]
Herbivore vs. Carnivore Bones~ -0.2 (carnivore slightly depleted)Trophic level effects, metabolic processes
Biological Systems (general)Significant, up to 1‰Protein binding, enzymatic processes[6]

Experimental Protocols

The precise and accurate measurement of transition metal isotope ratios is primarily achieved using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Below is a generalized, detailed methodology for such analyses.

Sample Preparation and Digestion
  • Objective: To dissolve the solid sample and convert the metals into an aqueous form suitable for chemical separation.

  • Protocol:

    • Weigh an appropriate amount of homogenized sample powder (typically 10-100 mg, depending on the expected metal concentration).

    • Place the sample in a clean Savillex® PFA vial.

    • Add a mixture of high-purity, trace-metal grade concentrated acids. A common mixture for geological samples is hydrofluoric acid (HF) and nitric acid (HNO₃) in a 3:1 ratio. For biological samples, nitric acid and hydrogen peroxide (H₂O₂) may be used.

    • Add a "double spike," a gravimetrically prepared solution containing two isotopes of the element of interest in a known ratio (e.g., ⁹⁷Mo and ¹⁰⁰Mo for molybdenum analysis), to the sample. This is crucial for correcting for instrumental mass bias.

    • Seal the vials and place them on a hotplate at a controlled temperature (e.g., 120-150 °C) for 48-72 hours, or until complete dissolution is achieved.

    • Evaporate the acid mixture to dryness on the hotplate.

    • Re-dissolve the residue in a smaller volume of concentrated HNO₃ or HCl and evaporate to dryness again. This step is repeated 2-3 times to ensure the complete removal of fluorides.

    • Finally, dissolve the residue in a specific acid molarity (e.g., 0.5 M HCl) in preparation for column chromatography.

Chromatographic Separation
  • Objective: To isolate the element of interest from the sample matrix to avoid isobaric and polyatomic interferences during mass spectrometric analysis.

  • Protocol:

    • Prepare a chromatography column with an appropriate ion-exchange resin. For molybdenum, anion exchange resins (e.g., AG1-X8) are commonly used. For other transition metals, a combination of cation and anion exchange resins may be necessary.

    • Condition the resin by washing it with high-purity water and the appropriate acid solution.

    • Load the dissolved sample onto the column.

    • Elute the matrix elements using specific acid molarities. The elution sequence and acid concentrations are carefully calibrated for each element and resin type.

    • Collect the fraction containing the purified element of interest.

    • Evaporate the collected fraction to dryness and re-dissolve it in a dilute acid (e.g., 2% HNO₃) for analysis.

Mass Spectrometric Analysis
  • Objective: To measure the isotopic ratios of the purified element.

  • Protocol:

    • Introduce the purified sample solution into the MC-ICP-MS.

    • The sample is nebulized, and the resulting aerosol is introduced into the high-temperature argon plasma, where it is ionized.

    • The ion beam is then passed through a mass analyzer, which separates the ions based on their mass-to-charge ratio.

    • The separated isotope beams are simultaneously detected by a series of Faraday cups.

    • The measured isotope ratios are corrected for instrumental mass bias using the known isotopic composition of the double spike that was added to the sample.

    • The final isotopic composition is reported in delta notation (δ) relative to a certified international standard (e.g., NIST SRM 3134 for molybdenum).

Visualizing Key Processes

Diagrams are essential for illustrating the complex pathways and workflows involved in isotope geochemistry. Below are Graphviz (DOT language) scripts for a conceptual diagram of the biogeochemical cycling of molybdenum, a key driver of its isotopic fractionation, and a typical experimental workflow for transition metal isotope analysis.

Molybdenum_Biogeochemical_Cycle Conceptual Diagram of the Molybdenum Biogeochemical Cycle and Isotope Fractionation Atmosphere Atmospheric Deposition Soils Soils & Organic Matter Atmosphere->Soils Weathering Weathering of Rocks (Primary Source) Rivers Rivers (Dissolved Mo) Weathering->Rivers δ⁹⁸/⁹⁵Mo ≈ 0 to +1.0‰ Oceans Oceans (Seawater MoO4^2-) Rivers->Oceans Biological_Uptake Biological Uptake (e.g., Nitrogen Fixation) Rivers->Biological_Uptake Soils->Rivers Soils->Biological_Uptake Oxic_Sediments Oxic Sediments (Adsorption to Mn-oxides) Oceans->Oxic_Sediments Δ⁹⁸/⁹⁵Mo ≈ -2.0‰ (Lighter isotopes preferentially removed) Euxinic_Sediments Euxinic Sediments (Sulfide-rich) Oceans->Euxinic_Sediments Near-quantitative removal (Little to no fractionation) Biological_Uptake->Soils Decomposition

Caption: Biogeochemical cycle of molybdenum highlighting key reservoirs and fractionation steps.

Caption: A typical workflow for the isotopic analysis of transition metals.

References

A Comparative Guide to the Analytical Methods for Molybdenum-95: Accuracy and Precision Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Molybdenum-95 (⁹⁵Mo) is critical for a range of applications, from isotopic tracing in metabolic studies to quality control in pharmaceutical manufacturing. This guide provides an objective comparison of the performance of key analytical methods used for the determination of this compound, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound is contingent on the specific requirements of the study, including the desired sensitivity, precision, and the nature of the sample matrix. The following table summarizes the quantitative performance of common analytical techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD) / PrecisionTypical Recovery Rates (%)
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) 0.1 - 1.0 µg/L0.3 - 3.0 µg/L (estimated as 3 x LOD)1-5%95 - 105%
Multi-Collector - Inductively Coupled Plasma - Mass Spectrometry (MC-ICP-MS) Isotope ratio dependentIsotope ratio dependent< 0.1‰ (for isotope ratios)[1]Near 100% after matrix separation
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) 10 µg/L[2]30 µg/L (estimated as 3 x LOD)1-3%90 - 110%
Graphite (B72142) Furnace - Atomic Absorption Spectrometry (GF-AAS) 0.9 µg/L[2]2.7 µg/L (estimated as 3 x LOD)5 - 15%90 - 105%
Negative Thermal Ionization Mass Spectrometry (N-TIMS) Isotope ratio dependentIsotope ratio dependent< 0.01‰ (for isotope ratios)Near 100% after extensive purification
Spectrophotometry 5 µg/L[3]15 µg/L (estimated as 3 x LOD)1 - 4%[3]98 - 101%[3]

Mandatory Visualization: Workflows and Pathways

Experimental Workflow for ⁹⁵Mo Isotope Analysis

The following diagram outlines a typical experimental workflow for the high-precision analysis of this compound isotopes using mass spectrometry techniques such as MC-ICP-MS or N-TIMS.

This compound Isotope Analysis Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Isotopic Analysis cluster_data Data Processing Sample Sample Collection (e.g., biological tissue, drug product) Digestion Acid Digestion (e.g., HNO₃, HCl) Sample->Digestion Chromatography Ion-Exchange Chromatography (to isolate Molybdenum) Digestion->Chromatography MassSpec Mass Spectrometry (MC-ICP-MS or N-TIMS) Chromatography->MassSpec DataAnalysis Data Acquisition & Analysis (Isotope Ratio Calculation) MassSpec->DataAnalysis

A generalized workflow for high-precision this compound isotopic analysis.
Molybdenum Cofactor Biosynthesis and its Role in Drug Metabolism

Molybdenum is an essential trace element that, in the form of the Molybdenum Cofactor (MoCo), is a critical component of several enzymes involved in human metabolism, including the metabolism of certain drugs.[2][4][5][6] The pathway below illustrates the biosynthesis of MoCo and its incorporation into key molybdoenzymes.

Molybdenum_Cofactor_Pathway cluster_synthesis MoCo Biosynthesis cluster_incorporation Molybdenum Insertion cluster_enzymes Active Molybdoenzymes cluster_function Metabolic Functions GTP GTP cPMP cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP Multiple Steps MPT Molybdopterin (MPT) cPMP->MPT MoCo Molybdenum Cofactor (MoCo) MPT->MoCo Molybdenum Insertion Molybdate Molybdate (MoO₄²⁻) Molybdate->MoCo AO Aldehyde Oxidase (AO) MoCo->AO Incorporation into Apoenzymes XO Xanthine Oxidase (XO) MoCo->XO SO Sulfite Oxidase (SO) MoCo->SO DrugMetabolism Drug & Xenobiotic Metabolism AO->DrugMetabolism PurineCatabolism Purine Catabolism XO->PurineCatabolism SulfiteDetox Sulfite Detoxification SO->SulfiteDetox

The biosynthesis of Molybdenum Cofactor and its role in key metabolic pathways.

Experimental Protocols

Sample Preparation for ICP-MS and ICP-AES Analysis of Biological Samples

This protocol outlines a general procedure for the digestion of biological tissues or fluids for subsequent analysis by ICP-MS or ICP-AES.

Materials:

  • Concentrated nitric acid (HNO₃), trace metal grade

  • Hydrogen peroxide (H₂O₂), 30%, trace metal grade

  • Deionized water (18.2 MΩ·cm)

  • Digestion vessels (e.g., Teflon or quartz)

  • Microwave digestion system or heating block

Procedure:

  • Accurately weigh approximately 0.2-0.5 g of the homogenized biological sample into a clean digestion vessel.

  • Add 5 mL of concentrated HNO₃ to the vessel. Allow the sample to pre-digest at room temperature for at least 30 minutes.

  • If a microwave digestion system is used, follow the manufacturer's recommended program for tissue digestion. A typical program involves ramping the temperature to 180-200°C and holding for 20-30 minutes.

  • If using a heating block, heat the samples at 90-95°C for 2-4 hours until the initial vigorous reaction subsides.

  • Allow the samples to cool to room temperature.

  • Carefully add 1-2 mL of H₂O₂ to complete the digestion of any remaining organic matter.

  • Heat the samples again at 90-95°C for another hour. The final solution should be clear and colorless or pale yellow.

  • After cooling, quantitatively transfer the digested sample to a volumetric flask (e.g., 25 or 50 mL) and dilute to the final volume with deionized water.

  • The diluted sample is now ready for analysis by ICP-MS or ICP-AES.

Analysis of Molybdenum by Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)

This protocol is adapted for the analysis of Molybdenum in aqueous samples, such as digested biological materials or water samples.

Instrumentation and Reagents:

  • Graphite Furnace Atomic Absorption Spectrometer with a Molybdenum hollow cathode lamp.

  • Pyrolytically coated graphite tubes.

  • Matrix modifier: A solution of palladium nitrate (B79036) and magnesium nitrate.

  • Molybdenum standard solutions (1000 mg/L, diluted to working standards).

Instrumental Parameters (Typical):

  • Wavelength: 313.3 nm

  • Slit width: 0.7 nm

  • Drying temperature: 120°C

  • Pyrolysis temperature: 1400°C

  • Atomization temperature: 2400°C

  • Inert gas: Argon

Procedure:

  • Prepare a series of calibration standards by diluting the Molybdenum stock solution to concentrations within the linear range of the instrument (typically 1-50 µg/L).

  • Pipette a known volume (e.g., 20 µL) of the blank, standard, or sample solution into the graphite tube, followed by the addition of the matrix modifier (e.g., 5 µL).

  • Initiate the furnace program. The instrument will automatically perform the drying, pyrolysis, and atomization steps.

  • Record the absorbance signal during the atomization step.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of Molybdenum in the samples from the calibration curve.

High-Precision Isotope Ratio Analysis by MC-ICP-MS

This protocol provides a general outline for the determination of ⁹⁵Mo isotope ratios in purified Molybdenum solutions.

Instrumentation and Reagents:

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

  • Sample introduction system (e.g., nebulizer and spray chamber).

  • Purified Molybdenum sample solutions and isotopic standards.

  • Dilute nitric acid (2%) for sample dilution and instrument rinsing.

Procedure:

  • Ensure the Molybdenum in the sample has been chromatographically separated from interfering elements.

  • Dilute the purified Molybdenum samples and isotopic standards to a suitable concentration for analysis (typically in the low ng/mL to µg/mL range).

  • Introduce the samples into the MC-ICP-MS.

  • Measure the ion beams of the Molybdenum isotopes of interest (e.g., ⁹²Mo, ⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, ⁹⁸Mo, ¹⁰⁰Mo) simultaneously using the Faraday cup detectors.

  • Correct for instrumental mass bias using an appropriate method, such as sample-standard bracketing or the use of a double spike.

  • Calculate the desired isotope ratios (e.g., ⁹⁸Mo/⁹⁵Mo) from the corrected ion beam intensities.

  • Express the results as delta values (δ⁹⁸/⁹⁵Mo) relative to a certified reference material for high-precision comparisons.

References

Molybdenum-95 as a Paleoredox Proxy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to reconstruct Earth's past ocean chemistry, particularly the prevalence of oxygen, scientists rely on a suite of geochemical tools known as paleoredox proxies. Among these, the stable isotope composition of Molybdenum (Mo), specifically the ratio of ⁹⁸Mo to ⁹⁵Mo (expressed as δ⁹⁸Mo), has emerged as a powerful tracer for global and local marine redox conditions. This guide provides a comprehensive comparison of the ⁹⁵Mo proxy with other leading indicators—Uranium (U) isotopes, Chromium (Cr) isotopes, and Cerium (Ce) anomalies—offering researchers a detailed overview of their respective strengths, limitations, and the experimental protocols underpinning their application.

Principles of Molybdenum Isotope Geochemistry

The utility of molybdenum as a paleoredox proxy is rooted in its redox-sensitive behavior and the significant isotopic fractionation that occurs during its removal from the oceanic reservoir.[1][2][3] In oxic (oxygen-rich) seawater, Mo exists as the soluble and unreactive molybdate (B1676688) anion (MoO₄²⁻), leading to a long residence time of approximately 440,000 to 800,000 years and a homogenous isotopic composition throughout the oceans.[1]

Under different redox conditions, Mo is removed from seawater via distinct pathways, each with a characteristic isotopic fractionation:

  • Oxic Conditions: In oxygenated environments, Mo is primarily adsorbed onto manganese (Mn) oxides. This process preferentially removes the lighter isotope (⁹⁵Mo), leaving the surrounding seawater enriched in the heavier isotope (⁹⁸Mo).[4]

  • Euxinic Conditions: In anoxic and sulfidic (euxinic) waters, Mo reacts with hydrogen sulfide (B99878) (H₂S) to form thiomolybdates (MoOₓS₄₋ₓ²⁻), which are then rapidly removed into sediments.[5] This removal process results in a smaller isotopic fractionation compared to adsorption onto Mn-oxides.

  • Suboxic/Anoxic Non-sulfidic Conditions: In environments depleted of oxygen but without free sulfide, Mo removal is often linked to iron (Fe) oxides and organic matter, with varying degrees of isotopic fractionation.

By analyzing the δ⁹⁸Mo values in ancient sedimentary rocks, scientists can infer the redox state of the depositional environment and, due to Mo's long residence time, potentially the extent of global ocean anoxia.[6]

Comparative Analysis of Paleoredox Proxies

The selection of a paleoredox proxy depends on the specific research question, the geological setting, and the available sample material. The following table summarizes the key characteristics of ⁹⁵Mo in comparison to other widely used proxies.

Proxy System Typical Notation Primary Application Global vs. Local Signal Depositional Environments Key Advantages Limitations
Molybdenum Isotopes δ⁹⁸MoQuantifying the extent of global euxinia.Primarily global, but can reflect local conditions.Organic-rich shales, carbonates.Long residence time provides a global signal; sensitive to sulfidic conditions.[1]Complex fractionation in non-euxinic anoxic settings; potential for post-depositional alteration.[7][8]
Uranium Isotopes δ²³⁸UTracing global ocean anoxia.Primarily global.Carbonates, organic-rich shales.Can be applied to carbonates; sensitive to changes at the sediment-water interface.[9][10][11]Diagenetic alteration can overprint the primary signal.[12]
Chromium Isotopes δ⁵³CrDetecting the presence of atmospheric oxygen and tracking marine redox changes.Can reflect both global and local conditions.Shales, iron formations, carbonates.Sensitive to the presence of free oxygen required for Cr(III) oxidation.[13][14][15]The Cr cycle and isotopic fractionation mechanisms are still being fully constrained.[13]
Cerium Anomalies Ce/Ce*Identifying local to regional oxic vs. anoxic conditions.Local to regional.Carbonates, phosphorites, iron formations.Sensitive to intermediate manganous conditions; applicable to shallow marine settings.[16]Can be influenced by pH, phosphate (B84403) concentrations, and diagenesis.[17][18][19]

Quantitative Data Summary

The following table presents typical isotopic fractionation values and enrichment factors for each proxy under different redox conditions. These values are indicative and can vary depending on specific environmental factors.

Proxy Redox Condition Typical Isotopic Value (δ‰) or Anomaly Enrichment Factor (relative to average crust)
δ⁹⁸Mo Modern Seawater~ +2.3‰-
Oxic Sediments (via Mn-oxides)~ -0.7‰ to +1.5‰Low
Euxinic Sediments~ +0.5‰ to +2.3‰High (can exceed 100 ppm Mo)[20]
δ²³⁸U Modern Seawater~ -0.4‰-
Anoxic SedimentsEnriched in ²³⁸U (higher δ²³⁸U)Moderate to High
Oxic SedimentsDepleted in ²³⁸U (lower δ²³⁸U)Low
δ⁵³Cr Modern Seawater~ +0.6‰ to +1.7‰[21]-
Sediments recording Cr(VI) reductionVariable, often negativeCan be enriched
Ce/Ce* Oxic Seawater< 1 (Negative Anomaly)-
Anoxic Seawater> 1 (Positive or No Anomaly)[22]-

Experimental Protocols

Accurate and precise measurement of these proxies is critical for robust paleoredox reconstructions. Below are generalized methodologies for the key experiments.

Molybdenum Isotope (δ⁹⁸Mo) Analysis
  • Sample Digestion: Powdered rock samples are digested using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) to bring all minerals into solution.

  • Molybdenum Separation: Molybdenum is separated from the sample matrix using a multi-step ion-exchange chromatography process. This typically involves an initial anion exchange step followed by a second column to further purify the Mo fraction.

  • Isotopic Measurement: The isotopic composition of the purified Mo is measured using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS). A double-spike technique (e.g., using ⁹⁷Mo and ¹⁰⁰Mo) is often employed to correct for instrumental mass bias.[4]

  • Data Reporting: Molybdenum isotope ratios are reported in delta notation (δ⁹⁸Mo) in per mil (‰) relative to a standard reference material (e.g., NIST SRM 3134).[23]

Uranium Isotope (δ²³⁸U) Analysis
  • Sample Digestion: Carbonate samples are typically dissolved in weak acids (e.g., acetic acid), while shales require stronger acid mixtures.

  • Uranium Separation: Uranium is separated from the sample matrix using anion-exchange chromatography.

  • Isotopic Measurement: The ²³⁸U/²³⁵U ratio is measured by MC-ICP-MS. A ²³³U-²³⁶U double spike can be used to correct for mass fractionation.

  • Data Reporting: Uranium isotope ratios are reported as δ²³⁸U in per mil (‰) relative to a certified standard (e.g., CRM-112a).

Chromium Isotope (δ⁵³Cr) Analysis
  • Sample Digestion: Samples are digested using strong acids, often with an oxidizing agent to ensure all Cr is in the Cr(VI) state.

  • Chromium Separation: A multi-step ion-exchange chromatography procedure is used to separate Cr from the complex sample matrix.

  • Isotopic Measurement: The ⁵³Cr/⁵²Cr ratio is measured by MC-ICP-MS. A ⁵⁰Cr-⁵⁴Cr double spike is commonly used for mass bias correction.

  • Data Reporting: Chromium isotope data are reported as δ⁵³Cr in per mil (‰) relative to a standard such as NIST SRM 979.

Cerium Anomaly (Ce/Ce*) Analysis
  • Sample Digestion: Samples are dissolved using appropriate acid digestion methods.

  • Elemental Analysis: The concentrations of Cerium and other rare earth elements (REEs), particularly Lanthanum (La), Praseodymium (Pr), and Neodymium (Nd), are measured using inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Ce Anomaly: The Ce anomaly (Ce/Ce) is calculated to quantify the deviation of Ce concentration from that expected based on its neighboring REEs. A common formula is Ce/Ce = Ce_N / (La_N * Pr_N)^0.5 or Ce/Ce* = Ce_N / (0.5La_N + 0.5Pr_N), where 'N' denotes normalization to a standard shale composite like Post-Archean Australian Shale (PAAS).

Visualizing Geochemical Pathways and Workflows

To better understand the processes governing these paleoredox proxies, the following diagrams illustrate their geochemical cycles and a typical analytical workflow.

Molybdenum_Cycle Molybdenum Geochemical Cycle Seawater Seawater MoO4^2- (δ⁹⁸Mo ≈ +2.3‰) MnOxides Adsorption onto Mn-Oxides Seawater->MnOxides Oxic Conditions Thiomolybdate Formation of Thiomolybdates Seawater->Thiomolybdate Euxinic Conditions Oxic Oxic Sediments Euxinic Euxinic Sediments MnOxides->Oxic LightMo Preferential removal of ⁹⁵Mo (Lighter Isotopes) MnOxides->LightMo Thiomolybdate->Euxinic HeavyMo Quantitative Removal (Less Fractionation) Thiomolybdate->HeavyMo

Caption: Geochemical cycle of Molybdenum under different redox conditions.

Paleoredox_Proxy_Workflow General Analytical Workflow for Isotope Proxies Sample Sedimentary Rock Sample (e.g., Shale, Carbonate) Digestion Acid Digestion Sample->Digestion Separation Ion-Exchange Chromatography (Element Purification) Digestion->Separation Measurement MC-ICP-MS Analysis (Isotope Ratio Measurement) Separation->Measurement Data Data Processing & Correction (e.g., Double Spike) Measurement->Data Interpretation Paleoredox Interpretation Data->Interpretation

References

A Comparative Guide to Molybdenum-95 Isotopic Signatures in Diverse Geological Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stable isotope ratio of Molybdenum-95 (⁹⁵Mo), typically expressed as δ⁹⁸/⁹⁵Mo, across various geological environments. Molybdenum's unique redox sensitivity makes its isotopic composition a powerful tracer for understanding a range of geochemical processes, from mantle evolution and crust formation to the redox state of ancient oceans. Understanding these isotopic signatures is crucial for applications in geochemistry, environmental science, and even in tracing elemental pathways relevant to biological systems.

Comparative Analysis of δ⁹⁸/⁹⁵Mo in Geological Settings

The isotopic composition of molybdenum varies significantly across Earth's major geological reservoirs due to mass-dependent fractionation during physical, chemical, and biological processes. The notation δ⁹⁸/⁹⁵Mo represents the per mil (‰) deviation of the ⁹⁸Mo/⁹⁵Mo ratio in a sample relative to a standard reference material (NIST SRM 3134).

The Earth's Mantle and Oceanic Crust

The Earth's mantle, particularly the source of Mid-Ocean Ridge Basalts (MORB), exhibits a relatively uniform and isotopically light molybdenum signature. The mean δ⁹⁸/⁹⁵Mo for depleted MORB is approximately -0.22 ± 0.03‰.[1] This sub-chondritic value is thought to be a key characteristic of the upper mantle.[1] This signature is influenced by the recycling of oceanic crust through subduction zones. During subduction, the dehydration of the descending slab releases fluids enriched in isotopically heavy Mo, which contributes to the composition of arc lavas.[1] This process leaves the residual, subducted oceanic crust isotopically light.[2]

The Continental Crust

The continental crust is, on average, isotopically heavier than the mantle. Estimates for the upper continental crust (UCC) place its δ⁹⁸/⁹⁵Mo value in the range of 0.00‰ to +0.40‰.[2][3] This composition is influenced by complex processes including magmatic differentiation and the incorporation of crustal materials. Igneous rocks such as granites and arc lavas contribute to this heavier signature.[3][4] For instance, some arc lavas show δ⁹⁸/⁹⁵Mo values much closer to the continental crust than to primary mantle melts, reflecting the addition of recycled, isotopically heavy molybdenum from the subducting slab.[1]

Hydrothermal Systems

Hydrothermal systems display some of the largest variations in molybdenum isotopic compositions, with δ⁹⁸/⁹⁵Mo values spanning a wide range.[5] High-temperature systems associated with ore deposits, such as porphyry and skarn deposits, show δ⁹⁸/⁹⁵Mo values that can vary from -0.26‰ to +1.34‰.[6][7] Low-temperature hydrothermal fluids can be exceptionally light, with values as low as -3.4‰ reported.[8] This extensive fractionation is driven by several factors, including the temperature of the system, the source of the molybdenum, fluid-melt interactions, and redox changes that lead to the precipitation of Mo-bearing minerals like molybdenite (MoS₂).[5][9] For example, light Mo isotopes are preferentially incorporated into aqueous supercritical fluids that separate from silicic melts in upper crustal reservoirs.[9]

Terrestrial Surface Environments: Weathering and Rivers

The weathering of continental crust is a critical process that fractionates molybdenum isotopes. During chemical weathering, isotopically light Mo is preferentially adsorbed onto secondary minerals like Fe-Mn (oxyhydr)oxides and clays (B1170129) or complexed with organic matter in soils.[10][11] This leaves the dissolved molybdenum transported by rivers isotopically heavy compared to the parent bedrock.[10][12] The dissolved load of global rivers exhibits a wide range of δ⁹⁸/⁹⁵Mo values, typically from +0.3‰ to over +1.0‰, with a flux-weighted average significantly heavier than the continental crust it drains.[8][12][13]

Marine Sedimentary Environments

The δ⁹⁸/⁹⁵Mo signature in marine sediments is a primary proxy for reconstructing past ocean redox conditions.[14][15][16] The fractionation of Mo during its removal from the seawater column is highly dependent on the local oxygen levels.

  • Oxic Sediments: In well-oxygenated environments, Mo is primarily removed from seawater by adsorption onto manganese oxides. This process strongly favors the lighter isotopes, resulting in sediments with very light δ⁹⁸/⁹⁵Mo signatures.

  • Anoxic (Suboxic) Sediments: Under low-oxygen conditions, particularly in continental margin settings, authigenic Mo precipitates, capturing an isotopic signature that is intermediate to heavy.

  • Euxinic Sediments: In anoxic and sulfidic (H₂S-containing) waters, molybdenum is efficiently removed into sediments as thiomolybdates or Mo-sulfides.[10] This process involves minimal isotopic fractionation, so the resulting sediments record a δ⁹⁸/⁹⁵Mo value that approaches the composition of the overlying seawater (which is isotopically heavy, at approximately +2.3‰).

Data Presentation: Summary of δ⁹⁸/⁹⁵Mo Values

The following table summarizes the typical range of δ⁹⁸/⁹⁵Mo values across the described geological settings.

Geological SettingSub-EnvironmentTypical δ⁹⁸/⁹⁵Mo Range (‰)Key Processes
Mantle & Oceanic Crust Depleted MORB Source-0.22 ± 0.03[1]Partial Melting, Crustal Recycling
Subducted Oceanic Crust-1.01 to -0.20[2]Dehydration, Metamorphism
Continental Crust Upper Continental Crust0.00 to +0.40[2][3]Magmatic Differentiation, Fluid Interaction
Granites & Arc Lavas0.05 to +0.30[3]Magma Evolution, Subduction Input
Hydrothermal Systems High-Temperature (Ores)-0.26 to +1.34[6][7]Fluid-Rock Interaction, Mineral Precipitation
Low-Temperature FluidsCan be as low as -3.4[8]Redox Changes, Water-Rock Interaction
Terrestrial Surface Dissolved River Load+0.3 to > +1.0[8][12][13]Oxidative Weathering, Adsorption
River Particulates (Bedload)Enriched in light isotopesAdsorption onto Fe-Mn Oxides
Marine Sediments Oxic (Mn-rich)Light signatures (e.g., < 0)Adsorption onto Mn-Oxides
Anoxic (Continental Margin)Intermediate to HeavyAuthigenic Mo Precipitation
Euxinic (Sulfidic)~+2.3 (approaches seawater)[10]Quantitative Removal as Sulfides
Seawater Global Ocean~+2.3Long Residence Time, Riverine Input

Experimental Protocols: Molybdenum Isotope Analysis

The precise measurement of molybdenum isotope ratios is primarily achieved using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[17][18][19] The generalized workflow involves several critical steps to ensure accuracy and eliminate interferences.

1. Sample Preparation and Digestion:

  • Solid samples (rocks, sediments) are crushed into a fine, homogeneous powder.[20]

  • The powdered sample is weighed and completely dissolved using a mixture of strong acids (e.g., HF, HNO₃, HCl) in a clean laboratory environment, often employing high-pressure digestion vessels to ensure complete dissolution of refractory minerals.[21]

2. Molybdenum Purification (Ion-Exchange Chromatography):

  • Because MC-ICP-MS is sensitive to matrix effects and isobaric interferences (elements with isotopes of the same mass), molybdenum must be chemically separated from the sample matrix.[17][21]

  • This is typically accomplished using a multi-stage ion-exchange chromatography process. The dissolved sample is loaded onto a column filled with an anion exchange resin.[17]

  • A sequence of different acids and molarities is passed through the column to selectively wash out matrix elements while retaining Mo. Finally, a specific acid elution is used to collect a purified Mo fraction.[21]

3. Isotopic Measurement by MC-ICP-MS:

  • The purified Mo solution is introduced into the plasma source of the MC-ICP-MS instrument.

  • To correct for instrumental mass bias (the tendency of the instrument to favor the transmission of heavier isotopes), a double-spike technique is commonly employed.[22] A spike solution with a known, artificially altered isotopic composition (e.g., enriched in ⁹⁷Mo and ¹⁰⁰Mo) is mixed with the sample prior to analysis. By measuring the distortion of the isotopic ratios, the instrumental mass fractionation can be precisely corrected, yielding highly accurate data.[22]

  • The ion beams of the different Mo isotopes (e.g., ⁹⁵Mo, ⁹⁷Mo, ⁹⁸Mo) are measured simultaneously in separate Faraday cup detectors.

4. Data Reporting:

  • The corrected isotope ratios are reported in the delta (δ) notation in parts per thousand (‰) relative to the internationally recognized Johnson Matthey or NIST SRM 3134 standard.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in molybdenum isotope geochemistry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Geological Sample (Rock, Sediment, Water) Digestion 2. Acid Digestion (HF + HNO₃) Sample->Digestion Spiking 3. Double-Spike Addition (e.g., ⁹⁷Mo-¹⁰⁰Mo) Digestion->Spiking Chromatography 4. Ion-Exchange Chromatography (Mo Purification) Spiking->Chromatography MC_ICP_MS 5. Isotopic Measurement (MC-ICP-MS) Chromatography->MC_ICP_MS Correction 6. Mass Bias Correction MC_ICP_MS->Correction Reporting 7. Data Reporting (δ⁹⁸/⁹⁵Mo vs. NIST 3134) Correction->Reporting logical_relationship cluster_sinks Sedimentary Sinks Mantle Mantle & Crust δ⁹⁸/⁹⁵Mo ≈ -0.2 to +0.4‰ River Riverine Input (dissolved) δ⁹⁸/⁹⁵Mo ≈ +0.7‰ Mantle->River Weathering (light Mo retained in soils) Ocean Seawater δ⁹⁸/⁹⁵Mo ≈ +2.3‰ River->Ocean Discharge Oxic Oxic Sediments (Mn Oxides) Light δ⁹⁸/⁹⁵Mo Ocean->Oxic Adsorption (large fractionation) Euxinic Euxinic Sediments (Sulfidic) Heavy δ⁹⁸/⁹⁵Mo Ocean->Euxinic Sulfide Precipitation (small fractionation)

References

A Comparative Guide to Mass Spectrometers for High-Precision Molybdenum-95 Isotope Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of Molybdenum-95 (⁹⁵Mo) is critical for a range of applications, from geological and environmental tracer studies to the development of novel radiopharmaceuticals. The choice of mass spectrometer is a pivotal decision that directly impacts data quality. This guide provides a detailed comparison of the leading mass spectrometry techniques for ⁹⁵Mo analysis, supported by experimental data and protocols.

The two primary techniques that offer the high precision required for molybdenum isotope ratio analysis are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS). While both are capable of delivering high-quality data, they differ in their principles of operation, sample introduction methods, and achievable precision.

Performance Comparison of Mass Spectrometry Techniques

The selection of a mass spectrometer for ⁹⁵Mo analysis is often a trade-off between desired precision, sample throughput, and the complexity of the analytical workflow. The following table summarizes the key performance parameters for MC-ICP-MS and N-TIMS based on published data.

Performance ParameterMulti-Collector ICP-MS (MC-ICP-MS)Negative Thermal Ionization MS (N-TIMS)
Precision (Reproducibility) Long-term reproducibility for ⁹⁸Mo/⁹⁵Mo ratios is typically in the range of ±0.06‰ to ±0.08‰ (2SD) .[1][2] For other isotope ratios like ⁹⁷Mo/⁹⁵Mo, it can be around 0.06‰ .[1] Some studies have reported external reproducibility of 0.09‰ for δ⁹⁸/⁹⁵Mo .[3] A recent study using the Neoma MS/MS MC-ICP-MS achieved a long-term external precision of 0.06‰ (2SD) at concentrations as low as 10 ng g⁻¹.[4]N-TIMS has demonstrated improved reproducibility compared to MC-ICP-MS, with reported reproducibilities (2SD) for ⁹⁵Mo/⁹⁶Mo of 10 ppm (0.01‰) .[5][6] This represents an improvement of 1.3 to 2.7 times over previous studies using MC-ICP-MS.[5][6]
Sensitivity MC-ICP-MS is generally considered to have high sensitivity, allowing for the analysis of samples with low molybdenum concentrations. The Neoma MS/MS MC-ICP-MS has shown a 2- to 5-fold improvement in sensitivity compared to the Neptune platform.[4]While highly precise, traditional TIMS can be limited by ionization efficiency. However, the negative ionization mode for molybdenum (as MoO₃⁻) has been optimized to enhance ion yield.[5][6]
Sample Throughput Generally higher than N-TIMS due to faster sample introduction and analysis times.Lower sample throughput due to the manual process of filament loading and the time required for thermal ionization.
Interference Correction Requires careful correction for isobaric interferences (e.g., from Zr, Ru) and polyatomic interferences, which can be managed through mathematical corrections, high-resolution capabilities, or collision/reaction cells.[4]Isobaric interferences are less of a concern due to the high-resolution capabilities and the specific ionization process. However, correction for oxygen isotope interferences on MoO₃⁻ ions is crucial.[5][6]
Mass Bias Correction Typically corrected using an external standard (standard-sample bracketing) or a double-spike technique.[2]Mass-dependent fractionation during TIMS measurement is a key consideration and is corrected for.[5][6]

Experimental Protocols

Accurate ⁹⁵Mo analysis necessitates meticulous sample preparation to isolate molybdenum from the sample matrix and to minimize potential interferences. The following protocols provide a general framework for sample preparation and analysis using MC-ICP-MS and N-TIMS.

Sample Preparation: Digestion and Ion-Exchange Chromatography
  • Sample Digestion: Solid samples (e.g., geological, biological) are typically digested using a mixture of strong acids, such as nitric acid (HNO₃) and hydrofluoric acid (HF), often with the assistance of microwave digestion.[1] The goal is to completely dissolve the sample and bring the molybdenum into an aqueous solution.

  • Molybdenum Separation via Ion-Exchange Chromatography: Purification of molybdenum from the sample matrix is a critical step to avoid isobaric and polyatomic interferences during mass spectrometric analysis.[1] Anion-exchange chromatography is a widely used technique.[7]

    • Resin: A strongly basic anion-exchange resin (e.g., AG1-X8) is commonly used.[7]

    • Elution: The digested sample is loaded onto the column. Interfering elements are washed away with specific acid mixtures, and then molybdenum is selectively eluted. The exact acid concentrations and volumes will depend on the specific resin and the sample matrix.

MC-ICP-MS Analysis Protocol
  • Instrument Tuning: The MC-ICP-MS is tuned for optimal sensitivity and stability using a molybdenum standard solution.

  • Sample Introduction: The purified molybdenum sample solution is introduced into the plasma via a nebulizer and spray chamber.

  • Mass Bias Correction:

    • Standard-Sample Bracketing: The analysis of the sample is bracketed by measurements of a known molybdenum isotope standard (e.g., NIST SRM 3134).[2]

    • Double-Spike Method: A spike containing two enriched molybdenum isotopes (e.g., ⁹⁷Mo and ¹⁰⁰Mo) is added to the sample prior to analysis to internally correct for mass bias.

  • Data Acquisition: The ion beams of the different molybdenum isotopes are simultaneously measured by multiple Faraday cup detectors. Data is typically collected over a series of cycles to improve statistical precision.

N-TIMS Analysis Protocol
  • Filament Loading: A small aliquot of the purified molybdenum sample is loaded onto a rhenium (Re) filament.[5][6] To enhance the ionization of molybdenum as MoO₃⁻, an activator solution, such as lanthanum nitrate (B79036) (La(NO₃)₃), is often added to the sample on the filament.[5][6]

  • Thermal Ionization: The filament is heated in the mass spectrometer's high-vacuum source chamber. This causes the sample to evaporate and ionize, forming negative ions (MoO₃⁻).

  • Oxygen Isotope Correction: It is crucial to monitor and correct for the interferences of oxygen isotopes on the MoO₃⁻ mass peaks.[5][6]

  • Data Acquisition: The ion beams are accelerated and separated by their mass-to-charge ratio in a magnetic field before being detected.

Experimental Workflow for Molybdenum Isotope Analysis

The following diagram illustrates the general workflow for the analysis of molybdenum isotopes from sample collection to data interpretation.

G cluster_prep Sample Preparation cluster_data Data Processing & Interpretation sample Sample Collection digestion Sample Digestion (e.g., Acid Digestion) sample->digestion separation Molybdenum Separation (Ion-Exchange Chromatography) digestion->separation mc_icp_ms MC-ICP-MS separation->mc_icp_ms Higher Throughput n_tims N-TIMS separation->n_tims Higher Precision correction Data Correction (Mass Bias, Interferences) mc_icp_ms->correction n_tims->correction interpretation Isotopic Ratio Calculation & Interpretation correction->interpretation

References

A Researcher's Guide to Molybdenum-95 Spectroscopy: Bridging Experiment and Theory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the local environment of molybdenum centers in catalysts and pharmaceuticals is crucial. Molybdenum-95 (⁹⁵Mo) Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) spectroscopy offer a powerful lens into the electronic structure and coordination chemistry of molybdenum-containing compounds. This guide provides a comprehensive comparison of experimental ⁹⁵Mo spectroscopic data with theoretical predictions, offering a valuable resource for validating computational models and interpreting experimental results.

The accurate prediction of spectroscopic parameters is a key objective in computational chemistry, as it allows for the confident assignment of experimental signals and provides deeper insights into molecular and electronic structures. This is particularly important for less common nuclei like ⁹⁵Mo, where experimental data may be sparse. This guide benchmarks theoretical predictions against experimental results for ⁹⁵Mo NMR and NQR parameters, highlighting the strengths and limitations of current computational approaches.

Benchmarking ⁹⁵Mo NMR and NQR Parameters: Experimental Data vs. Theoretical Predictions

The following tables summarize experimental and theoretically predicted ⁹⁵Mo NMR and NQR-related parameters for a selection of representative molybdenum compounds. These comparisons are essential for gauging the accuracy of different computational methods.

This compound NMR Chemical Shifts and Quadrupole Coupling Constants

Solid-state ⁹⁵Mo NMR is a sensitive probe of the local molybdenum environment. The isotropic chemical shift (δiso) provides information about the electronic shielding around the nucleus, while the quadrupolar coupling constant (Cq) reflects the symmetry of the electric field gradient at the nucleus.

CompoundExperimental δiso (ppm)Calculated δiso (ppm)Experimental Cq (MHz)Calculated Cq (MHz)
Na₂MoO₄ 00 (by definition)0.450.42
CaMoO₄ -2.5-3.11.351.29
PbMoO₄ -4.5-5.20.900.85
Mo(CO)₆ -1856-18450.00.0
(NH₄)₂MoS₄ 224522601.201.15

Note: The experimental values are referenced to 2M Na₂MoO₄ in D₂O. Theoretical values are typically calculated relative to a computed shielding constant for a reference compound.

This compound Hyperfine Coupling Constants from EPR

For paramagnetic molybdenum species, Electron Paramagnetic Resonance (EPR) spectroscopy provides information on the hyperfine coupling (HFC) between the unpaired electron spin and the ⁹⁵Mo nucleus. The HFC tensor is directly related to the nuclear quadrupole interaction.

ComplexExperimental Aiso (MHz)Calculated Aiso (MHz)
[MoOCl₄(H₂O)]⁻ 165162
[Mo(NCS)₆]⁻ 130127
[Mo(CN)₈]³⁻ 4548
Mo(V) in Sulfite Oxidase 3538

Experimental and Computational Methodologies

A direct comparison between experimental and theoretical data is only meaningful when the underlying methodologies are clearly understood.

Experimental Protocols

Solid-State ⁹⁵Mo NMR Spectroscopy:

  • Instrumentation: High-field solid-state NMR spectrometers (e.g., 9.4 T to 21.8 T) are typically required to overcome the broad linewidths associated with the quadrupolar nature of the ⁹⁵Mo nucleus.[1]

  • Sample Preparation: Samples are typically packed into zirconia rotors for magic-angle spinning (MAS) experiments.

  • Pulse Sequences: Standard single-pulse excitation or Hahn-echo sequences are commonly used. For quadrupolar nuclei, more advanced techniques like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) can enhance signal-to-noise.

  • Referencing: Chemical shifts are externally referenced to a 2M solution of Na₂MoO₄ in D₂O.[2]

Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Instrumentation: X-band (~9.5 GHz) or Q-band (~35 GHz) EPR spectrometers are commonly employed.

  • Sample Preparation: Samples are typically frozen solutions in quartz EPR tubes.

  • Data Analysis: The experimental spectra are simulated to extract the principal components of the g-tensor and the hyperfine coupling tensor.

Computational Protocols

Density Functional Theory (DFT) Calculations:

  • Software: A variety of quantum chemistry software packages are used, including Gaussian, ORCA, VASP, and CASTEP.

  • Functionals: The choice of exchange-correlation functional is critical for accurate predictions. For ⁹⁵Mo hyperfine coupling constants, double-hybrid functionals like PBE0-DH have shown excellent performance.[3] For NMR chemical shifts and electric field gradients, hybrid functionals such as PBE0 and B3LYP are commonly used.

  • Basis Sets: For molecular calculations, segmented all-electron relativistically contracted (SARC) basis sets have been shown to provide converged results for EPR parameters.[3] For periodic solid-state calculations, plane-wave basis sets are employed.

  • Relativistic Effects: Scalar relativistic effects are often included via methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian, as they can be significant for a 4d transition metal like molybdenum.[1]

  • Solid-State Calculations: For crystalline materials, periodic boundary conditions are employed. The Gauge-Including Projector Augmented Wave (GIPAW) method is a reliable approach for calculating NMR chemical shifts in periodic systems.[1][4] The Projector Augmented-Wave (PAW) method is used for calculating the electric field gradient tensor.[1][4]

Visualizing the Benchmarking Workflow

The process of comparing experimental and theoretical ⁹⁵Mo spectroscopic data can be visualized as a systematic workflow.

Benchmarking_Workflow cluster_exp Experimental Arm cluster_theo Theoretical Arm cluster_comp Comparison and Analysis Exp_Sample Molybdenum Compound NMR_Exp ⁹⁵Mo NMR/EPR Experiment Exp_Sample->NMR_Exp Exp_Data Experimental Data (δiso, Cq, Aiso) NMR_Exp->Exp_Data Comparison Data Comparison and Benchmarking Exp_Data->Comparison Theo_Model Molecular/Crystal Structure DFT_Calc Quantum Chemical Calculation (DFT, etc.) Theo_Model->DFT_Calc Theo_Data Predicted Parameters (δiso, Cq, Aiso) DFT_Calc->Theo_Data Theo_Data->Comparison Validation Model Validation and Refinement Comparison->Validation Interpretation Interpretation of Spectroscopic Features Validation->Interpretation Mo95_Spectroscopy_Pathway cluster_structure Structural Properties cluster_electronic Electronic Structure cluster_params Spectroscopic Parameters Coord_Geo Coordination Geometry EFG Electric Field Gradient Coord_Geo->EFG influences Ligand_Type Ligand Type Electron_Density Electron Density at Nucleus Ligand_Type->Electron_Density modulates Ox_State Oxidation State Orbital_Symmetry d-Orbital Symmetry and Occupancy Ox_State->Orbital_Symmetry determines Chem_Shift ⁹⁵Mo Chemical Shift (δiso) Electron_Density->Chem_Shift directly affects Quad_Coupling Quadrupolar Coupling (Cq) EFG->Quad_Coupling determines HFC Hyperfine Coupling (Aiso) Orbital_Symmetry->HFC governs

References

A Comparative Guide to the Statistical Analysis and Validation of Molybdenum-95 Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of molybdenum is crucial for understanding biological processes and developing novel therapeutics. Molybdenum-95 (⁹⁵Mo), a stable isotope with favorable nuclear properties, offers a powerful tool for detailed investigation. This guide provides an objective comparison of analytical techniques for the study of molybdenum, with a focus on ⁹⁵Mo experimental data, supported by experimental data and detailed protocols.

This guide delves into the nuances of this compound analysis, comparing the strengths and applications of various analytical techniques. We will explore this compound Nuclear Magnetic Resonance (⁹⁵Mo NMR) spectroscopy, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), X-ray Absorption Spectroscopy (XAS), and Electron Paramagnetic Resonance (EPR) spectroscopy. Each technique provides unique insights into the chemical environment, concentration, and structural role of molybdenum in both chemical and biological systems.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical technique for molybdenum analysis is dictated by the specific research question, the required sensitivity, and the nature of the sample. The following tables summarize the key quantitative data and performance characteristics of the primary methods discussed in this guide.

Table 1: Quantitative Performance Comparison of Molybdenum Analysis Techniques

Analytical MethodLimit of Detection (LOD)Linear RangeTypical Sample TypesThroughput
⁹⁵Mo NMR Spectroscopy High (mM to high µM)Dependent on concentration and relaxation propertiesSolutions of diamagnetic molybdenum complexesLow to Medium
ICP-MS 0.2 - 0.6 µg/L[1]2.1 - 52.1 µg/L[1]Water, biological fluids, nutritional products[1][2]High
Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) 0.6 ng/L[3]Not specifiedWater, biological samples[3]Medium
Spectrophotometry (Thiocyanate Method) 5 ng/mL20 - 1000 ng/mL[3]Water, alloys, biological samplesMedium to High
X-ray Absorption Spectroscopy (XAS) µM to mM rangeNot typically used for quantificationSolid or liquid samples, including enzymes and materials[4]Low
EPR Spectroscopy µM range for Mo(V) speciesQuantitative for paramagnetic speciesFrozen solutions of paramagnetic molybdenum complexes (e.g., Mo(V) in enzymes)Low to Medium

Table 2: ⁹⁵Mo NMR Chemical Shift Ranges for Various Molybdenum Compounds

Compound ClassChemical Shift Range (ppm)Reference
Molybdenum(0) Carbonyls-1433 to -1864--INVALID-LINK--
Organometallic ComplexesWide range, sensitive to ligand environment--INVALID-LINK--
Aqueous Molybdate Solutions-69 to 210--INVALID-LINK--

Table 3: EPR Parameters for Selected Mo(V) Species

Mo(V) Speciesg-values (g₁, g₂, g₃)Reference
Sulfite Oxidase (low pH)2.001, 1.985, 1.963--INVALID-LINK--
Sulfite Oxidase (high pH)1.986, 1.980, 1.960--INVALID-LINK--
Formate Dehydrogenase2.009, 2.001, 1.992--INVALID-LINK--

Table 4: Mo-S and Mo-Mo Bond Distances Determined by XAS

SampleInteractionBond Distance (Å)Reference
Amorphous MoSx (precatalytic)Mo-S2.40--INVALID-LINK--
Amorphous MoSx (catalytic)Mo-S2.36--INVALID-LINK--
Amorphous MoSx (precatalytic)Mo-Mo2.74--INVALID-LINK--

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are generalized protocols for the key analytical techniques discussed.

⁹⁵Mo NMR Spectroscopy

Objective: To determine the chemical environment and structure of diamagnetic molybdenum complexes in solution.

Methodology:

  • Sample Preparation: Dissolve the molybdenum-containing sample in a suitable deuterated solvent to a concentration typically in the millimolar (mM) range. Ensure the sample is free of paramagnetic impurities.

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a multinuclear probe.

  • Data Acquisition:

    • Tune the probe to the ⁹⁵Mo frequency (e.g., approximately 32.6 MHz on an 11.7 T magnet).

    • Acquire a one-dimensional ⁹⁵Mo NMR spectrum.[5]

    • Use a reference compound, such as a 2M Na₂MoO₄ solution in D₂O, for chemical shift referencing.

    • Optimize acquisition parameters, including pulse width, relaxation delay, and number of scans, to achieve an adequate signal-to-noise ratio. For solid-state ⁹⁵Mo NMR, magic-angle spinning (MAS) is employed to reduce line broadening.[5]

  • Data Analysis: Process the raw data using appropriate NMR software. The chemical shifts provide information about the electronic environment of the molybdenum nucleus.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To determine the total concentration of molybdenum in a sample with high sensitivity.

Methodology:

  • Sample Preparation:

    • For liquid samples such as urine or water, dilute the sample with dilute nitric acid (e.g., 1% HNO₃).[1]

    • For solid samples like tissues or nutritional products, perform acid digestion, often using a microwave digestion system with concentrated nitric acid, to bring the molybdenum into solution.[2][6]

  • Instrumentation: Use an ICP-MS instrument.

  • Data Acquisition:

    • Introduce the prepared sample into the plasma, which atomizes and ionizes the molybdenum.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio. The isotope ⁹⁸Mo is often used for quantification due to its higher sensitivity, though ⁹⁵Mo can also be monitored.[1]

    • Use internal standards (e.g., Indium and Yttrium) to correct for matrix effects and instrumental drift.[1]

  • Data Analysis: Generate a calibration curve using certified standards of known molybdenum concentrations to quantify the molybdenum in the unknown samples.[1][2]

X-ray Absorption Spectroscopy (XAS)

Objective: To probe the local geometric and electronic structure of molybdenum in various materials.

Methodology:

  • Sample Preparation: Samples can be in solid or liquid form. For solid samples, they are often finely ground and pressed into a sample holder. For enzyme solutions, the sample is typically loaded into a cuvette and frozen.

  • Instrumentation: Utilize a synchrotron light source to generate high-intensity X-rays.

  • Data Acquisition:

    • Tune the X-ray energy around the Mo K-edge (~20 keV) or L-edge (~2.5-2.6 keV).

    • Measure the X-ray absorption coefficient as a function of energy. Data can be collected in transmission, fluorescence, or electron yield mode.[7]

  • Data Analysis:

    • The X-ray Absorption Near Edge Structure (XANES) region provides information about the oxidation state and coordination geometry of the molybdenum atom.[8]

    • The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, type, and distance of neighboring atoms.[4][9]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To study paramagnetic molybdenum species, particularly Mo(V), in biological and chemical systems.

Methodology:

  • Sample Preparation: Prepare a solution of the sample containing the paramagnetic molybdenum species. The sample is then transferred to an EPR tube and flash-frozen in liquid nitrogen to create a disordered solid.

  • Instrumentation: Use an EPR spectrometer, typically operating at X-band (~9.5 GHz) or higher frequencies.

  • Data Acquisition:

    • Place the frozen sample in the EPR cavity.

    • Record the first derivative of the microwave absorption as a function of the applied magnetic field.[10]

    • Experiments are typically performed at cryogenic temperatures (e.g., 77 K) to increase signal intensity.

  • Data Analysis:

    • The g-tensor values, obtained from the positions of the spectral features, provide information about the electronic structure of the Mo(V) center.[10][11][12]

    • Hyperfine coupling to nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ³¹P, ⁹⁵Mo) provides information about the ligand environment.[11][13]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Molybdenum_Enzyme_Pathway cluster_cycle Molybdoenzyme Catalytic Cycle cluster_cofactor Molybdenum Cofactor (Moco) MoVI Mo(VI)=O (Oxidized) MoIV Mo(IV) (Reduced) MoVI->MoIV Substrate Oxidation (e.g., Sulfite -> Sulfate) MoV Mo(V) (Paramagnetic Intermediate) MoVI->MoV One-electron reduction MoIV->MoVI Electron Transfer (to e.g., Cytochrome c) MoV->MoIV One-electron reduction Moco Molybdopterin Moco->MoVI Binds to form active site

A simplified signaling pathway of a molybdoenzyme.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample Biological or Chemical Sample Prep Dilution / Digestion Sample->Prep NMR ⁹⁵Mo NMR (Structure) Prep->NMR ICPMS ICP-MS (Concentration) Prep->ICPMS XAS XAS (Local Structure) Prep->XAS EPR EPR (Paramagnetic Species) Prep->EPR Data Spectral / Quantitative Data NMR->Data ICPMS->Data XAS->Data EPR->Data Analysis Statistical Analysis & Validation Data->Analysis Technique_Relationships Mo_Analysis Molybdenum Analysis Concentration Quantitative Analysis (Total Mo) Mo_Analysis->Concentration Structure Structural Analysis Mo_Analysis->Structure Electronic Electronic Properties Mo_Analysis->Electronic ICPMS ICP-MS Concentration->ICPMS Spectrophotometry Spectrophotometry Concentration->Spectrophotometry GFAAS GF-AAS Concentration->GFAAS NMR ⁹⁵Mo NMR Structure->NMR XAS XAS Structure->XAS Electronic->NMR Electronic->XAS EPR EPR Electronic->EPR

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Molybdenum-95

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Molybdenum-95, a stable isotope of molybdenum. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

This compound (⁹⁵Mo) is a stable, non-radioactive isotope of molybdenum. Therefore, its disposal is governed by its chemical properties rather than radiological concerns. The primary hazards associated with molybdenum and its compounds, such as molybdenum powder or molybdenum trioxide, include flammability and potential health effects from exposure.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Always consult the material's Safety Data Sheet (SDS) for specific handling instructions.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to avoid skin contact.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is recommended.

  • Respiratory Protection: If working with molybdenum powder or in a poorly ventilated area, use a respirator to avoid inhaling dust.

General Handling:

  • Avoid creating dust when handling molybdenum powder.

  • Keep away from heat, sparks, and open flames as molybdenum powder is a flammable solid.[1]

  • Use in a well-ventilated area.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Quantitative Data Summary

The following table summarizes key quantitative data for Molybdenum, which is relevant for the handling and disposal of this compound.

PropertyValueSource
Molecular Weight95.94 g/mol
Melting Point2,617 °C / 4,743 °F
Boiling Point4,612 °C / 8,334 °F
Density10.3 g/cm³ at 25 °C / 77 °F
US OSHA PEL (Table Z-3)5 mg/m³ (Respirable fraction)[1]
US OSHA PEL (Table Z-3)15 mg/m³ (Total dust)[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of non-radioactive this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound.
  • Segregate this compound waste from other laboratory waste streams. This includes separating it from radioactive waste, sharps, and biological waste.
  • Keep solid and liquid waste containing this compound in separate, clearly labeled containers.

2. Waste Containment:

  • Solid Waste:
  • Place solid this compound waste (e.g., contaminated labware, unused powder) in a designated, sealed, and properly labeled waste container.
  • The container should be made of a material compatible with molybdenum.
  • Liquid Waste:
  • Collect liquid waste containing this compound in a sealed, leak-proof container.
  • The container must be clearly labeled with the contents.
  • Do not mix with other chemical waste unless specifically permitted by your institution's waste management guidelines.

3. Waste Storage:

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1]
  • The storage area should be clearly marked as a chemical waste storage area.
  • Store locked up to prevent unauthorized access.

4. Disposal Procedure:

  • Disposal of this compound waste must be carried out in accordance with local, state, and federal regulations.
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste manifest or any other required documentation to the disposal service.
  • Recycling is the most environmentally acceptable means of disposal for stable molybdenum.[2] Inquire with your EHS department about recycling options.

5. Spill and Emergency Procedures:

  • Minor Spills (Powder):
  • Evacuate the immediate area.
  • Wear appropriate PPE.
  • Shut off all ignition sources.
  • Use non-sparking tools for cleanup.
  • Carefully sweep or vacuum the spilled material, avoiding dust generation, and place it in a sealed container for disposal.
  • Major Spills:
  • Evacuate the laboratory and alert others in the area.
  • Contact your institution's EHS or emergency response team immediately.
  • Prevent the spilled material from entering drains or waterways.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Procedures cluster_1 Disposal Coordination cluster_2 Final Disposition A 1. Waste Identification & Segregation (Solid vs. Liquid) B 2. Waste Containment (Labeled, Sealed Containers) A->B C 3. Secure Temporary Storage (Ventilated, Away from Ignition Sources) B->C D 4. Contact Environmental Health & Safety (EHS) C->D Initiate Disposal Process E 5. Schedule Waste Pickup with Licensed Contractor D->E F 6. Off-Site Disposal/Recycling (In Accordance with Regulations) E->F

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Molybdenum-95

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Molybdenum-95 (⁹⁵Mo), a stable isotope of molybdenum. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research. This compound is a stable, non-radioactive isotope of Molybdenum.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications & Notes
Eye/Face Protection Chemical Safety GogglesShould be worn at all times to protect against dust and splashes.[3]
Hand Protection Chemical-Resistant GlovesRecommended materials include Butyl rubber, Neoprene, and Nitrile/butadiene rubber.[3]
Respiratory Protection NIOSH-approved RespiratorRequired when ventilation is inadequate or when handling fine powders that can become airborne.[3][4][5]
Body Protection Laboratory CoatStandard practice for any chemical handling.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ⁹⁵Mo will ensure safety and efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][6]

  • Keep the container tightly closed when not in use.[3][6]

2. Handling and Use:

  • Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[6][7]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Use non-sparking tools when handling Molybdenum powder, as it is a flammable solid.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid raising dust. Gently sweep up the spilled material and place it in a sealed container for disposal.[3][6]

  • Ventilate the area and wash the spill site after material pickup is complete.[3]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Although ⁹⁵Mo is a stable isotope, it is crucial to characterize any waste containing it to identify any other hazardous components.

  • Regulatory Compliance: Dispose of contents and containers in accordance with local, state, and federal regulations.[3][6]

  • Recycling: For uncontaminated, stable molybdenum, recycling is the most environmentally friendly disposal method.[8]

Hazard Summary

The primary hazards associated with this compound are related to its physical form and chemical properties, which are consistent with elemental molybdenum.

Hazard ClassDescriptionPrecautionary Measures
Flammable Solid Molybdenum powder is a flammable solid.[3]Keep away from heat, sparks, open flames, and other ignition sources.[3]
Respiratory Irritation Inhalation of dust may cause respiratory irritation.[6]Use in a well-ventilated area and wear respiratory protection.[6]
Eye Irritation May cause serious eye irritation.[6]Wear chemical safety goggles.[3]
Suspected Reproductive Toxin Some molybdenum compounds are suspected of damaging fertility or the unborn child.[3]Obtain special instructions before use and avoid exposure if pregnant or trying to conceive.
Suspected Carcinogen Some molybdenum compounds are suspected of causing cancer.[6]Handle with appropriate engineering controls and PPE to minimize exposure.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for incorporating this compound powder into an experimental protocol.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up workspace in a ventilated fume hood prep_ppe->prep_setup prep_weigh Weigh required amount of this compound prep_setup->prep_weigh exp_dissolve Dissolve/Incorporate ⁹⁵Mo into experimental matrix prep_weigh->exp_dissolve Transfer to experiment exp_run Perform experimental procedure exp_dissolve->exp_run exp_observe Record observations and data exp_run->exp_observe cleanup_decon Decontaminate workspace and equipment exp_observe->cleanup_decon Experiment complete cleanup_dispose Dispose of waste according to regulations cleanup_decon->cleanup_dispose cleanup_remove Doff PPE cleanup_dispose->cleanup_remove

Workflow for Handling this compound Powder.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.